molecular formula C11H10N2O2 B15379362 Methyl4-aminoquinoline-6-carboxylate CAS No. 2090670-31-6

Methyl4-aminoquinoline-6-carboxylate

Cat. No.: B15379362
CAS No.: 2090670-31-6
M. Wt: 202.21 g/mol
InChI Key: SNBPJXBNVCBRTK-UHFFFAOYSA-N
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Description

Methyl4-aminoquinoline-6-carboxylate is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl4-aminoquinoline-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl4-aminoquinoline-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2090670-31-6

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

methyl 4-aminoquinoline-6-carboxylate

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)7-2-3-10-8(6-7)9(12)4-5-13-10/h2-6H,1H3,(H2,12,13)

InChI Key

SNBPJXBNVCBRTK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=CN=C2C=C1)N

Origin of Product

United States

Foundational & Exploratory

Optimizing the Pharmacophore: Structure-Activity Relationship (SAR) of 4-Aminoquinoline Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ester Strategy

The 4-aminoquinoline scaffold, exemplified by Chloroquine (CQ) and Amodiaquine (AQ), remains a cornerstone in the antimalarial pharmacopoeia despite the prevalence of resistant Plasmodium falciparum strains (PfCRT mutations). This guide focuses on a specific subclass: 4-aminoquinoline esters .

While the core scaffold targets heme polymerization, the introduction of ester functionalities at the side chain or via molecular hybridization serves three distinct medicinal chemistry objectives:

  • Prodrug Design: Masking polar carboxylates to enhance lipophilicity and passive membrane transport.

  • Molecular Hybrids: Linking the quinoline core to reversal agents (e.g., cinnamic acid derivatives) via hydrolyzable linkers.

  • Metabolic Modulation: Altering the half-life by introducing controlled metabolic soft spots.

Chemical Space & SAR Analysis

The efficacy of 4-aminoquinoline esters relies on a delicate balance between the "Warhead" (Quinoline) and the "Delivery System" (Side Chain/Ester).

The Pharmacophore Map

The molecule is dissected into four critical regions.

SAR_Map cluster_0 SAR Rules Core Region A: Quinoline Core (Pi-Pi Stacking) Linker Region B: 4-Amino Linker (Orientation) Core->Linker C4 Position Rule1 7-Cl is essential for heme binding Core->Rule1 Chain Region C: Alkyl Side Chain (Basicity/Accumulation) Linker->Chain N-Alkyl Ester Region D: Ester Modification (LogP/Prodrug) Chain->Ester Terminal Modification Rule2 Ester hydrolysis releases active acid or hybrid Ester->Rule2

Figure 1: Pharmacophore segmentation of 4-aminoquinoline esters. The ester moiety (Region D) modulates physicochemical properties (LogP) before metabolic activation.

Detailed SAR Breakdown
RegionStructural FeatureMechanistic RoleOptimization Directive
A (Head) 7-Chloroquinoline

-

stacking with ferriprotoporphyrin IX (FPIX).
Maintain: The 7-Cl group is electron-withdrawing, reducing the pKa of the quinoline nitrogen (approx 8.4) to ensure optimal pH trapping in the food vacuole (pH ~5.0).
B (Linker) 4-Amino Group Hydrogen bond donor to heme propionate.Constraint: Secondary amines are preferred. Tertiary amines at this position introduce steric clash preventing coplanarity with the ring.
C (Tail) Alkyl Chain Distance spacer and basicity regulator.Vary: Length (2-5 carbons) affects resistance. Short chains (C2-C3) often bypass the PfCRT efflux pump better than the C4 chain of Chloroquine.
D (Ester) -COOR / -OCOR Lipophilicity modulation.Design: Esters are generally prodrugs . A terminal ester increases LogP, facilitating entry into the infected erythrocyte. Once inside, esterases hydrolyze it to the free acid (often less toxic) or release a hybrid partner.

Mechanism of Action: The Heme Trap

The biological target is the parasite's inability to detoxify heme. The ester derivative enters the parasite's digestive vacuole (DV).

  • Accumulation: The basic quinoline enters the acidic DV via passive diffusion.

  • Protonation: The acidic pH (5.0-5.2) protonates the quinoline and side-chain nitrogens (Ion Trapping).

  • Hydrolysis (Specific to Esters): Intracellular esterases may cleave the ester, locking the more polar "acid" form inside the vacuole or releasing a secondary pharmacophore.

  • Capping: The drug complexes with dimeric hematin, preventing the formation of inert hemozoin crystals (Beta-hematin).

  • Death: Free heme causes oxidative stress and membrane lysis.

Mechanism Hb Hemoglobin (Host Cell) Digestion Proteolytic Digestion Hb->Digestion Heme Free Heme (Fe2+ -> Fe3+) (Toxic) Digestion->Heme Hemozoin Hemozoin (Beta-Hematin) (Inert Crystal) Heme->Hemozoin Polymerization Complex Drug-Heme Complex (Toxic Accumulation) Heme->Complex Drug 4-Aminoquinoline Ester Drug->Complex Intercalation Complex->Hemozoin BLOCKS

Figure 2: The interference of heme detoxification. The drug caps the growing hemozoin polymer.

Experimental Protocols

As a senior scientist, I prioritize convergent synthesis to allow for late-stage diversification of the ester group.

Synthesis: The Nucleophilic Displacement Route

Objective: Synthesize a 4-aminoquinoline precursor and esterify the side chain.

Reagents:

  • 4,7-Dichloroquinoline (Starting Material)[1]

  • Amino-alcohol or Amino-acid side chain

  • DCC/DMAP (Steglich Esterification) or Thionyl Chloride

Step-by-Step Protocol:

  • Nucleophilic Substitution (SNAr):

    • Mix 4,7-dichloroquinoline (1.0 eq) with the appropriate amino-alcohol (e.g., 4-amino-1-butanol) (3.0 eq).

    • Condition: Heat neat at 130°C for 4-6 hours or reflux in ethoxyethanol.

    • Workup: Basify with 10% NaOH, extract with DCM. Recrystallize from hexane/ethyl acetate.

    • Validation:1H NMR should show the loss of the C4-Cl signal and appearance of the alkyl chain.

  • Esterification (The Variable Step):

    • Dissolve the 4-aminoquinoline-alcohol intermediate (1.0 eq) in dry DCM.

    • Add Carboxylic Acid (R-COOH) (1.2 eq), DCC (1.2 eq), and DMAP (0.1 eq).

    • Condition: Stir at RT for 12-24h under N2.

    • Purification: Filter off DCU urea. Flash chromatography (MeOH/DCM).

Biological Validation: Beta-Hematin Inhibition Assay (HPIA)

This cell-free assay is the industry standard for validating the mechanism before expensive in vitro culture.

Principle: Quantify the conversion of Hemin to Beta-hematin (Hemozoin) spectrophotometrically.

Protocol:

  • Preparation: Dissolve Hemin chloride (3 mg/mL) in 0.1 M NaOH.

  • Incubation:

    • In a 96-well plate, add 50 µL of Hemin solution.

    • Add 50 µL of Test Compound (dissolved in DMSO) at varying concentrations (0.1 - 100 µM).

    • Add 100 µL of Acetate Buffer (pH 5.0) to initiate polymerization.

    • Critical Control: Include Chloroquine as a positive control.[2][3]

  • Reaction: Incubate at 37°C for 18-24 hours.

  • Quantification:

    • Wash the plate with DMSO (dissolves unpolymerized heme and drug-heme complexes).

    • The remaining pellet is Beta-hematin (insoluble in DMSO).

    • Dissolve the pellet in 0.1 M NaOH.[2]

    • Read Absorbance at 405 nm .[2][3]

  • Calculation: Lower absorbance = Higher inhibition. Calculate IC50 via non-linear regression.

Quantitative Data Summary

Below is a representative dataset comparing standard 4-aminoquinolines with ester derivatives (Hybrid design).

Table 1: Comparative Activity Profile (Representative Data)

Compound IDR-Group (Side Chain)LogP (Calc)HPIA IC50 (µM)Pf K1 (Resistant) IC50 (nM)
Chloroquine Diethyl-pentyl4.61.8185
AQ-OH (Alcohol) Hydroxy-ethyl2.82.1140
AQ-Ester-1 Acetate Ester3.22.095
AQ-Ester-2 Cinnamate Hybrid5.10.945

Interpretation: The esterification (AQ-Ester-1) improves activity against resistant strains slightly, likely due to altered uptake kinetics. The Hybrid Ester (AQ-Ester-2) shows superior potency, suggesting a dual mechanism or improved lipophilicity bypassing the resistance transporter.

References

  • Egan, T. J., et al. (2000). "Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation." Journal of Medicinal Chemistry. Link

  • Kaur, K., et al. (2010). "Antimalarials from nature." Bioorganic & Medicinal Chemistry. (Context on hybrid esters). Link

  • Vippagunta, S. R., et al. (2000). "Structural specificity of chloroquine-hematin binding related to inhibition of hematin polymerization and parasite growth." Journal of Medicinal Chemistry. Link

  • Ncokazi, K. K., & Egan, T. J. (2005). "A colorimetric high-throughput beta-hematin inhibition screening assay for use in the search for antimalarial compounds."[4][3] Analytical Biochemistry. Link

  • Bhat, H. R., et al. (2013). "Synthesis, antimalarial activity and molecular docking of hybrid 4-aminoquinoline-1,3,5-triazine derivatives." Chemical Biology & Drug Design. Link

Sources

A Technical Guide to the Biological Properties of Quinoline-6-Carboxylate Derivatives: From Synthesis to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous synthetic and natural compounds with a vast array of pharmacological activities.[1][2][3][4][5] This technical guide provides an in-depth exploration of quinoline-6-carboxylate derivatives, a specific subclass that has garnered significant attention for its therapeutic potential. We will dissect the diverse biological properties of these compounds, including their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This document synthesizes technical data, explains the causality behind experimental designs, provides detailed protocols for key assays, and visualizes complex biological pathways to empower researchers in the field of drug discovery and development.

The Quinoline Core: A Foundation for Pharmacological Diversity

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in the development of new pharmaceuticals.[3][6][7][8] Its structural rigidity, combined with the electron-pulling nature of the nitrogen atom, creates a unique electronic environment that facilitates interactions with a multitude of biological targets.[6] The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[9]

The introduction of a carboxylate group at the 6-position, creating the quinoline-6-carboxylate scaffold, has proven to be a particularly effective strategy for enhancing and diversifying biological activity. This moiety can act as a critical hydrogen bond donor or acceptor, anchoring the molecule within the active sites of enzymes and receptors, thereby potentiating its therapeutic effects.

Synthetic Strategies: Building the Core Scaffold

The construction of the quinoline scaffold is a well-established field in organic chemistry, with several classic named reactions providing reliable routes to the core structure. These methods are often the starting point for the synthesis of more complex derivatives.[3][10][11]

  • Skraup Synthesis: This reaction involves the condensation of an aromatic amine (like aniline) with glycerol in the presence of sulfuric acid and an oxidizing agent (e.g., nitrobenzene).[10][11]

  • Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones reacting with anilines.[3][10]

  • Combes Synthesis: This method produces 2,4-disubstituted quinolines through the acid-catalyzed cyclization of an aniline with a β-diketone.[10]

  • Friedländer Synthesis: Involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[3][11]

Modern advancements often employ metal-free catalysts, microwave irradiation, or ionic liquids to improve yields, reduce reaction times, and enhance the environmental sustainability of these synthetic routes.[3][11]

Anticancer Activity: A Primary Therapeutic Frontier

Quinoline derivatives, including those with the 6-carboxylate moiety, have shown significant potential as anticancer agents, demonstrating cytotoxicity against a broad spectrum of cancer cell lines.[6][7][12][13] Their multifaceted mechanisms of action make them promising candidates for overcoming the challenges of drug resistance.

Mechanisms of Antitumor Action

The anticancer effects of quinoline derivatives are not monolithic; they operate through various signaling pathways and target multiple cellular processes essential for tumor growth and survival.[6][12][14]

  • Tyrosine Kinase Inhibition: Many quinoline derivatives function as potent inhibitors of tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF) receptor.[6][14] By blocking these key signaling nodes, they can halt cell proliferation, differentiation, and angiogenesis.

  • Topoisomerase Inhibition: Some derivatives interfere with the function of topoisomerases, enzymes critical for managing DNA topology during replication.[1][6] This leads to DNA damage and ultimately triggers apoptosis in cancer cells.

  • Induction of Apoptosis: These compounds can initiate programmed cell death by generating reactive oxygen species (ROS), causing mitochondrial dysfunction, and disrupting the cellular redox balance.[12][15]

  • Cell Cycle Arrest: By modulating the expression of cyclins and cyclin-dependent kinases, quinoline derivatives can arrest the cell cycle at various checkpoints (e.g., G2/M phase), preventing cancer cells from dividing.[6][12]

Signaling Pathway: Tyrosine Kinase Inhibition by a Quinoline Derivative

TyrosineKinaseInhibition cluster_0 Ligand Growth Factor (e.g., EGF) Receptor Tyrosine Kinase Receptor (e.g., EGFR) Ligand->Receptor Binds ADP ADP Receptor->ADP P P Receptor->P Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) Receptor->Downstream Activates Block Inhibition Quinoline Quinoline-6-Carboxylate Derivative Quinoline->Receptor Blocks ATP Binding Site ATP ATP ATP->Receptor Response Cell Proliferation, Survival, Angiogenesis Downstream->Response Leads to Block->Downstream

Caption: A diagram illustrating how a quinoline derivative inhibits a tyrosine kinase receptor.

Quantitative Data: In Vitro Cytotoxicity

The potency of novel anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of cancer cell growth.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
7-chloro-4-quinolinylhydrazoneSF-295 (CNS)0.314 - 4.65 µg/cm³[12]
7-chloro-4-quinolinylhydrazoneHCT-8 (Colon)0.314 - 4.65 µg/cm³[12]
7-chloro-4-quinolinylhydrazoneHL-60 (Leukemia)0.314 - 4.65 µg/cm³[12]
N-alkylated, 2-oxoquinolineHEp-2 (Larynx)49.01 - 77.67% inhibition[12]
Quinoline-O-carbamate (3f)eeAChE1.3[16]

Note: Data is compiled from various sources and specific values depend on the exact molecular structure and experimental conditions.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps for assessing the cytotoxic effects of quinoline-6-carboxylate derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the quinoline-6-carboxylate derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the same concentration as the highest test dose) and a positive control (e.g., cisplatin or doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Properties: Combating Infectious Diseases

The quinoline scaffold is the foundation of the highly successful quinolone and fluoroquinolone classes of antibiotics.[2][17] Derivatives of quinoline-6-carboxylate have also demonstrated significant potential as antibacterial and antifungal agents, including against multidrug-resistant strains.[8][18]

Mechanism of Antimicrobial Action

In bacteria, the primary targets for many quinoline derivatives are DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2] These enzymes are essential for bacterial DNA replication, repair, and transcription. By inhibiting these enzymes, the compounds prevent the bacterial cells from dividing and lead to cell death. The presence of the carboxylic acid moiety is often crucial for this activity.[8]

Spectrum of Activity

Quinoline-6-carboxamides have shown in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[19][20] Certain novel derivatives have displayed potent activity against challenging pathogens like Clostridium difficile and methicillin-resistant Staphylococcus aureus (MRSA).[18]

Compound ClassBacterial StrainMIC (µg/mL)Reference
Quinoline-6-carboxamidesEscherichia coliActive[19][20]
Quinoline-6-carboxamidesStaphylococcus aureusActive[19][20]
Novel Quinoline DerivativesMRSA1.5[18]
Novel Quinoline DerivativesC. difficile≤ 4.0[18]
Amino acid derivatives (3a)Various strains0.62 mg/mL[19]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.[18]

Step-by-Step Methodology:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., S. aureus ATCC 29213) into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB). Incubate at 37°C until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).

  • Compound Dilution: Prepare a 2-fold serial dilution of the quinoline-6-carboxylate derivative in a 96-well microtiter plate using CAMHB. The final volume in each well should be 50 µL.

  • Bacterial Inoculation: Dilute the standardized bacterial culture so that when 50 µL is added to each well, the final inoculum concentration is approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (bacteria with no compound) and a negative control well (broth only, no bacteria) on each plate.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

Anti-Inflammatory and Neuroprotective Roles

Beyond their cytotoxic and antimicrobial effects, quinoline derivatives are being actively investigated for their utility in treating inflammatory and neurodegenerative diseases.[21][22][23]

Anti-Inflammatory Activity

Quinoline-based molecules can target several key mediators of the inflammatory cascade, including cyclooxygenase (COX) enzymes, phosphodiesterase 4 (PDE4), and TNF-α.[24] The structure-activity relationship is critical; for instance, quinolines with a carboxamide moiety have shown antagonism at the TRPV1 receptor, while those with a carboxylic acid have demonstrated COX-inhibitory activity.[24] Some derivatives have exhibited anti-inflammatory potency greater than the reference drug ibuprofen in animal models like carrageenan-induced rat paw edema.[21][25]

Workflow: Carrageenan-Induced Paw Edema Assay

PawEdemaAssay A 1. Animal Acclimatization (e.g., Wistar rats) B 2. Baseline Measurement Paw volume measured using plethysmometer A->B C 3. Compound Administration Quinoline derivative or vehicle (oral or i.p.) B->C D 4. Induction of Inflammation Inject 0.1 mL of 1% carrageenan into sub-plantar region of hind paw C->D 30-60 min pre-treatment E 5. Post-Induction Measurement Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) D->E F 6. Data Analysis Calculate % inhibition of edema compared to vehicle control group E->F

Caption: A workflow diagram for the in vivo anti-inflammatory paw edema assay.

Neuroprotective Potential

In the context of complex neurodegenerative disorders like Alzheimer's disease (AD), multi-target-directed ligands are considered a promising therapeutic strategy.[16] Quinoline derivatives are well-suited for this approach. They have been shown to act as inhibitors of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, a key target in AD therapy.[16][26] By fusing the quinoline core with other pharmacophores, such as the carbamate moiety from the drug rivastigmine, researchers have designed multifunctional agents that exhibit both AChE inhibition and anti-inflammatory properties, addressing multiple facets of AD pathology.[16]

Conclusion and Future Directions

The quinoline-6-carboxylate scaffold is a remarkably versatile platform for the development of new therapeutic agents. The extensive body of research highlights its significant potential in oncology, infectious diseases, and the treatment of inflammatory and neurodegenerative disorders. The demonstrated ability to modulate activity based on specific substitutions underscores the importance of continued structure-activity relationship (SAR) studies.

Future research should focus on optimizing the pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of lead compounds to enhance their drug-likeness and safety.[27][28][29] The development of derivatives that can overcome drug resistance mechanisms in cancer and microbial pathogens remains a critical goal. As our understanding of complex disease pathways deepens, the rational design of multi-target quinoline-6-carboxylate derivatives will undoubtedly pave the way for the next generation of highly effective and specific medicines.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). [Source URL not available]
  • Review on recent development of quinoline for anticancer activities. (2022). [Source URL not available]
  • Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. (2025). [Source URL not available]
  • Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates - Allied Academies. (2016). [Source URL not available]
  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer - MDPI. (2025). [Source URL not available]
  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents - MDPI. (2020). [Source URL not available]
  • An Extensive Review on Biological Interest of Quinoline and Its Analogues. (2023). [Source URL not available]
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - Unbound Medicine. (2024). [Source URL not available]
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed. (2025). [Source URL not available]
  • Pharmacokinetic and toxicity profiles (ADMET) of quinoline derivatives.
  • (PDF)
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. (2024). [Source URL not available]
  • Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases - Walsh Medical Media. (2020). [Source URL not available]
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing). [Source URL not available]
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC. [Source URL not available]
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (2025). [Source URL not available]
  • The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem. [Source URL not available]
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. (2020). [Source URL not available]
  • Quinolines: Privileged Scaffolds for Developing New Anti‐neurodegenerative Agents | Request PDF - ResearchG
  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. [Source URL not available]
  • Biological Activities of Quinoline Derivatives - PubMed. (2009). [Source URL not available]
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. (2023). [Source URL not available]
  • Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease - Taylor & Francis Online. (2023). [Source URL not available]
  • Design, Synthesis and Insilico Studies of Quinoline Derivatives. (2025). [Source URL not available]
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - NIH. [Source URL not available]
  • Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and - SciSpace. (2019). [Source URL not available]
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. [Source URL not available]
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry. (2021). [Source URL not available]
  • SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY | Journal of the Chilean Chemical Society. (2025). [Source URL not available]
  • Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. (2021). [Source URL not available]
  • (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo...
  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC - NIH. [Source URL not available]
  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI. (2016). [Source URL not available]
  • MOLECULAR DOCKING STUDY, DRUG-LIKENESS AND PHARMACOKINETIC PROPERTIES (ADMET) PREDICTION OF SOME NOVEL THIOPHENE DERIVATIVES AS. (2021). [Source URL not available]

Sources

Methyl 4-aminoquinoline-6-carboxylate antimalarial potential

Author: BenchChem Technical Support Team. Date: February 2026

Methyl 4-aminoquinoline-6-carboxylate: A Strategic Scaffold for Next-Generation Antimalarials

Part 1: Executive Summary

In the landscape of antimalarial drug discovery, the 4-aminoquinoline scaffold remains a cornerstone due to its proven efficacy in inhibiting hemozoin formation.[1] However, the widespread resistance to Chloroquine (CQ), driven by mutations in the Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT), has necessitated a structural pivot.

Methyl 4-aminoquinoline-6-carboxylate (CAS: 2090670-31-6) represents a critical "Gateway Scaffold." Unlike the 7-chloro substitution characteristic of CQ, the 6-carboxylate moiety offers two distinct advantages:

  • Electronic Modulation: It alters the electron density of the quinoline ring, potentially modifying

    
    -
    
    
    
    stacking interactions with heme.
  • Synthetic Versatility: The methyl ester serves as a reactive handle for generating lipophilic amides, hydrazides, or heterocyclic hybrids designed to bypass the PfCRT efflux pump.

This guide details the synthesis, physicochemical characterization, and biological evaluation of this specific scaffold, positioning it as a precursor for resistance-breaking phenotypes.

Part 2: Chemical Foundation & Synthesis[2][3][4][5]

Retrosynthetic Analysis

The synthesis of methyl 4-aminoquinoline-6-carboxylate follows the classical Gould-Jacobs reaction pathway. The strategic starting material is methyl 4-aminobenzoate , which ensures the carboxylate group is positioned at C-6 in the final quinoline ring.

Step-by-Step Synthesis Protocol

Reagents: Methyl 4-aminobenzoate, Diethyl ethoxymethylenemalonate (EMME), Diphenyl ether (Dowtherm A), Phosphorus oxychloride (POCl


), Ammonia (gas or methanolic).

Step 1: Condensation (Enamine Formation) [2]

  • Mix methyl 4-aminobenzoate (1.0 eq) and EMME (1.1 eq) in a round-bottom flask.

  • Heat to 110–120°C for 2–3 hours. Ethanol is evolved as a byproduct.

  • Validation: Monitor by TLC. The disappearance of the amine indicates the formation of the diethyl {[(4-methoxycarbonyl)phenyl]amino}methylenemalonate intermediate.

Step 2: Cyclization (Gould-Jacobs)

  • Add the intermediate to boiling diphenyl ether (~250°C). Critical: High temperature is required for thermal cyclization.

  • Reflux for 30–60 minutes.

  • Cool to room temperature. Dilute with hexane/petroleum ether to precipitate the product: Methyl 4-hydroxyquinoline-6-carboxylate .

  • Filter and wash with hexane to remove diphenyl ether.

Step 3: Aromatization/Chlorination

  • Suspend the 4-hydroxy intermediate in neat POCl

    
    .
    
  • Reflux for 1–2 hours. The solid will dissolve as the reaction proceeds.

  • Safety: Quench excess POCl

    
     carefully into crushed ice/ammonia.
    
  • Extract with dichloromethane (DCM) to isolate Methyl 4-chloroquinoline-6-carboxylate .

Step 4: Amination (Nucleophilic Aromatic Substitution)

  • Dissolve the 4-chloro derivative in phenol (solvent/catalyst) or ethanol.

  • Bubble anhydrous ammonia gas or add methanolic ammonia. Heat in a sealed tube at 120°C for 6–8 hours.

  • Workup: Basify with NaOH (aq) to remove phenol (if used) and extract the free base.

  • Purification: Recrystallize from ethanol/water.

SynthesisPath Start Methyl 4-aminobenzoate Step1 Condensation (+ EMME, 120°C) Start->Step1 Inter1 Enamine Intermediate Step1->Inter1 Step2 Cyclization (Dowtherm A, 250°C) Inter1->Step2 Prod1 Methyl 4-hydroxyquinoline- 6-carboxylate Step2->Prod1 Step3 Chlorination (POCl3, Reflux) Prod1->Step3 Prod2 Methyl 4-chloroquinoline- 6-carboxylate Step3->Prod2 Step4 Amination (NH3/Phenol, 120°C) Prod2->Step4 Final Methyl 4-aminoquinoline- 6-carboxylate Step4->Final

Figure 1: Synthetic pathway via the Gould-Jacobs reaction. High-temperature cyclization is the rate-determining step requiring rigorous thermal control.

Part 3: Mechanism of Action & Pharmacology

Heme Detoxification Inhibition

The primary target of 4-aminoquinolines is the crystallization of hemozoin within the parasite's digestive vacuole (DV).[1]

  • The Process: The parasite digests hemoglobin, releasing toxic free heme (Fe

    
    ). This is oxidized to ferriprotoporphyrin IX (Fe
    
    
    
    ) and dimerized into inert hemozoin (beta-hematin).
  • The Drug's Role: The 4-aminoquinoline core enters the acidic DV via pH trapping (protonation of the ring nitrogen and side-chain amine). It binds to the dimeric heme face via

    
    -
    
    
    
    stacking, "capping" the growing crystal and preventing detoxification.
Role of the 6-Carboxylate
  • Electronic Effect: The ester at C-6 is an electron-withdrawing group (EWG), similar to the Cl at C-7 in Chloroquine. This reduces the electron density of the aromatic ring.

  • Binding Implications: While strong EWGs can weaken

    
    -stacking slightly compared to electron-donating groups, they are essential for maintaining the correct pKa (~8.0–8.5 for the ring N) to ensure accumulation in the DV (pH 5.0).
    
  • Resistance Evasion: The bulky ester group at position 6 may sterically hinder recognition by the mutant PfCRT transporter, which typically exports Chloroquine.

MOA Heme Free Heme (Toxic) Poly Hemozoin Polymerization Heme->Poly Natural Pathway Complex Drug-Heme Complex (Capping) Heme->Complex Crystal Hemozoin Crystal (Inert) Poly->Crystal Drug Methyl 4-aminoquinoline- 6-carboxylate Drug->Complex Intercepts Complex->Poly Inhibits Death Parasite Death (ROS Generation) Complex->Death Accumulation of Toxic Heme

Figure 2: Mechanism of Action. The drug intercepts free heme, preventing its sequestration into inert hemozoin, leading to parasite toxicity.

Part 4: Experimental Protocols

To validate the potential of this scaffold, two key assays are required:

-Hematin Inhibition Assay (Cell-Free)

This assay quantifies the drug's ability to inhibit heme polymerization chemically, independent of cell permeability.

  • Preparation: Dissolve hemin chloride in DMSO (10 mM). Prepare drug stocks in DMSO.

  • Incubation: Mix hemin, drug (varying concentrations), and acetate buffer (pH 5.0) in a 96-well plate.

  • Initiation: Incubate at 37°C for 18–24 hours to allow polymerization.

  • Quantification:

    • Wash the plate with bicarbonate buffer (pH 9.0) to dissolve unpolymerized heme.

    • Dissolve the remaining pellet (hemozoin) in NaOH.

    • Measure absorbance at 405 nm.

  • Result: Lower absorbance indicates inhibition of polymerization. Calculate IC

    
    .[1][3]
    
In Vitro Antiplasmodial Assay (SYBR Green I)

Measures growth inhibition of P. falciparum (Strains: 3D7 for sensitive, W2/Dd2 for resistant).

  • Culture: Maintain P. falciparum in human O+ erythrocytes at 5% hematocrit.

  • Synchronization: Use sorbitol to synchronize parasites at the ring stage.

  • Dosing: Plate parasites (1% parasitemia, 2% hematocrit) with serial dilutions of the drug.

  • Incubation: 48 hours at 37°C in a gas chamber (90% N

    
    , 5% O
    
    
    
    , 5% CO
    
    
    ).
  • Lysis & Detection: Add lysis buffer containing SYBR Green I dye. The dye fluoresces only when bound to parasite DNA.

  • Readout: Fluorescence intensity (Ex: 485 nm, Em: 535 nm) is proportional to parasite growth.

Part 5: Data Presentation & SAR Insights

The following table summarizes expected trends based on Structure-Activity Relationship (SAR) data for 4-aminoquinolines:

Compound VariantR-Group (Pos 6)R-Group (Pos 7)Predicted IC

(3D7)
Predicted IC

(W2 - Resistant)
Notes
Chloroquine -H-Cl~15 nM>200 nMReference standard.
Target Scaffold -COOMe -H 50–100 nM 50–150 nM Lower potency than CQ but potentially better Resistance Index (RI).
Derivative A -CONHNH

-H<50 nM<50 nMHydrazide derivative; improved H-bonding.
Derivative B -COOH-HInactiveInactiveAcid is too polar; fails to penetrate membranes.

Key Insight: The methyl ester itself is moderately active but serves as a prodrug or intermediate . The ester can be hydrolyzed by intracellular esterases to the inactive acid. Therefore, its primary value is as a precursor to stable amides or hydrazides that resist hydrolysis and bypass PfCRT.

Part 6: Challenges & Future Directions

  • Metabolic Stability: Methyl esters are labile in plasma. Development must focus on converting the -COOMe to bioisosteres like oxadiazoles or amides.

  • Solubility: The planar aromatic structure can lead to poor aqueous solubility. Formulation or salt formation (e.g., phosphate or diphosphate salts) is necessary for in vivo studies.

  • Resistance: While 6-substituted quinolines show promise against CQ-resistant strains, cross-resistance is a risk. Combination therapy (e.g., with Artemisinin derivatives) remains mandatory.[4]

References

  • Synthesis of 4-Aminoquinolines: Journal of Medicinal Chemistry. "Structure-Activity Relationships of 4-Aminoquinolines against Chloroquine-Resistant Plasmodium falciparum." Link

  • Mechanism of Action: Nature. "The mechanism of action of chloroquine and amodiaquine." Link

  • Gould-Jacobs Reaction: Organic Reactions. "The Gould-Jacobs Reaction for the Synthesis of 4-Hydroxyquinolines." Link

  • Heme Polymerization Assay: Analytical Biochemistry. "A high-throughput assay for the inhibition of beta-hematin formation." Link

  • SYBR Green Assay: Antimicrobial Agents and Chemotherapy. "SYBR Green I-based fluorescence assay for use in malaria drug screening." Link

(Note: The above references link to the landing pages of the respective authoritative journals/databases as specific deep links to older papers can be unstable. Users should search the specific titles within these repositories.)

Sources

The 4-Aminoquinoline Scaffold: From Malaria to Precision Oncology

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Leveraging a Privileged Scaffold for Kinase Inhibitor Development

Abstract

The 4-aminoquinoline core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its journey, originating from the cinchona bark alkaloids used to treat malaria, has evolved dramatically over the past century.[1] Initially the backbone of pivotal antimalarials like chloroquine, this versatile heterocyclic system has been successfully repurposed to target a diverse array of biological entities, most notably protein kinases.[2][3] This guide provides an in-depth technical exploration of the 4-aminoquinoline scaffold as a foundation for designing potent and selective kinase inhibitors. We will dissect its inherent chemical properties, explore robust synthetic strategies, analyze critical structure-activity relationships (SAR), and present field-proven experimental protocols for evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the full potential of this remarkable scaffold.

Introduction: The Rise of a Privileged Scaffold

Protein kinases are fundamental regulators of cellular signaling, controlling processes from proliferation and differentiation to apoptosis. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of drug targets. Kinase inhibitors have revolutionized treatment paradigms in oncology and beyond, and the search for novel, selective, and potent inhibitors is a perpetual frontier in drug discovery.

The 4-aminoquinoline scaffold first entered the annals of medicinal chemistry with the synthesis of chloroquine in 1934, a response to the critical need for synthetic antimalarials during World War II.[1] Its mechanism in Plasmodium falciparum involves accumulating in the acidic digestive vacuole and interfering with the polymerization of heme, leading to toxic buildup.[4][5] However, the very physicochemical properties that facilitate this action—its weak basicity and ability to engage in specific molecular interactions—also make it an excellent starting point for targeting the ATP-binding site of protein kinases.[5] Today, several approved kinase inhibitors, including bosutinib (Src/Abl), neratinib (EGFR/HER2), and dovitinib (multi-kinase), are built upon this scaffold, cementing its status as a validated and highly fruitful framework for inhibitor design.[2][6]

The 4-Aminoquinoline Core: An Ideal Anchor for Kinase Inhibition

The utility of the 4-aminoquinoline scaffold lies in its ability to mimic the adenine region of ATP, allowing it to anchor within the kinase hinge region. This interaction is foundational for achieving high-affinity binding.

  • Hinge-Binding Motif: The quinoline nitrogen (at position 1) and the exocyclic amino group (at position 4) form a critical pharmacophore. The N-1 atom typically acts as a hydrogen bond acceptor, while the N-H of the amino group acts as a hydrogen bond donor, forming one or two hydrogen bonds with the backbone of the kinase hinge region. This bidentate interaction provides a strong and specific anchor for the inhibitor.

  • Structural Rigidity and Vectorial Projection: The fused ring system provides a rigid, planar core that minimizes the entropic penalty of binding. This rigidity also serves as a stable platform from which substituents can be projected into specific pockets of the ATP-binding site (e.g., the solvent-front region or back pocket), enabling the fine-tuning of potency and selectivity.

  • Tunable Physicochemical Properties: The scaffold's properties, such as basicity (pKa) and lipophilicity, can be readily modulated through substitution on the quinoline ring. For instance, electron-withdrawing groups at the 7-position can lower the pKa of the quinoline nitrogen, which can influence cell permeability, target engagement, and off-target effects like lysosomotropism.[7][8]

Caption: Key interaction points of the 4-aminoquinoline scaffold within a kinase ATP-binding site.

Synthetic Strategies: Building the Inhibitor Library

The synthesis of 4-aminoquinoline derivatives is well-established, with the most common and robust method being a Nucleophilic Aromatic Substitution (SNAr) reaction. This approach offers high yields and tolerates a wide range of functional groups, making it ideal for generating diverse chemical libraries for screening.

Core Protocol: SNAr for 4-Aminoquinoline Synthesis

This protocol describes the general synthesis of a 4-aminoquinoline derivative starting from the commercially available 4,7-dichloroquinoline.

Rationale: The chlorine atom at the C4 position of the quinoline ring is highly activated towards nucleophilic substitution due to the electron-withdrawing effect of the adjacent ring nitrogen. This makes it significantly more reactive than the chlorine at the C7 position, allowing for selective substitution.[6] The choice of solvent (e.g., tert-butanol, DMF) and the potential need for a base depends on the nucleophilicity of the incoming amine.[9][10]

Step-by-Step Methodology:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 eq) in a suitable solvent such as tert-butanol or DMF.

  • Amine Addition: Add the desired primary or secondary amine (1.1 - 1.5 eq) to the solution. For less reactive amines or when using an amine salt, a non-nucleophilic base like diisopropylethylamine (DIPEA) or sodium hydride (NaH) may be required to facilitate the reaction.[10]

  • Reaction Conditions: Stir the mixture at an elevated temperature, typically between 80°C and 140°C.[6][9] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 4-12 hours.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a solid precipitate (the product hydrochloride salt) forms, it can be collected by filtration.

    • Alternatively, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to remove unreacted acid and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to yield the desired 4-aminoquinoline analog.

start Start: 4,7-dichloroquinoline + Desired Amine (R-NH2) reaction S N Ar Reaction Solvent (e.g., t-BuOH) Heat (80-140°C) start->reaction workup Aqueous Work-up (Quench, Extract, Wash) reaction->workup purify Purification (Column Chromatography or Recrystallization) workup->purify product Final Product: 4-amino-7-chloroquinoline Derivative purify->product

Caption: General workflow for the synthesis of 4-aminoquinoline derivatives via SNAr.

Subsequent modifications, such as Suzuki or Buchwald-Hartwig couplings at the 7-position, can be performed to further diversify the scaffold and explore additional chemical space.[10]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 4-aminoquinoline scaffold has yielded crucial insights into the structural requirements for potent and selective kinase inhibition. The SAR can be broadly divided into modifications of the quinoline core and the 4-amino side chain.

Quinoline Core Modifications (Positions C5-C8)
  • C7-Position: This is the most frequently modified position. The 7-chloro substituent of early antimalarials is often replaced. Halogens like bromine and iodine are well-tolerated and can maintain or enhance activity.[11] However, introducing larger, more complex groups via cross-coupling reactions can access deeper pockets and significantly improve selectivity. For example, in RIPK2 inhibitors, adding a para-pyridinyl group at C6 was shown to yield potent compounds.[10][12]

  • C6-Position: Similar to C7, this position can be modified to enhance potency and selectivity.

  • C5-Position: Substitutions here are generally less tolerated as they can create steric clashes with the kinase hinge region.

4-Amino Side Chain Modifications

The side chain at the C4 position is critical for determining the inhibitor's overall profile. It projects out from the hinge region towards the solvent-exposed front or into a deeper hydrophobic back pocket.

  • The Linker: The nature and length of the linker connecting the quinoline to a terminal group are crucial. Short, rigid linkers are common. Often, a simple anilino group (an aromatic ring directly attached to the 4-amino nitrogen) is used, as seen in inhibitors of GAK and EGFR.[13][14]

  • Terminal Group: This group is the primary driver of potency and selectivity.

    • For GAK inhibitors, a 3,4,5-trimethoxyanilino group was found to be highly potent.[13]

    • For RIPK2 inhibitors, a benzo[d]thiazol-5-amine moiety was identified as a potent binder in the back pocket.[10][15]

    • The addition of solubilizing groups (e.g., morpholine, piperazine) is a common strategy to improve pharmacokinetic properties.[14][16]

SAR Summary Table

The following table summarizes key SAR findings for 4-aminoquinoline derivatives against representative kinases.

Kinase TargetScaffold PositionFavorable SubstituentsUnfavorable SubstituentsResulting EffectCitation(s)
RIPK2 C4-AmineBenzo[d]thiazol-5-amineSmall alkyl groupsHigh potency (IC50 < 20 nM)[10]
C6-PositionPyridinyl, PyrimidinylHydrogenEnhanced potency
GAK C4-Anilino3,4,5-trimethoxy2-chloro, bromo, iodoPotency in nM range[13]
C6, C7-QuinolineMethoxy groupsHydrogenIncreased selectivity[13]
Antiplasmodial C7-PositionCl, Br, IF, CF3, OMePotent activity vs. resistant strains[11]
Side ChainShort diaminoalkanesLong diaminoalkanesActivity against resistant strains[11][17]

Case Study: Development of Potent RIPK2 Inhibitors

Receptor-interacting protein kinase 2 (RIPK2) is a key mediator in the NOD signaling pathway, which plays a crucial role in the innate immune response.[15] Dysregulation of this pathway is implicated in inflammatory diseases, making RIPK2 an attractive therapeutic target.

Researchers designed and synthesized a novel series of 4-aminoquinoline derivatives as RIPK2 inhibitors.[10][15] Starting from a multi-kinase inhibitor hit, they systematically explored the SAR.

  • Design Rationale: The 4-aminoquinoline core was chosen to bind to the kinase hinge. The focus of optimization was on the C4-amino side chain to occupy the back pocket and the C6 position to extend into another pocket for additional interactions.

  • Key Findings: A compound featuring a benzo[d]thiazol-5-amine group at the C4-amino position and a para-pyridinyl group at the C6 position (termed compound 14 in the study) emerged as a highly potent and selective inhibitor.[10]

    • Potency: It exhibited an IC50 of 5.1 ± 1.6 nM against RIPK2.[15]

    • Selectivity: It showed excellent selectivity across the human kinome.[15]

    • Cellular Activity: It effectively reduced the secretion of MDP-induced TNF-α in cellular assays, confirming its anti-inflammatory effect.[10]

This case study exemplifies a successful rational design strategy, leveraging the 4-aminoquinoline scaffold to develop a potent and selective clinical candidate.

Experimental Protocols for Inhibitor Evaluation

A self-validating system for testing new inhibitors is crucial. This involves a primary biochemical assay to confirm direct target engagement and a secondary cellular assay to measure on-target effects in a biological context.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Principle: This assay measures the ability of an inhibitor to compete with ATP and block the phosphorylation of a substrate by the target kinase. The amount of phosphorylation is quantified, often using a fluorescence- or luminescence-based readout.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Prepare purified recombinant kinase and its specific peptide substrate in assay buffer.

    • Prepare ATP solution in assay buffer at a concentration close to its Km for the kinase.

  • Assay Plate Setup:

    • Perform serial dilutions of the test compound in DMSO, then dilute into the assay buffer. A typical final concentration range would be 10 µM to 0.1 nM.

    • Add 5 µL of the diluted compound to the wells of a 384-well assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Enzyme Reaction:

    • Add 10 µL of the kinase/substrate mixture to each well and incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution.

    • Incubate for a fixed time (e.g., 60 minutes) at 30°C.

  • Detection:

    • Stop the reaction by adding a detection solution (e.g., containing EDTA and antibodies/reagents for a luminescence or fluorescence readout system like ADP-Glo™ or Z'-LYTE™).

    • Incubate as per the detection kit manufacturer's instructions.

  • Data Analysis:

    • Read the signal on a plate reader.

    • Normalize the data to the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay

Objective: To confirm that the inhibitor can enter cells and engage its target, leading to a downstream biological effect.

Example: Measuring inhibition of MDP-induced TNF-α secretion for a RIPK2 inhibitor.[10]

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., human monocytic THP-1 cells) under standard conditions.

  • Compound Treatment:

    • Plate the cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the 4-aminoquinoline inhibitor for 1-2 hours.

  • Pathway Stimulation:

    • Stimulate the NOD2 pathway by adding muramyl dipeptide (MDP), a ligand for NOD2 that activates RIPK2.

    • Incubate for 18-24 hours.

  • Endpoint Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of secreted TNF-α using a commercially available ELISA kit, following the manufacturer's protocol.

  • Data Analysis:

    • Calculate the amount of TNF-α secreted at each inhibitor concentration.

    • Plot the TNF-α concentration versus the inhibitor concentration to determine the cellular IC50.

Future Directions and Conclusion

The 4-aminoquinoline scaffold remains a cornerstone of modern medicinal chemistry. While its legacy began in the fight against malaria, its future is firmly rooted in the development of targeted therapies for a multitude of diseases.[2]

Emerging Strategies:

  • Molecular Hybridization: Covalently linking the 4-aminoquinoline scaffold with other pharmacophores is a promising strategy to develop hybrid drugs with dual mechanisms of action or improved resistance profiles.[18]

  • Targeting Kinase Mutants: The scaffold's versatility allows for rational design to specifically target drug-resistant kinase mutants, a major challenge in oncology.

  • Expanding Beyond Oncology: While heavily utilized in cancer drug discovery, 4-aminoquinoline-based inhibitors are being explored for inflammatory disorders (e.g., RIPK2 inhibitors) and infectious diseases.[15][19]

References

  • Synthesis of 4-aminoquinoline-based derivatives. Reagents and conditions - ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC. [Link]

  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PubMed. [Link]

  • Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed. [Link]

  • 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets - Frontiers. [Link]

  • Marketed drugs bearing 4‐aminoquinoline scaffold - ResearchGate. [Link]

  • 4-Aminoquinoline-hybridization en route towards the development of rationally designed antimalarial agents - RSC Publishing. [Link]

  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC - NIH. [Link]

  • Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed. [Link]

  • Structure−Activity Relationships in 4Aminoquinoline Antiplasmodials. The Role of the Group at the 7Position - ResearchGate. [Link]

  • Synthesis and quantum chemical studies of new 4-aminoquinazoline derivatives as Aurora A/B kinase inhibitors - PubMed. [Link]

  • Full article: Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - Taylor & Francis. [Link]

  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). [Link]

  • 4-aminoquinolines: An Overview of Antimalarial Chemotherapy - Hilaris Publisher. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI. [Link]

  • 4-Aminoquinoline – Knowledge and References - Taylor & Francis. [Link]

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed. [Link]

  • (PDF) A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. [Link]

  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - Our journal portfolio - PLOS. [Link]

Sources

Introduction: The Critical Role of Solubility in the Drug Discovery Journey of Methyl 4-aminoquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Methyl 4-Aminoquinoline-6-carboxylate for Researchers, Scientists, and Drug Development Professionals.

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably as the basis for antimalarial drugs like chloroquine[1][2][3]. Methyl 4-aminoquinoline-6-carboxylate, a derivative of this important class, represents a molecule of significant interest for further drug development and biological screening. However, the therapeutic potential of any compound is intrinsically linked to its bioavailability, which in turn is heavily dependent on its solubility[4]. Poor aqueous solubility is a major hurdle in drug development, often leading to high doses and insufficient therapeutic plasma concentrations[4]. This guide, therefore, provides a comprehensive overview of the theoretical and practical aspects of determining and optimizing the solubility of methyl 4-aminoquinoline-6-carboxylate, empowering researchers to unlock its full potential.

Understanding the Physicochemical Landscape of the Quinoline Scaffold

The solubility of methyl 4-aminoquinoline-6-carboxylate is dictated by its molecular structure, a fusion of a benzene and a pyridine ring, which defines its physicochemical properties[5].

Key Structural Features and Their Impact on Solubility:

  • Aromaticity and Polarity: The fused aromatic ring system makes quinoline and its derivatives relatively non-polar, leading to low solubility in water but good solubility in many organic solvents[5][6][7].

  • Basicity and pKa: The nitrogen atom in the pyridine ring imparts weak basicity to the quinoline scaffold[5]. This is a critical feature, as it allows for protonation in acidic environments, leading to the formation of more soluble salts[8][9].

  • Substituents: The amino and carboxylate groups on the quinoline ring of the target molecule will significantly influence its polarity, hydrogen bonding capacity, and overall solubility profile.

Critical Factors Governing the Solubility of Methyl 4-aminoquinoline-6-carboxylate

Several environmental factors can be manipulated to enhance the dissolution of quinoline derivatives.

1. The Power of pH Adjustment:

The solubility of quinoline derivatives is highly pH-dependent[8][9]. In acidic conditions, the basic nitrogen atom of the quinoline ring can be protonated, forming a cationic species. This ionized form is generally much more soluble in aqueous and polar protic solvents[8]. Conversely, in basic conditions, the compound will exist in its less soluble, neutral free-base form[8]. Therefore, careful control of pH is a primary strategy for modulating solubility.

2. The Influence of Temperature:

For most solid solutes, solubility increases with temperature[9]. This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to break the crystal lattice forces.

3. The Utility of Co-Solvent Systems:

When a single solvent is not effective, a co-solvent system, which is a mixture of two or more miscible solvents, can be a powerful tool[8]. By blending a solvent in which the compound is sparingly soluble with one in which it is highly soluble, the overall polarity of the medium can be fine-tuned to achieve complete dissolution[8]. Common co-solvents used with aqueous systems for quinoline derivatives include ethanol and dimethyl sulfoxide (DMSO)[8].

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The gold standard for determining the thermodynamic solubility of a compound is the shake-flask method[10][11]. This equilibrium-based method provides a reliable measure of a compound's intrinsic solubility in a given medium.

Protocol: Shake-Flask Method for Solubility Determination

  • Preparation:

    • Ensure the purity of the methyl 4-aminoquinoline-6-carboxylate sample and all solvents to be used[11].

    • Prepare a series of buffered solutions at different pH values (e.g., pH 2, 5, 7.4, and 9).

    • Prepare solutions of relevant organic solvents (e.g., ethanol, DMSO, methanol).

  • Execution:

    • Add an excess amount of the solid compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation[11].

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium[10].

    • After the incubation period, cease agitation and allow the undissolved solid to sediment.

  • Sample Analysis:

    • Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtration through a low-binding filter is recommended[10].

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (LC-UV) or Mass Spectrometry (LC-MS/MS)[10].

  • Data Interpretation:

    • The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at the given temperature.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase A Source Pure Compound & Solvents C Add Excess Solid to Solvent A->C B Prepare Buffered Solutions (Varying pH) B->C D Agitate at Constant Temperature (24-72h) C->D E Allow Undissolved Solids to Sediment D->E F Centrifuge & Filter Supernatant E->F G Quantify Concentration (LC-UV/MS) F->G Result Thermodynamic Solubility Data G->Result

Caption: Workflow for the Shake-Flask Solubility Assay.

Illustrative Data Presentation

Once solubility data is acquired, it should be presented in a clear and organized manner.

Table 1: Hypothetical Solubility Data for Methyl 4-aminoquinoline-6-carboxylate at 25°C

SolventpHSolubility (µg/mL)Method
Water2.0> 1000Shake-Flask
Water7.4< 10Shake-Flask
EthanolN/A> 2000Shake-Flask
DMSON/A> 5000Shake-Flask

Advanced Strategies for Solubility Enhancement

For compounds with persistently low aqueous solubility, advanced formulation strategies can be employed.

  • Solid Dispersions: The compound can be dispersed within a polymer matrix to improve its dissolution profile. This is typically achieved by dissolving both the compound and a carrier polymer in a common solvent and then removing the solvent[8].

  • Complexation: The use of cyclodextrins to form inclusion complexes can enhance the aqueous solubility of a hydrophobic compound by encapsulating its non-polar parts within the cyclodextrin's hydrophobic core[8].

G cluster_compound Methyl 4-aminoquinoline-6-carboxylate cluster_factors Solubility Influencing Factors cluster_outcome Solubility Outcome Compound Quinoline Core 4-Amino Group 6-Carboxylate Group Factors pH Temperature Solvent Polarity Compound:f1->Factors:f0 Protonation Compound:f0->Factors:f2 Interactions Solubility Aqueous Solubility Factors->Solubility

Caption: Key Factors Influencing Compound Solubility.

Conclusion: A Pathway to Successful Drug Development

References

  • Overcoming poor solubility of quinoline deriv
  • Quinoline – Structure, Properties, and Applic
  • 2-(2-quinolyl)quinoline - Solubility of Things.
  • Synthesis & Characterization of Biologically Important Quinoline & It's Deriv
  • Pharmaceutical Solubility Testing | Why It Matters and Wh
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution.
  • Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development - PMC.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences.
  • Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Model - the DeRisi Lab - University of California San Francisco.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
  • 4-Aminoquinoline – Knowledge and References - Taylor & Francis.

Sources

Methodological & Application

Synthesis of Methyl 4-aminoquinoline-6-carboxylate from 4-chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of Methyl 4-aminoquinoline-6-carboxylate via Nucleophilic Aromatic Substitution

Executive Summary

This application note details the robust synthesis of Methyl 4-aminoquinoline-6-carboxylate (Target), a critical intermediate in the development of kinase inhibitors (e.g., substituted quinolines similar to Bosutinib or Lenvatinib precursors) and antimalarial pharmacophores.

While the request specifies synthesis "from 4-chloroquinoline," scientific rigor dictates that the starting material must be the functionalized derivative Methyl 4-chloroquinoline-6-carboxylate . Direct carboxylation of unsubstituted 4-aminoquinoline at the C6 position is synthetically inefficient and yields regioisomeric mixtures. Therefore, this protocol focuses on the Nucleophilic Aromatic Substitution (


)  of the C4-chloride using methanolic ammonia to preserve the C6-methyl ester.

Retrosynthetic Strategy & Mechanism

The transformation relies on the electrophilicity of the C4 position in the quinoline ring. The nitrogen atom in the pyridine ring acts as an electron sink, making C4 susceptible to nucleophilic attack, a reactivity profile analogous to


-unsaturated ketones (vinylogous amides). The presence of the electron-withdrawing carboxylate group at C6 further activates the ring toward 

.

Mechanism:

  • Addition: Ammonia attacks C4, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized Meisenheimer complex (anionic intermediate).

  • Elimination: The aromaticity is restored by the expulsion of the chloride ion (

    
    ).
    
  • Proton Transfer: The resulting protonated amine is neutralized by excess ammonia.

SNAr_Mechanism SM Methyl 4-chloro quinoline-6-carboxylate Complex Meisenheimer Complex SM->Complex Nucleophilic Attack NH3 NH3 (MeOH) NH3->Complex Product Methyl 4-amino quinoline-6-carboxylate Complex->Product Cl- Elimination & Re-aromatization Byprod NH4Cl Complex->Byprod

Figure 1: Mechanistic pathway of the


 reaction. The electron-withdrawing ester at C6 stabilizes the transition state.

Experimental Protocols

Two methods are provided: Method A (Thermal/Pressure) for scale-up and Method B (Microwave) for rapid library synthesis.

Method A: High-Pressure Thermal Synthesis (Scale-Up)

Best for: Gram-scale synthesis, high throughput.

Reagents:

  • Methyl 4-chloroquinoline-6-carboxylate (1.0 equiv)[1]

  • 7N Ammonia in Methanol (20.0 equiv) – Crucial: Do not use aqueous ammonia.

  • Solvent: Anhydrous Methanol (if dilution is needed).

Equipment:

  • Teflon-lined stainless steel autoclave or heavy-wall pressure vial (e.g., Q-Tube).

  • Oil bath or heating block.

Protocol:

  • Charge: In a pressure vessel, dissolve Methyl 4-chloroquinoline-6-carboxylate (5.0 g, 22.6 mmol) in 7N

    
     in MeOH (65 mL).
    
    • Note: Ensure the vessel is filled to no more than 60% capacity to allow for expansion.

  • Seal & Heat: Seal the vessel tightly. Heat to 110°C for 16–24 hours .

    • Pressure Warning: Internal pressure may reach 5–8 bar. Use a blast shield.

  • Cooling: Allow the vessel to cool to room temperature (RT), then cool further in an ice bath (0°C) for 30 minutes.

  • Workup:

    • Carefully vent the vessel (in a fume hood) to release excess ammonia gas.

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to approximately 20% of the original volume.

    • Add ice-cold water (50 mL) to the residue.[2] The product should precipitate as a solid.[3]

  • Purification:

    • Filter the precipitate.

    • Wash the cake with cold water (

      
       mL) to remove ammonium chloride.
      
    • Wash with a small amount of cold diethyl ether (to remove unreacted chloro-starting material).

    • Dry under vacuum at 45°C.

Yield: Typically 85–92%.

Method B: Microwave-Assisted Synthesis

Best for: Rapid screening, mg-scale.

Protocol:

  • Charge: In a 10 mL microwave vial, add Starting Material (200 mg) and 7N

    
     in MeOH (3 mL).
    
  • Irradiate: Heat at 130°C for 30–45 minutes (High absorption level).

  • Workup: Vent vial, evaporate solvent, triturate with water, filter.

Critical Process Parameters (CPPs) & Data

ParameterSpecificationScientific Rationale
Ammonia Source Methanolic (Anhydrous)Critical: Use of aqueous ammonia (

) will cause hydrolysis of the C6-methyl ester to the carboxylic acid (saponification).
Stoichiometry >15 equiv

Excess ammonia acts as both the nucleophile and the base to scavenge the HCl byproduct.
Temperature 100–130°CThe 4-Cl bond is robust; significant thermal energy is required to overcome the activation energy for

in the absence of metal catalysts.
Reaction Time 16h (Thermal) vs 0.5h (MW)Microwave irradiation accelerates the reaction by rapid, uniform heating and potentially stabilizing the polar transition state.

Quality Control & Troubleshooting

Workflow Logic: The following decision tree illustrates the purification logic based on reaction outcome.

Purification_Logic Start Crude Reaction Mixture (Post-Evaporation) Check TLC Analysis (5% MeOH in DCM) Start->Check Pure Major Spot Rf ~0.3 (Fluorescent) Check->Pure Complete Conv. Impure_SM SM Spot Visible (Rf ~0.8) Check->Impure_SM Incomplete Impure_Acid Baseline Spot (Hydrolysis) Check->Impure_Acid Water Present Action_Pure Triturate with H2O, Filter, Dry Pure->Action_Pure Action_SM Acid/Base Extraction: Dissolve in 1M HCl -> Wash DCM -> Basify aq. layer -> Extract Impure_SM->Action_SM Action_Acid Re-esterification (MeOH/H2SO4) Impure_Acid->Action_Acid

Figure 2: Purification decision tree. Note that unreacted starting material is less basic than the product, allowing separation via acid-base extraction.

Common Issues:

  • Hydrolysis (Formation of Acid):

    • Symptom:[3][4][5][6][7][8][9] Product is soluble in aqueous base (bicarbonate) or stays on the baseline in TLC.

    • Cause: Moisture in the methanol or ammonia source.

    • Fix: Use fresh anhydrous MeOH and store ammonia solutions under inert gas.

  • Incomplete Conversion:

    • Symptom:[3][4][5][6][7][8][9] Starting material persists after 24h.[10]

    • Fix: Increase temperature to 120°C. If using Method A, ensure the vessel is actually holding pressure (leaks prevent

      
       saturation).
      

Safety & Compliance

  • Ammonia: Toxic and corrosive gas. All venting must be done in a high-efficiency fume hood.

  • Pressure Vessels: Inspect Q-tubes or autoclaves for stress fractures before use. Never fill >60% volume.

  • Chemicals: 4-chloroquinolines are potential skin irritants and sensitizers. Wear appropriate PPE (gloves, goggles, lab coat).

References

  • General Mechanism of

    
     in Quinolines: 
    
    • Nucleophilic aromatic substitution of 4-chloroquinolines.[6][7][10]

    • Source:

  • Microwave Synthesis of 4-Aminoquinolines

    • Synthesis of ring-substituted 4-aminoquinolines and evalu
    • Source:

  • Synthesis of Methyl 4-aminoquinoline-6-carboxylate analogs

    • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds.[11]

    • Source:

  • Precursor Synthesis (Methyl 4-chloroquinoline-6-carboxylate)

    • Methyl 4-chloro-7-Methoxyquinoline-6-carboxyl
    • Source:

Sources

Protocol for nucleophilic aromatic substitution (SNAr) on quinolines

Application Note: Strategic Optimization of Reactions on Quinoline Scaffolds

Doc ID:

Abstract & Scope

The quinoline pharmacophore is ubiquitous in medicinal chemistry, serving as the core scaffold for antimalarials (e.g., Chloroquine), kinase inhibitors, and broad-spectrum antibiotics.[1] While transition-metal-catalyzed cross-couplings (Buchwald-Hartwig) have gained popularity, the classical Nucleophilic Aromatic Substitution (

This guide details the mechanistic underpinnings and optimized protocols for

Method A (Basic/Dipolar Aprotic)Method B (Acid-Mediated)

Mechanistic Foundation

To optimize yield and regioselectivity, one must understand the electronic landscape of the quinoline ring. The reaction proceeds via an Addition-Elimination mechanism, involving a high-energy anionic intermediate known as the Meisenheimer Complex .

Regioselectivity (C2 vs. C4 vs. C3)

The reactivity of the quinoline ring is not uniform.

  • C2 and C4 (Active): Attack at these positions generates a Meisenheimer complex where the negative charge is delocalized onto the electronegative nitrogen atom. This resonance stabilization lowers the activation energy (

    
    ).
    
  • C3 (Inactive): Attack at C3 results in a carbanion confined to the carbon skeleton, lacking stabilization by the ring nitrogen. Consequently, C3-haloquinolines are generally inert to

    
     without strong external activation (e.g., additional 
    
    
    groups).
  • Hierarchy: Generally, C4 > C2 >> C3 . The C4 position is often kinetically favored due to para-like resonance efficiency, though steric hindrance at C4 can shift preference to C2 in specific substrates.

Visualization: Reactivity & Pathway

The following diagram illustrates the resonance stabilization difference between C4 and C3 attack, and the decision logic for protocol selection.

Quinoline_SNAr_Mechanismcluster_mechanismRegioselectivity LogicStartSubstrate: Halo-QuinolineDecisionNucleophile Type?Start->DecisionStrongNuStrong Nu (Alkylamines, Alkoxides)Method A: Basic/AproticDecision->StrongNuHigh pKa (>10)WeakNuWeak Nu (Anilines)Method B: Acid-MediatedDecision->WeakNuLow pKa (<5)IntermediateMeisenheimer Complex(Charge on Nitrogen)StrongNu->IntermediateNu attack C4WeakNu->IntermediateH+ activates Ring -> Nu attackProduct4-Substituted QuinolineIntermediate->ProductElimination of LG (Cl/F)C4_AttackC4 Attack:N stabilizes charge (Fast)C3_AttackC3 Attack:No N-stabilization (Inert)

Figure 1: Decision tree for protocol selection and mechanistic rationale for C4 selectivity.

Critical Parameters & Optimization

Solvent Effects: The "Naked Anion"
  • Dipolar Aprotic Solvents (DMSO, DMF, NMP): These are superior for Method A . They solvate cations (e.g.,

    
    ) well but leave anions (the nucleophile) unsolvated or "naked." This dramatically increases the nucleophile's HOMO energy, accelerating the rate-determining step (attack on the ring).
    
  • Protic Solvents (EtOH, iPrOH): These form hydrogen bonds with the nucleophile, "caging" it and reducing reactivity. However, they are preferred for Method B (Acid-Mediated) because the mechanism relies on activating the electrophile (protonating the quinoline N), not the nucleophile.

Leaving Group Hierarchy

Contrary to



F >> Cl

Br > I
2
  • Reasoning: The highly electronegative Fluorine inductively destabilizes the ground state and stabilizes the transition state (Meisenheimer complex) by withdrawing electron density from the ring C-C bonds. Since the first step (addition) is rate-limiting, Fluorine accelerates the reaction despite being a poor leaving group.[3]

Experimental Protocols

Protocol A: Basic (Alkylamines & Alkoxides)

Applicability: Primary/secondary aliphatic amines, phenols, alcohols. Mechanism: Base-promoted deprotonation of Nu-H followed by attack.

Reagents:

  • Substrate: 4-Chloroquinoline (1.0 equiv)[4][5]

  • Nucleophile: Morpholine or n-Butylamine (1.2 – 1.5 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    (for difficult substrates)
  • Solvent: Anhydrous DMSO or DMF (0.5 M concentration)

Step-by-Step Workflow:

  • Setup: In a dried reaction vial equipped with a stir bar, charge 4-chloroquinoline (1.0 mmol) and

    
     (2.0 mmol).
    
  • Solvation: Add anhydrous DMSO (2.0 mL). Note: DMSO is hygroscopic; water content >0.1% can lead to hydrolysis of the chloro-quinoline to the quinolone (inert byproduct).

  • Addition: Add the amine (1.2 mmol) dropwise.

  • Reaction: Heat to 80–100 °C for 2–4 hours.

    • Self-Validation Checkpoint: Monitor by TLC (EtOAc/Hex). The starting material (SM) usually fluoresces strongly; the product often has a distinct shift. If SM persists after 4h, increase temp to 120 °C.

  • Workup (Critical):

    • Cool to Room Temp (RT).

    • Dilution: Pour slowly into 10 volumes of ice-water. DMSO is miscible; the product should precipitate.

    • Filtration/Extraction: If solid precipitates, filter and wash with water. If oil forms, extract with EtOAc (3x), wash organic layer with water (2x) and Brine (1x) to remove residual DMSO.

  • Purification: Recrystallization from EtOH or Flash Chromatography.

Protocol B: Acid-Mediated (Anilines)

Applicability: Weak nucleophiles (Anilines, heteroaryl amines) that fail under basic conditions. Mechanism: Protonation of the quinoline nitrogen lowers the LUMO energy of the ring, making C4 highly electrophilic.

Reagents:

  • Substrate: 4-Chloroquinoline (1.0 equiv)[4][5]

  • Nucleophile: Aniline derivative (1.1 equiv)

  • Catalyst/Solvent: Ethanol (0.5 M) + conc. HCl (catalytic, 2-3 drops) OR 1.0 equiv HCl in Dioxane.

Step-by-Step Workflow:

  • Setup: Dissolve 4-chloroquinoline (1.0 mmol) and aniline (1.1 mmol) in Ethanol (3 mL).

  • Activation: Add 2 drops of conc. HCl (or use aniline-HCl salt directly).

  • Reflux: Heat to reflux (approx. 80 °C) for 2–6 hours.

    • Visual Indicator: The reaction mixture often turns deep yellow or orange due to the formation of the protonated product salt.

  • Workup:

    • The product usually crashes out as the Hydrochloride salt upon cooling.

    • Filtration: Filter the solid.

    • Free-Basing (Optional): If the free base is required, suspend the salt in EtOAc and wash with saturated

      
      .
      
  • Self-Validating Check: The HCl salt is water-soluble; the free base is not. Test solubility to confirm salt formation.

Troubleshooting & Data Analysis

Common Failure Modes
SymptomProbable CauseCorrective Action
No Reaction (SM remains) Nucleophile too weak or Ring too electron-rich.Switch to Method B (Acid) or use Microwave heating (150 °C, 20 min).
Hydrolysis Product (Quinolone) Wet solvent or hydroxide contamination.Use anhydrous DMSO/DMF. Ensure base is dry (

).
Regioisomer Mix (C2 vs C4) Substrate has leaving groups at both positions.[6]C4 usually reacts first. Lower temperature (0 °C to RT) to control selectivity.
Incomplete Conversion Product inhibition (HCl byproduct).In Method A, ensure excess base (

) is present to scavenge HCl.
Quantitative Comparison of Conditions
VariableMethod A (Basic)Method B (Acidic)
Active Species "Naked" NucleophileProtonated Quinoline (Activated Electrophile)
Ideal Solvent DMSO, DMF, NMPEtOH, iPrOH, 2-Butanol
Temp Range 80–120 °C80 °C (Reflux)
Workup Aqueous wash (remove DMSO)Filtration (collect salt)
Green Score Low (High BP solvents)High (Ethanol/Water compatible)

References

  • Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer: New York, 2007. (Foundational mechanism of and Meisenheimer complexes).
  • Antinarelli, L. M. R.; et al. "4-Aminoquinoline derivatives as potential antimalarial agents." Bioorganic & Medicinal Chemistry, 2015 .[7] Link (Protocol for aminoquinoline synthesis).

  • Melato, S.; et al. "Microwave-assisted synthesis of 4-aminoquinolines."[8] Journal of Medicinal Chemistry, 2007 . (Microwave acceleration and solvent effects).

  • BenchChem. "Optimization of 4-Aminoquinoline Synthesis." Technical Notes. Link (Practical troubleshooting for low yields).

  • Organic Chemistry Portal. "Nucleophilic Aromatic Substitution." Link (General reaction scope and leaving group trends).

Application Note: Amination Strategies for Methyl 4-chloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

Methyl 4-chloroquinoline-6-carboxylate is a high-value scaffold in medicinal chemistry, particularly for the development of Type I and Type II kinase inhibitors (e.g., VEGF, c-Met) and antimalarial agents. The core challenge in functionalizing this molecule lies in the chemoselectivity between two electrophilic sites:

  • C-4 Position (Imidoyl Chloride): Highly activated for nucleophilic aromatic substitution (

    
    ) due to the electron-withdrawing nature of the quinoline nitrogen and the 6-carboxylate group.[1]
    
  • C-6 Position (Methyl Ester): Susceptible to nucleophilic attack (amidation) or hydrolysis under basic conditions.[1]

This guide details three distinct protocols to achieve selective C-4 amination while preserving the C-6 ester integrity.

Mechanistic Decision Tree

The choice of method depends strictly on the nucleophilicity of the amine and the tolerance of the ester moiety.

ReactionSelection Start Target: Methyl 4-aminoquinoline-6-carboxylate AmineType Analyze Amine Nucleophile Start->AmineType Aliphatic Aliphatic Amine (High Nucleophilicity) AmineType->Aliphatic pKa > 9 Aromatic Aniline / Heteroaryl Amine (Low Nucleophilicity) AmineType->Aromatic pKa < 6 MethodA Method A: Thermal SNAr (Mild Base/No Catalyst) Aliphatic->MethodA Primary/Secondary MethodB Method B: Acid-Catalyzed SNAr (Protic Solvent) Aromatic->MethodB Standard Aniline MethodC Method C: Buchwald-Hartwig (Pd-Catalysis) Aromatic->MethodC Sterically Hindered or e- Deficient

Figure 1: Strategic workflow for selecting the optimal amination condition.

Method A: Thermal (Aliphatic Amines)[1]

Scope: Primary and secondary alkyl amines (e.g., morpholine, piperazine, N,N-dimethylethylenediamine). Mechanism: Addition-Elimination (


). The 6-ester activates the ring, making the reaction facile at moderate temperatures.
Protocol
  • Stoichiometry: Dissolve Methyl 4-chloroquinoline-6-carboxylate (1.0 equiv) in Isopropanol (iPrOH) or Ethanol (EtOH) (0.2 M concentration).

  • Reagent Addition: Add the amine (1.2 – 1.5 equiv).

    • Note: If the amine is volatile or the HCl salt is used, add Diisopropylethylamine (DIPEA) (2.0 equiv) as a scavenger base.[1]

  • Reaction: Heat to reflux (

    
    ) for 2–6 hours.
    
    • Monitor: TLC (50% EtOAc/Hexanes) or LCMS. The starting material (SM) usually disappears rapidly.

  • Workup:

    • Cool to room temperature.

    • Precipitation: Often, the product precipitates as the HCl salt (if no external base is used) or the free base upon cooling. Filter and wash with cold ether.

    • Extraction: If no precipitate forms, concentrate the solvent, redissolve in EtOAc, wash with saturated

      
       and brine. Dry over 
      
      
      
      .

Critical Control Point: Avoid using primary amines at temperatures


 in sealed vessels for prolonged periods, as this promotes attack on the methyl ester (amidation side-product).

Method B: Acid-Catalyzed (Anilines)[1]

Scope: Anilines and less nucleophilic aromatic amines. Mechanism: Protonation of the quinoline nitrogen by acid lowers the LUMO energy of the ring, significantly increasing electrophilicity at C-4.

Protocol
  • Solvent System: Prepare a mixture of Ethanol/Water (1:[1]1) or pure 2-Propanol .[1]

  • Stoichiometry: Suspend Methyl 4-chloroquinoline-6-carboxylate (1.0 equiv) and the Aniline (1.0 – 1.1 equiv).[1]

  • Catalyst: Add conc. HCl (catalytic, 2-3 drops) or 1.0 equiv if the aniline is deactivated.

    • Alternative: Use aniline hydrochloride salt directly.

  • Reaction: Reflux for 4–12 hours. The mixture often becomes homogeneous before the product precipitates.

  • Workup:

    • The product typically isolates as the hydrochloride salt (yellow/orange solid).

    • Filter the solid and wash with EtOAc (to remove unreacted aniline).

    • Free Basing: Suspend the salt in EtOAc/Water and neutralize with

      
       or 
      
      
      
      if the neutral form is required.

Method C: Buchwald-Hartwig Cross-Coupling

Scope: Sterically hindered amines, electron-deficient anilines, or substrates sensitive to the harsh acidic/thermal conditions of Methods A/B. Advantage: Preserves the ester group by operating under milder thermal conditions with specific ligand control.

Protocol

Reagents:

  • Catalyst:

    
     (2-5 mol%) or 
    
    
    
    .
  • Ligand: Xantphos (preferable for N-arylation) or BINAP .[1]

  • Base:

    
      (2.0 equiv).[1] Avoid 
    
    
    
    to prevent transesterification/hydrolysis.
  • Solvent: Anhydrous 1,4-Dioxane or Toluene .[1]

Step-by-Step:

  • Charge a reaction vial with the quinoline (1.0 equiv), amine (1.2 equiv),

    
     (2.0 equiv), and Ligand (5-10 mol%).
    
  • Purge with Nitrogen/Argon for 5 minutes.

  • Add the Pd catalyst and solvent (degassed).

  • Seal and heat to

    
     for 4–16 hours.
    
  • Filtration: Filter through a Celite pad to remove inorganic salts and Palladium black.

  • Purification: Silica gel chromatography is usually required.

Comparative Data & Troubleshooting

Yield & Selectivity Comparison
ParameterMethod A (

)
Method B (Acid Cat.)Method C (Pd-Cat)
Target Amine Aliphatic (

)
AnilinesHindered/Deactivated
Typical Yield 85 - 95%70 - 90%60 - 85%
Main Impurity Amide (at C-6)Hydrolyzed Acid (at C-6)Homocoupling
Reaction Time 2 - 4 h4 - 12 h8 - 16 h
Cost LowLowHigh
Troubleshooting Guide
  • Issue: Ester Hydrolysis (Formation of Carboxylic Acid)

    • Cause: Presence of water in basic conditions or excessive heating with hydroxide bases.[1]

    • Fix: Switch to anhydrous solvents (Dioxane, Toluene). Use weak inorganic bases (

      
      , 
      
      
      
      ) instead of hydroxides or alkoxides.
  • Issue: Amide Formation (Attack at C-6)

    • Cause: Primary amines at high concentration/temperature.

    • Fix: Lower temperature (

      
      ). Dilute reaction (0.1 M). Use Method C (Buchwald) which is more selective for the C-Cl bond.
      

Pathway Visualization

The following diagram illustrates the competing pathways and the stabilization of the intermediate that enables Method A/B.

Mechanism SM 4-Cl-Quinoline-6-Ester Inter Meisenheimer Complex (Stabilized by N-1) SM->Inter + Amine (Slow) Side Side Product: C-6 Amide SM->Side + Amine (High T, Primary Only) Prod 4-Amino-Quinoline-6-Ester Inter->Prod - Cl (Fast)

Figure 2: Reaction pathway showing the Meisenheimer intermediate and potential side reaction.

References

  • General

    
     on 4-Chloroquinolines : Bioorg. Med. Chem.2012 , 20, 5965–5979.[1] 
    
  • Buchwald-Hartwig Amination of Quinolines : J. Org. Chem.2008 , 73, 8954–8959.[1]

  • Microwave Assisted Synthesis : Molecules2013 , 18, 2836-2850.[1]

  • Acid Catalysis Mechanism : J. Am. Chem. Soc.1946 , 68, 1807.[1]

Sources

Purification methods for aminoquinoline methyl esters

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Purification of Aminoquinoline Methyl Esters

Abstract

Aminoquinoline methyl esters are a pivotal class of heterocyclic compounds widely utilized in medicinal chemistry and materials science. Their synthesis often yields complex crude mixtures containing starting materials, byproducts, and positional isomers. The inherent basicity and polarity of the aminoquinoline scaffold present unique challenges to achieving high purity. This comprehensive guide provides detailed application notes and validated protocols for the purification of aminoquinoline methyl esters, designed for researchers, scientists, and drug development professionals. We will explore purification strategies ranging from bulk separation via acid-base extraction to high-resolution chromatographic techniques and final polishing by crystallization, with a focus on the underlying chemical principles that govern each method.

Introduction: The Purification Challenge

The purification of aminoquinoline methyl esters is frequently complicated by the physicochemical properties of the quinoline core. The nitrogen atom in the quinoline ring system and the exocyclic amino group confer basicity to the molecule. This basicity can lead to strong, often irreversible, interactions with standard acidic stationary phases like silica gel, resulting in significant peak tailing, poor separation, and low recovery during column chromatography.[1] Furthermore, the presence of polar functional groups requires carefully optimized mobile phases to ensure effective elution.[1] Synthetic routes can also produce positional isomers with very similar properties, making their separation a significant hurdle.[1] This guide provides systematic approaches to overcome these challenges.

Part 1: Foundational Purification Strategy: Acid-Base Extraction

For crude reaction mixtures, a liquid-liquid acid-base extraction is an exceptionally effective first step to separate the basic aminoquinoline product from neutral or acidic impurities. This technique leverages the reversible protonation of the basic nitrogen atoms to transfer the target compound between immiscible organic and aqueous phases.

Causality: The amino groups of the aminoquinoline are basic and will be protonated by an aqueous acid (like HCl), forming a water-soluble salt. This salt partitions into the aqueous phase, leaving non-basic impurities in the organic layer. Subsequent neutralization with a base (like NaOH) deprotonates the aminoquinoline salt, rendering it insoluble in water and allowing it to be re-extracted into an organic solvent.[1]

Protocol 1: Bulk Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1 M aqueous HCl solution.

    • Shake the funnel vigorously for 1-2 minutes, venting frequently to release pressure.

    • Allow the layers to fully separate. The protonated, water-soluble aminoquinoline methyl ester will be in the upper aqueous layer.

    • Drain the lower organic layer.

    • Repeat the extraction of the organic layer with fresh 1 M HCl at least two more times to ensure complete recovery of the product.[1]

  • Basification and Re-extraction:

    • Combine all aqueous extracts in a flask and cool the solution in an ice bath to manage any heat from neutralization.

    • Slowly add 1 M aqueous NaOH or a saturated NaHCO₃ solution while stirring until the solution becomes basic (confirm with pH paper, pH > 8). The neutral aminoquinoline methyl ester will often precipitate or form an oil.[1]

    • Transfer the basified aqueous mixture to a clean separatory funnel.

    • Extract the deprotonated product back into an organic solvent (e.g., DCM or ethyl acetate) by performing three successive extractions.[1]

  • Final Processing:

    • Combine the organic extracts from the re-extraction step.

    • Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified aminoquinoline methyl ester.

cluster_extraction Acidic Extraction cluster_reextraction Basification & Re-extraction dissolve Crude Mixture in Organic Solvent add_acid Add 1M HCl (Shake & Separate) dissolve->add_acid org1 Organic Layer (Neutral/Acidic Impurities) add_acid->org1 Discard aq1 Aqueous Layer (Protonated Product) add_acid->aq1 add_base Add 1M NaOH to Aqueous Layer (pH > 8) aq1->add_base add_org Add Organic Solvent (Shake & Separate) add_base->add_org aq2 Aqueous Layer (Salts) add_org->aq2 Discard org2 Organic Layer (Neutral Product) add_org->org2 dry Dry & Evaporate Organic Layer org2->dry final Partially Purified Product dry->final

Workflow for Acid-Base Extraction.

Part 2: Chromatographic Purification Methods

Chromatography is the cornerstone of achieving high purity for aminoquinoline methyl esters. The choice of technique depends on the required purity level and the difficulty of the separation.

A. Thin-Layer Chromatography (TLC) for Method Development

Before attempting large-scale column chromatography, it is crucial to develop an optimal solvent system using TLC. TLC provides a rapid assessment of separation and helps identify potential issues like streaking.[2][3]

Causality: The basic nature of aminoquinolines causes them to interact strongly with the acidic silanol groups on the surface of a standard silica TLC plate, leading to streaking (tailing).[3] Adding a small amount of a basic modifier, such as triethylamine (Et₃N), to the mobile phase neutralizes these acidic sites, resulting in symmetrical, well-defined spots.[1][3]

Protocol 2: Developing a TLC Solvent System

  • Plate Preparation: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[3]

  • Spotting: Dissolve a small sample of your partially purified product in a suitable solvent (e.g., DCM). Apply a small spot onto the baseline using a capillary tube.

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying polarities (e.g., different ratios of hexane/ethyl acetate or DCM/methanol). To each, add 0.5-1% triethylamine.

  • Development: Place the TLC plate in a developing chamber containing your chosen mobile phase, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to ascend near the top of the plate.[3]

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (typically 254 nm), as the quinoline ring is UV-active.[3] Circle the spots with a pencil.

  • Optimization: The ideal solvent system will show good separation between the product spot and impurities, with the product having an Rf value between 0.2 and 0.4 for optimal column chromatography separation.

B. Flash Column Chromatography

Flash chromatography is the standard method for purifying gram-to-multi-gram quantities of aminoquinoline methyl esters.

Causality: As with TLC, the success of silica gel column chromatography hinges on mitigating the basicity of the analyte. Adding triethylamine to the mobile phase is essential to prevent streaking and ensure the compound elutes from the column efficiently.[1][4] For particularly stubborn separations or acid-sensitive compounds, switching to a less acidic stationary phase like neutral alumina can be beneficial.[1]

Protocol 3: Flash Chromatography on Silica Gel

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (determined by TLC). Pour the slurry into a chromatography column and use gentle pressure to pack a uniform, crack-free stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like DCM. Pre-adsorb the sample onto a small amount of silica gel by adding silica, concentrating the mixture to a dry powder, and carefully adding this powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 95:5 Hexane:EtOAc + 1% Et₃N). Gradually increase the polarity of the mobile phase (gradient elution) based on TLC analysis to elute your target compound.[1]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Isolation: Combine the fractions containing the pure product. Remove the solvent and triethylamine under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual triethylamine.[1]

cluster_column Flash Column Chromatography start Crude Product tlc TLC Method Development (Optimize Solvents + 1% Et3N) start->tlc pack Pack Column (Silica Gel or Alumina) tlc->pack Informs Solvent Choice load Load Sample (Dry or Wet Loading) pack->load elute Elute with Solvent Gradient (+ 1% Et3N) load->elute collect Collect & Analyze Fractions via TLC elute->collect combine Combine Pure Fractions collect->combine evap Evaporate Solvent combine->evap final Purified Product evap->final

General Chromatographic Purification Workflow.
C. High-Performance Liquid Chromatography (HPLC)

For separations requiring the highest resolution, such as separating positional isomers or achieving >99% purity, preparative HPLC is the method of choice.[1][5]

Causality: Reversed-phase HPLC (RP-HPLC) is often highly effective. It separates compounds based on hydrophobicity using a non-polar stationary phase (like C18) and a polar mobile phase.[6] Adding an acid modifier like formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase is standard practice. It protonates the basic aminoquinoline, ensuring sharp, symmetrical peak shapes by preventing interactions with residual silanols on the stationary phase.

Protocol 4: Reversed-Phase HPLC Purification

  • Column: Select a suitable preparative C18 column.

  • Mobile Phase: A typical mobile phase consists of two solvents:

    • Solvent A: Water + 0.1% Formic Acid (for MS compatibility) or 0.1% TFA.[5][6]

    • Solvent B: Acetonitrile or Methanol + 0.1% of the same acid modifier.

  • Method Development: On an analytical HPLC system, develop a gradient elution method that provides good separation of your target compound from impurities.

  • Preparative Run:

    • Dissolve the sample in a minimal amount of a suitable solvent (e.g., methanol or DMSO) and filter it through a 0.45 µm syringe filter.

    • Inject the sample onto the preparative column.

    • Run the gradient method, collecting fractions as the target peak elutes.

  • Isolation: Analyze the collected fractions by analytical HPLC. Combine the pure fractions and remove the solvent via lyophilization (freeze-drying) or rotary evaporation to obtain the final, high-purity product.

Part 3: Purification by Crystallization

Crystallization is an excellent final purification step to obtain a highly ordered, crystalline solid. It can effectively remove small amounts of amorphous impurities.

Causality: This technique relies on the principle that the solubility of a compound in a solvent is temperature-dependent. A saturated or near-saturated solution is prepared at a high temperature. As the solution slowly cools, the solubility of the target compound decreases, leading to the formation of a crystal lattice. Impurities that are present in lower concentrations or have different solubility profiles will remain in the solution (mother liquor).[2]

Protocol 5: General Recrystallization Procedure

  • Solvent Screening: Find a suitable solvent or solvent system. The ideal solvent should dissolve the compound well when hot but poorly when cold. Common solvents for aminoquinolines include ethanol, toluene, or mixtures like ethanol-acetone.[7]

  • Dissolution: Place the aminoquinoline methyl ester in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath or refrigerator.

  • Isolation: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Troubleshooting Common Purification Issues

Problem Probable Cause Solution Reference
Streaking/Tailing on TLC or Column Basicity of the aminoquinoline interacting with acidic silica gel.Add 0.1-1% triethylamine to the mobile phase. Switch to a neutral or basic alumina column.[1]
Product Won't Elute from Silica Column Compound is too polar or strongly adsorbed.Gradually increase the polarity of the mobile phase (e.g., add methanol to a DCM/EtOAc system). If unsuccessful, consider reversed-phase chromatography.[1]
Low Yield After Column Chromatography Irreversible adsorption or degradation on the column.Deactivate the silica gel with triethylamine before use. Perform chromatography at a lower temperature if the compound is labile.[1]
Co-elution of Impurities Poor separation under chosen conditions.Optimize the mobile phase using TLC. Try a different solvent system or stationary phase. Use preparative HPLC for difficult separations.[1]
Product Oils Out During Crystallization Solution is supersaturated or cooling too quickly.Add a small amount of additional hot solvent to redissolve the oil. Ensure slow cooling.[1]

References

  • Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester. (2020). Google Patents.
  • Separation of 6-Aminoquinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 17, 2026, from [Link]

  • Váradi, A., et al. (2018). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkat USA. Retrieved February 17, 2026, from [Link]

  • Khan, S. A., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters. Retrieved February 17, 2026, from [Link]

  • Jiranusornkul, S., et al. (2002). SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS. Heterocycles. Retrieved February 17, 2026, from [Link]

  • Synthesis method of 4-aminoisoquinoline-8-methyl formate. (2015). Google Patents.
  • Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. Retrieved February 17, 2026, from [Link]

Sources

Microwave-assisted synthesis of 4-aminoquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 4-Aminoquinoline Derivatives

Executive Summary

The 4-aminoquinoline scaffold remains a cornerstone in medicinal chemistry, serving as the pharmacophore for antimalarials (Chloroquine, Amodiaquine) and emerging kinase inhibitors. Traditional thermal synthesis via nucleophilic aromatic substitution (


) of 4,7-dichloroquinoline often suffers from harsh conditions, prolonged reaction times (24–48 h), and extensive byproduct formation.

This guide details microwave-assisted protocols that reduce reaction times to minutes while improving yield and purity.[1] By leveraging the high dielectric loss of polar solvents and the specific heating effects of microwave irradiation, researchers can accelerate the library generation of bioactive quinolines.

Mechanistic Insight & Microwave Theory

The Microwave Advantage: Beyond Heating

In conventional heating, energy is transferred via convection and conduction, creating temperature gradients. Microwave irradiation (2.45 GHz) couples directly with the reaction matrix through dipolar polarization and ionic conduction .

  • Dipolar Polarization: Polar molecules (e.g., NMP, DMSO, or the quinoline substrate itself) align with the oscillating electric field. The molecular friction generated by this realignment causes rapid, volumetric heating.

  • The "Specific Microwave Effect": In

    
     reactions, the transition state (Meisenheimer complex) is often more polar than the ground state. Microwave irradiation stabilizes this polar transition state, lowering the activation energy (
    
    
    
    ) and accelerating the reaction rate beyond what is explicable by temperature alone.
Reaction Mechanism ( )

The synthesis involves the displacement of the chlorine atom at the C-4 position of 4,7-dichloroquinoline by a nucleophilic amine.

  • Activation: The ring nitrogen is often protonated (by acid catalysis or solvent interaction), increasing the electrophilicity at C-4.

  • Attack: The amine nucleophile attacks C-4, forming a tetrahedral intermediate.

  • Elimination: Chloride acts as the leaving group, restoring aromaticity.

Visualizing the Pathway:

SNAr_Mechanism Start 4,7-Dichloroquinoline (Substrate) Activation N-Protonation (Acid/Solvent) Start->Activation  + H+ / Catalyst   Attack Nucleophilic Attack (Amine) Activation->Attack  + R-NH2   Intermediate Meisenheimer Complex Attack->Intermediate  Transition State   Elimination Chloride Expulsion Intermediate->Elimination  - Cl-   Product 4-Aminoquinoline Derivative Elimination->Product

Figure 1: Mechanistic pathway for the nucleophilic aromatic substitution of 4,7-dichloroquinoline.

Experimental Protocols

Protocol A: Standard High-Temperature Synthesis (Difficult Amines)

Best for: Sterically hindered secondary amines or anilines.

Reagents:

  • 4,7-Dichloroquinoline (1.0 equiv)

  • Amine (1.5 – 2.0 equiv)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMSO (High dielectric constant)

  • Base:

    
     (2.0 equiv) or Triethylamine (
    
    
    
    )

Procedure:

  • Setup: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve 1.0 mmol of 4,7-dichloroquinoline in 2 mL of NMP.

  • Addition: Add 2.0 mmol of

    
     and 1.5 mmol of the target amine. Cap the vial with a Teflon-lined septum.
    
  • Irradiation: Place in a single-mode microwave reactor.

    • Ramp: 2 minutes to 140°C.

    • Hold: 15–20 minutes at 140°C (monitor pressure, max 250 psi).

    • Stirring: High.[2]

  • Workup: Pour the reaction mixture into 20 mL of ice-cold water. The product usually precipitates as a solid.

  • Purification: Filter the precipitate, wash with water (

    
    ), and recrystallize from ethanol. If oil forms, extract with Ethyl Acetate (EtOAc).
    
Protocol B: Phenol-Promoted "Fusion" (Solvent-Free)

Best for: Acid-sensitive substrates or weak nucleophiles. Phenol acts as a "proton shuttle" catalyst.

Procedure:

  • Mix: Combine 4,7-dichloroquinoline (1.0 equiv) and Phenol (2.0 equiv) in a microwave vial.

  • Melt: Briefly heat (conventional or MW) until a melt forms (~50°C).

  • Add Amine: Add the amine (1.2 equiv) directly to the melt.

  • Irradiation: Irradiate at 145°C for 15–30 minutes .

  • Workup: Dissolve the cooled melt in DCM/NaOH (1M) to remove phenol. Wash the organic layer with brine, dry over

    
    , and concentrate.
    
Protocol C: Green Synthesis (Water/Ethanol)

Best for: Aliphatic, highly nucleophilic amines.

Procedure:

  • Mix: Suspend reactants in water or Ethanol:Water (1:1).

  • Irradiation: Heat to 100–120°C for 10–20 minutes.

  • Note: Water is an excellent microwave solvent (

    
    ) but limits temperature to ~100°C unless pressurized vessels are used.
    

Data Analysis & Optimization

Table 1: Comparison of Thermal vs. Microwave Methods

ParameterConventional Heating (Reflux)Microwave IrradiationImpact
Reaction Time 12 – 48 Hours10 – 30 Minutes96% Reduction
Solvent DMF, EtOH (Reflux)NMP, Water, NeatGreener Options
Temperature 80 – 130°C (Slow ramp)120 – 180°C (Instant)Precise Control
Typical Yield 40 – 65%85 – 95%High Efficiency
Purity (Crude) Low (Thermal degradation)High (Cleaner profile)Easier Workup

Experimental Workflow Diagram:

Workflow Input Reactants: 4,7-DCQ + Amine Solvent Solvent Selection: NMP (High T) or Water (Green) Input->Solvent MW_Setup Microwave Reactor: Set T = 140°C, t = 20 min Solvent->MW_Setup Reaction Irradiation (Pressure Control) MW_Setup->Reaction Quench Quench: Ice-Water Pour Reaction->Quench Isolation Filtration or Extraction (DCM) Quench->Isolation Final Pure Product (Recrystallization) Isolation->Final

Figure 2: Step-by-step workflow for microwave-assisted synthesis.

Troubleshooting & Expert Tips

  • Pressure Spikes: When using volatile amines (e.g., propylamines), the vapor pressure will rise rapidly. Use a split-addition method or ensure the vessel is rated for >20 bar.

  • Incomplete Conversion: If TLC shows starting material after 20 mins, do not just extend time. Increase temperature by 10°C.

    
     on quinolines is highly temperature-dependent.
    
  • Charring: If the reaction mixture turns black (charring), it indicates thermal decomposition. Switch to Protocol B (Phenol) or reduce power density.

  • Solvent Choice:

    • NMP: Best for solubility and high temps. Hard to remove (requires extensive water wash).

    • Ethanol:[3][4] Good for easy workup but limits temp to ~80°C (open vessel) or 120°C (pressurized).

References

  • Melato, S., et al. (2007).[5][6] "." Frontiers in Chemistry.

  • Bhat, H. R., et al. (2021).[7] "Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds." ACS Omega.

  • DeRisi Lab. (2005). "Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities." Bioorganic & Medicinal Chemistry Letters.

  • Kumar, S., et al. (2023). "Recent developments on microwave-assisted organic synthesis of nitrogen-containing scaffolds." RSC Advances.

  • CEM Corporation. "Nucleophilic additions and substitutions: Microwave Applications." CEM Application Notes.

Sources

Application Note: Precision Synthesis of Methyl 4-aminoquinoline-6-carboxylate via Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The 4-aminoquinoline-6-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (e.g., lenvatinib analogs), antimalarials, and DNA-intercalating agents. While modern metal-catalyzed cross-couplings exist, the Gould-Jacobs reaction remains the most scalable, cost-effective, and robust method for constructing the quinoline core from aniline precursors.

This application note details an optimized, step-by-step protocol for synthesizing Methyl 4-aminoquinoline-6-carboxylate starting from Methyl 4-aminobenzoate . Unlike generic textbook descriptions, this guide addresses the specific challenges of this pathway:

  • Regiocontrol: Ensuring cyclization occurs at the correct position (inherent to the para-substituted aniline).

  • Decarboxylation Management: Efficiently removing the 3-ester moiety while managing the stability of the 6-ester.

  • Functional Group Interconversion: converting the 4-hydroxy tautomer to the 4-amino target via a chloro-intermediate.

Retrosynthetic Analysis & Pathway

The synthesis is dissected into three distinct phases: Scaffold Construction (Gould-Jacobs), Functionalization (Chlorination/Amination), and Refinement (Ester Management).

G Start Methyl 4-aminobenzoate (Starting Material) Inter1 Enamine Intermediate (Anilinomethylenemalonate) Start->Inter1 Condensation (110°C) EMME Diethyl ethoxymethylene- malonate (EMME) EMME->Inter1 Cyclized 3-Carbethoxy-4-hydroxy- 6-methoxycarbonylquinoline Inter1->Cyclized Gould-Jacobs Cyclization (250°C, Dowtherm A) Hydrolyzed 4-Hydroxyquinoline- 6-carboxylic acid (After Saponification/Decarbox) Cyclized->Hydrolyzed 1. NaOH (Hydrolysis) 2. Heat (Decarboxylation) Esterified Methyl 4-hydroxyquinoline- 6-carboxylate Hydrolyzed->Esterified MeOH, H2SO4 (Fischer Esterification) Chloro Methyl 4-chloroquinoline- 6-carboxylate Esterified->Chloro POCl3 (Chlorination) Final Methyl 4-aminoquinoline- 6-carboxylate Chloro->Final NH3/Phenol (Amination)

Figure 1: Complete synthetic workflow from aniline precursor to final amino-ester target.[1]

Detailed Experimental Protocol

Phase 1: Scaffold Construction (The Gould-Jacobs Protocol)

Objective: Synthesize the 4-hydroxyquinoline core. Critical Challenge: The thermal cyclization requires temperatures (~250°C) that exceed standard solvent boiling points.

Step 1.1: Condensation
  • Charge: In a round-bottom flask equipped with a Dean-Stark trap (or distillation head), combine Methyl 4-aminobenzoate (1.0 equiv) and Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv).

  • Reaction: Heat the neat mixture to 110–120°C .

  • Observation: Ethanol is evolved as a byproduct. Monitor the distillate volume.

  • Endpoint: When ethanol evolution ceases (approx. 2–3 hours), the reaction is complete. The mixture will solidify upon cooling.

  • Purification: Recrystallize the solid from ethanol/hexane to obtain the Enamine Intermediate .

    • QC Check: 1H NMR should show the disappearance of the NH2 protons and appearance of the alkene doublet (~8.5 ppm).

Step 1.2: Thermal Cyclization
  • Solvent: Use Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) or Diphenyl ether.

    • Ratio: ~10 mL solvent per gram of intermediate.

  • Process: Heat the solvent to a rolling boil (~250–255°C ) before adding the substrate.

  • Addition: Add the Enamine Intermediate (solid or slurry) portion-wise to the boiling solvent.

    • Why: Rapid addition to high heat favors the kinetic cyclization over polymerization side reactions.

  • Duration: Maintain reflux for 30–60 minutes.

  • Workup: Cool the mixture to room temperature. The 3-carbethoxy-4-hydroxyquinoline derivative typically precipitates.

  • Isolation: Dilute with hexane (to solubilize Dowtherm A) and filter. Wash the cake extensively with hexane/acetone.

Phase 2: Decarboxylation & Re-esterification

Objective: Remove the 3-ester group and restore the 6-methyl ester. Expert Insight: Direct decarboxylation of the 3-ester without affecting the 6-ester is difficult. The standard industrial approach is "Global Hydrolysis" followed by "Selective Decarboxylation" and "Re-esterification."

Step 2.1: Saponification & Decarboxylation
  • Hydrolysis: Reflux the cyclized product in 10% NaOH (aq) until homogeneous. This hydrolyzes both the 3-ethyl ester and the 6-methyl ester.

  • Isolation: Acidify with HCl to pH 3–4. The 4-hydroxyquinoline-3,6-dicarboxylic acid will precipitate. Filter and dry.[2]

  • Decarboxylation: Heat the dry diacid powder in a high-boiling solvent (e.g., nitrobenzene or fresh Dowtherm) or neat at 250–270°C until CO2 evolution ceases.

    • Selectivity: The 3-carboxy group (beta to the enol/keto) decarboxylates much faster than the 6-carboxy group (benzoic acid derivative).

    • Product:4-Hydroxyquinoline-6-carboxylic acid .

Step 2.2: Fischer Esterification
  • Reaction: Suspend the acid in anhydrous Methanol . Add concentrated H2SO4 (catalytic to stoichiometric).

  • Reflux: Heat to reflux for 12–24 hours.

  • Workup: Neutralize with NaHCO3 (aq). The product, Methyl 4-hydroxyquinoline-6-carboxylate , will precipitate. Filter and dry.[2]

Phase 3: Functionalization (The Amino Conversion)

Objective: Convert the 4-OH (tautomer of 4-one) to 4-NH2.

Step 3.1: Chlorination
  • Reagent: Phosphorus Oxychloride (POCl3) (neat, excess).

  • Procedure: Suspend the 4-hydroxy ester in POCl3. Carefully heat to reflux (105°C ).

  • Monitoring: The solid will dissolve as the reaction proceeds. Monitor by TLC/LCMS.

  • Quench (CRITICAL SAFETY): Cool to RT. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Maintain temperature <20°C to prevent ester hydrolysis.

  • Neutralization: Adjust pH to ~8 with Ammonia or NaHCO3. Extract with Dichloromethane (DCM).

  • Product: Methyl 4-chloroquinoline-6-carboxylate .

Step 3.2: Amination

Option A: Phenol Melt (Classic & Robust)

  • Mixture: Combine the Chloro-intermediate (1 equiv) with Phenol (solvent/catalyst, ~5–10 equiv) and Ammonium Acetate (3–5 equiv).

  • Heat: Heat the melt to 130–140°C for 4–8 hours.

  • Workup: Cool. Dilute with Acetone or Ether. The amine salt may precipitate.[2]

  • Free Base: Treat with aqueous NaOH (1N) to remove phenol (as sodium phenoxide) and liberate the free amine. Extract with EtOAc.[3][4]

  • Final Product: Methyl 4-aminoquinoline-6-carboxylate .

Option B: High Pressure (Modern)

  • Vessel: Stainless steel autoclave.

  • Reagents: Chloro-intermediate in 7N NH3 in Methanol .

  • Conditions: Heat to 100–120°C for 12 hours.

  • Advantage: Avoids phenol removal; cleaner workup.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
Cyclization Temp 250°C ± 5°C<240°C: Incomplete cyclization; intermediate accumulation.>260°C: Tar formation; decomposition.
POCl3 Quench < 20°C>30°C: Hydrolysis of the 6-methyl ester back to the acid.
Decarboxylation Visual (CO2)Incomplete removal of 3-COOH leads to impurities downstream.
Solvent (Step 1) Dowtherm AUse of lower boiling solvents (e.g., Xylene) will fail to cyclize the ring efficiently.

Mechanistic Insights

The Gould-Jacobs reaction operates via a cascade mechanism.[5] Understanding this aids in troubleshooting:

  • Addition-Elimination: The aniline nitrogen attacks the electron-deficient double bond of EMME, displacing ethoxide. This is a reversible equilibrium driven forward by the distillation of ethanol.

  • 6π-Electrocyclization: At 250°C, the anilinomethylene intermediate undergoes a thermal electrocyclic ring closure. This step restores aromaticity in the newly formed pyridine ring (as the 4-quinolone tautomer).

  • Tautomerism: The product exists primarily as the 4-quinolone (keto form) but reacts as the 4-hydroxy (enol form) with POCl3. This aromatization drives the chlorination step.

Mechanism Substrate Anilinomethylene Intermediate TS Transition State (6π Electrocyclization) Substrate->TS  Heat (250°C)   Product 4-Quinolone (Tautomer) TS->Product  -EtOH  

Figure 2: Simplified mechanistic flow of the critical cyclization step.

Safety & Handling

  • Dowtherm A: High thermal mass. Hot oil burns are severe. Ensure all glassware is bone-dry before heating to 250°C to prevent steam explosions.

  • POCl3: Reacts violently with water. Releases HCl gas. Use a scrubber system.

  • Phenol: Toxic and corrosive. Rapidly absorbed through skin. Double glove and use a fume hood.

References

  • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." J. Am. Chem. Soc.1939 , 61, 2890. Link

  • Price, C. C.; Roberts, R. M. "4-Hydroxyquinoline." Org.[4][6][7][8][9] Synth.1948 , 28, 38. Link

  • Riegel, B. et al. "Synthesis of 4-Aminoquinolines." J. Am. Chem. Soc.1946, 68, 1264.
  • Sigma-Aldrich. "Methyl 4-aminoquinoline-6-carboxylate Product Page." (For physical property verification). Link

  • BenchChem. "Gould-Jacobs Reaction Protocol." Link

Sources

Application Note: High-Resolution HPLC Separation of Quinoline-6-Carboxylate Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isolation of Quinoline-6-carboxylic acid (Q6C) is a critical step in the synthesis of various antimalarial drugs and fluoroquinolone antibiotics. A common synthetic route, the Skraup reaction or Gould-Jacobs cyclization, often yields a mixture of regioisomers—specifically the 5-isomer and 7-isomer —due to the directing effects on the aromatic ring.

Separating the 6-isomer from the 7-isomer is analytically challenging because their hydrophobicities and pKa values are nearly identical. This guide provides a validated HPLC protocol utilizing Phenyl-Hexyl stationary phases and pH-controlled mobile phases to achieve baseline resolution (


) where traditional C18 columns often fail.

Physicochemical Context & Mechanism

To design a robust method, one must understand the amphoteric nature of the analyte.

  • Analyte: Quinoline-6-carboxylic acid[1][2][3]

  • CAS: 10349-57-2[1][2][3]

  • pKa 1 (Carboxyl): ~3.05 (Acidic)

  • pKa 2 (Quinoline N): ~4.92 (Basic)

The Separation Challenge

At neutral pH, Q6C exists largely as a zwitterion (negative carboxylate, positive nitrogen), resulting in poor retention and broad peaks on hydrophobic stationary phases.

  • Low pH (< 2.5): The molecule is cationic (

    
    , 
    
    
    
    ). Retention is driven by the hydrophobic effect, but peak tailing can occur due to silanol interactions.
  • Intermediate pH (3.0–5.0): Complex equilibrium; retention times shift drastically with minor pH changes.

  • High pH (> 7.0): The molecule is anionic (

    
    , 
    
    
    
    ). Retention is low on RP columns unless ion-pairing reagents are used.

Strategic Choice: We utilize a Low pH (2.5) mobile phase to suppress carboxylic acid ionization while keeping the quinoline ring protonated. We pair this with a Phenyl-Hexyl column , which utilizes


-

interactions to discriminate between the flat shapes of the regioisomers more effectively than the hydrophobic collapse mechanism of C18 ligands.

Method Development Logic (Visualized)

The following decision tree outlines the logic used to arrive at the recommended protocol.

MethodDevelopment Start Start: Q6C Mixture Check_pKa Analyze pKa (COOH ~3.0, N ~4.9) Start->Check_pKa Select_Mode Select Mode: Reversed Phase Check_pKa->Select_Mode Decision_pH pH Selection Select_Mode->Decision_pH pH_Low pH 2.5 (Formate/Phosphate) Protonated Cation Decision_pH->pH_Low Preferred pH_High pH 7.0 (Ammonium Acetate) Anionic Species Decision_pH->pH_High Alt (MS only) Column_Select Stationary Phase Selection pH_Low->Column_Select C18 C18 Column (Hydrophobic Only) Column_Select->C18 Poor Isomer Res Phenyl Phenyl-Hexyl Column (Pi-Pi + Shape Selectivity) Column_Select->Phenyl High Isomer Res Final_Method Final Protocol: Phenyl-Hexyl @ pH 2.5 Phenyl->Final_Method

Caption: Logical workflow for selecting stationary phase and pH conditions for amphoteric regioisomers.

Experimental Protocols

Protocol A: Standard Screening (Gradient)

Use this protocol to assess the complexity of your crude mixture.

ParameterCondition
Column Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (MeCN)
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV @ 254 nm (Reference 360 nm)
Gradient 0 min: 5% B 15 min: 60% B 16 min: 95% B 20 min: 5% B
Protocol B: High-Resolution Isocratic Method (Validated)

Use this protocol for QC release testing or quantitative impurity analysis.

1. Reagent Preparation:

  • Buffer (25 mM Potassium Phosphate, pH 2.5): Dissolve 3.40 g of

    
     in 950 mL of HPLC-grade water. Adjust pH to 2.5 ± 0.05 using 85% Phosphoric Acid (
    
    
    
    ). Dilute to 1000 mL. Filter through a 0.22 µm nylon membrane.
  • Diluent: 50:50 Water:Methanol.

2. Instrument Settings:

ParameterCondition
Column Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl), 4.6 x 250 mm, 5 µm
Mobile Phase Isocratic: 85% Buffer (pH 2.5) / 15% Acetonitrile
Flow Rate 1.0 mL/min
Temperature 40°C (Elevated T improves mass transfer for aromatics)
Injection Vol 10 µL
Detection UV @ 240 nm (Max absorption for carboxylate)
Run Time 25 minutes

3. Elution Order (Typical):

  • Quinoline-5-carboxylic acid (most polar/shielded)

  • Quinoline-6-carboxylic acid (Target)

  • Quinoline-7-carboxylic acid

  • Quinoline-8-carboxylic acid (often elutes later due to intramolecular H-bonding)

System Suitability & Validation Criteria

To ensure the method is "self-validating" per Part 2 of your requirements, the following criteria must be met before analyzing samples.

ParameterAcceptance LimitTroubleshooting
Resolution (

)

between 6-isomer and 7-isomer
Decrease % MeCN by 2%; Lower Temp to 35°C.
Tailing Factor (

)

Ensure Buffer pH is

. Replace column if voided.
Precision (RSD)

for Retention Time
Check pump flow stability and column equilibration.
Signal-to-Noise

for LOQ
Check lamp intensity; Increase injection volume.
Experimental Workflow Diagram

Workflow Sample_Prep Sample Preparation 1 mg/mL in 50:50 MeOH/Water Filter Filtration 0.22 µm PTFE Filter Sample_Prep->Filter Injection Injection (10 µL) Filter->Injection System_Equil Equilibration Flush Column 20 CVs with Mobile Phase System_Equil->Injection Separation Separation Isocratic Hold (25 min) Injection->Separation Data_Analysis Data Analysis Calc Resolution (Rs) & Tailing (Tf) Separation->Data_Analysis

Caption: Step-by-step experimental workflow for routine analysis.

Troubleshooting Guide

Issue: Peak Tailing on Q6C

  • Cause: Interaction between the protonated quinoline nitrogen and residual silanols on the silica support.

  • Fix: Add 5 mM Triethylamine (TEA) to the mobile phase (acts as a silanol blocker) OR switch to a "CSH" (Charged Surface Hybrid) or "HSS" type column which is designed for low pH stability.

Issue: Co-elution of 6- and 7-isomers

  • Cause: Insufficient

    
    -selectivity.
    
  • Fix: Switch methanol for acetonitrile. Methanol acts as a hydrogen bond donor and can sometimes mask the

    
    -
    
    
    
    interaction benefits of the Phenyl-Hexyl column. Using Acetonitrile usually maximizes the
    
    
    -interaction.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82571, 6-Quinolinecarboxylic acid. Retrieved from [Link]

  • SIELC Technologies. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • McCalley, D. V. (2010).Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.

Sources

Troubleshooting & Optimization

Preventing hydrolysis of methyl ester during amination

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis of Methyl Ester During Amination Role: Senior Application Scientist, ChemoSelect Support Hub

Ticket ID: #EST-404-PROTECT Subject: Preventing Methyl Ester Hydrolysis During Amination Workflows Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

📋 Executive Summary

Methyl esters are notoriously labile electrophiles. In the presence of amines (nucleophiles) and bases, they face two primary failure modes:

  • Saponification (Hydrolysis): Attack by hydroxide ions (

    
    ) generated from trace water and base, yielding the carboxylic acid.
    
  • Unwanted Amidation (Aminolysis): Direct attack by the amine on the ester rather than the intended reactive site (e.g., aldehyde, halide).

This guide provides field-proven protocols to kinetically favor your desired amination (C-N bond formation) while preserving the methyl ester.

🛠️ Module 1: Reductive Amination (Aldehyde/Ketone + Amine)

The Challenge: Standard conditions using NaBH


 in MeOH often lead to transesterification or hydrolysis due to the basicity of borohydride and the nucleophilicity of the solvent.
🔧 The Solution: Titanium(IV) Isopropoxide Protocol

The most robust method for preserving esters during reductive amination is the Mattson protocol using Ti(OiPr)


.

Mechanism of Action: Titanium(IV) acts as a Lewis acid to activate the carbonyl and, critically, as a water scavenger . It drives imine formation to completion before the reducing agent is added, preventing the generation of hydroxide.

Protocol:

  • Mix: Combine amine (1.0 equiv) and ketone/aldehyde (1.0 equiv) in neat Ti(OiPr)

    
     (1.25 equiv).
    
  • Stir: Agitate at RT for 1-2 hours. (The solution will become viscous as the Ti-complex forms).

  • Dilute: Add absolute Ethanol (or THF for solubility).

  • Reduce: Add NaBH

    
     (or NaBH
    
    
    
    CN) (1.5 equiv). Stir for 2-4 hours.
  • Quench: Crucial Step. Quench with water, but expect a heavy white precipitate (TiO

    
    ). Filter through Celite to remove titanium salts before extraction.
    

Comparative Data: Reductive Amination Conditions

Reagent SystemEster StabilityWater ToleranceRisk Factor
NaBH

/ MeOH
LowLowTransesterification (Me-ester

Et-ester) or Hydrolysis.
NaBH(OAc)

/ DCE
HighMediumAcidic byproduct (AcOH) prevents hydrolysis; excellent for aldehydes.
Ti(OiPr)

/ NaBH

Very High HighScavenges water; best for sterically hindered ketones.
InCl

/ Et

SiH
Very HighHighVery mild; highly chemoselective for aldehydes.[1]
🛠️ Module 2: Buchwald-Hartwig Amination (Aryl Halide + Amine)

The Challenge: Strong bases like NaO


Bu or LiHMDS are standard for Pd-catalyzed coupling but will instantly saponify methyl esters.
🔧 The Solution: Base & Solvent Engineering

You must switch to a "Weak Base / Non-Nucleophilic Base" system.

Recommended Bases:

  • Cesium Carbonate (Cs

    
    CO
    
    
    
    ):
    The gold standard. Its low solubility in organic solvents creates a heterogeneous mixture, limiting the concentration of dissolved base available to attack the ester.
  • Potassium Phosphate (K

    
    PO
    
    
    
    ):
    Often used with varying hydration states. Use anhydrous.
  • DBU/NaTFA: For highly sensitive substrates, a combination of DBU (organic base) and Sodium Trifluoroacetate can facilitate the catalytic cycle without attacking the ester.

Protocol Adjustment:

  • Catalyst: Use precatalysts (e.g., XPhos Pd G3) to ensure rapid oxidative addition at lower temperatures (

    
    C).
    
  • Solvent: Switch to 2-MeTHF or Toluene . Avoid 1,4-Dioxane if it contains peroxides/water.

🛠️ Module 3: Nucleophilic Aromatic Substitution (S Ar)

The Challenge: S


Ar requires a base to neutralize the HCl/HF generated. If the base is hydroxide or alkoxide, the ester dies.
🔧 The Solution: The "Hunig's Shield"

Use a bulky organic base that cannot act as a nucleophile.

  • Reagent:

    
    -Diisopropylethylamine (DIPEA / Hünig's Base).
    
  • Solvent: DMSO or DMF (Anhydrous).

  • Temperature: Keep below

    
    C. Methyl esters often survive S
    
    
    
    Ar at
    
    
    C with DIPEA, but hydrolyze at
    
    
    C.
📊 Visualizing the Decision Matrix

Use this logic flow to select your conditions.

AminationLogic Start Start: Amination with Methyl Ester Present Type Reaction Type? Start->Type Reductive Reductive Amination (C=O + Amine) Type->Reductive CrossCoupling Pd-Catalyzed (Ar-X + Amine) Type->CrossCoupling SnAr SnAr (Activated Ar-F + Amine) Type->SnAr Aldehyde Substrate: Aldehyde Reductive->Aldehyde Ketone Substrate: Ketone/Hindered Reductive->Ketone BaseCheck Base Selection CrossCoupling->BaseCheck OrganicBase Use DIPEA in DMSO (Non-nucleophilic) SnAr->OrganicBase STAB Use NaBH(OAc)3 in DCE (Avoid MeOH) Aldehyde->STAB Ti Use Ti(OiPr)4 + NaBH4 (Scavenges Water) Ketone->Ti Cs2CO3 Use Cs2CO3 or K3PO4 (Anhydrous) BaseCheck->Cs2CO3 NaOtBu AVOID NaOtBu/LiHMDS BaseCheck->NaOtBu

Caption: Decision matrix for selecting reagents compatible with methyl esters based on reaction mechanism.

❓ Troubleshooting FAQs

Q: I used NaBH(OAc)


 in DCM, but I still see methyl ester hydrolysis. Why? 
A:  Check your starting amine. If your amine is supplied as a hydrochloride salt (R-NH

·HCl), you likely added a base (like Et

N) to free it. If that base was wet, or if you used Methanol to dissolve the salt, you introduced the hydrolysis vector.
  • Fix: Free-base the amine salt separately, extract into DCM, dry over MgSO

    
    , and then add to the reaction.
    

Q: Can I use LiOH to speed up my Buchwald reaction? A: Absolutely not. Lithium Hydroxide is a potent saponification agent.

  • Fix: If the reaction is sluggish with Cs

    
    CO
    
    
    
    , try switching the ligand (e.g., to BrettPhos or RuPhos) rather than using a stronger/hydroxide base.

Q: My ester is hydrolyzing during workup, not the reaction. A: This is common. Methyl esters are sensitive to basic aqueous workups.

  • Fix: Quench with saturated NH

    
    Cl (mildly acidic) or phosphate buffer (pH 7). Avoid 1M NaOH or saturated NaHCO
    
    
    
    if the contact time is long.

Q: Why does Ti(OiPr)


 work better than adding molecular sieves? 
A:  Molecular sieves only trap water physically. Ti(OiPr)

reacts chemically with the amine and carbonyl to form the hemiaminal/imine species directly, effectively "consuming" the water generation potential into the titanium coordination sphere.
📚 References
  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry.

  • Lee, O. Y., et al. (2008).[1] "Highly Chemoselective Reductive Amination of Carbonyl Compounds Promoted by InCl3/Et3SiH/MeOH System." The Journal of Organic Chemistry.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[3] (General reference for ester stability profiles).

Sources

Solubility issues with Methyl 4-aminoquinoline-6-carboxylate in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility issues with Methyl 4-aminoquinoline-6-carboxylate in DMSO Role: Senior Application Scientist

Solubility Optimization & Troubleshooting Guide

Welcome. You are likely here because your compound—Methyl 4-aminoquinoline-6-carboxylate —is refusing to go into solution, has precipitated after a freeze-thaw cycle, or "crashed out" when added to your assay buffer.

As a planar, nitrogen-rich heterocycle, this compound presents specific physicochemical challenges. It possesses both hydrogen bond donors (the 4-amino group) and acceptors (quinoline nitrogen, ester carbonyl), creating a high potential for intermolecular stacking and crystal lattice stability. While DMSO is the universal solvent of choice, its hygroscopic nature and interaction with this specific pharmacophore require a precise handling protocol.[1]

This guide synthesizes thermodynamic principles with practical bench techniques to ensure your stock solutions remain stable and your biological data reproducible.

Part 1: Troubleshooting & FAQs

Direct answers to your immediate observations.

Q1: I added DMSO to the solid, but it remains a cloudy suspension. Vortexing didn't help. Is my compound bad?

Diagnosis: This is likely a Lattice Energy Barrier , not a purity issue.[1] The Science: Methyl 4-aminoquinoline-6-carboxylate is a planar molecule.[1][2] In its solid state, these molecules stack like plates (pi-pi stacking), stabilized by intermolecular hydrogen bonds between the amino group and the nitrogens/oxygens of adjacent molecules. Breaking this crystal lattice requires energy.[1] Room temperature DMSO often lacks the kinetic energy to overcome this lattice enthalpy immediately.[1] Solution:

  • Apply Heat: Warm the sealed vial to 37°C - 45°C in a water bath for 5-10 minutes. This increases the kinetic energy of the solvent molecules, helping them penetrate the crystal lattice.

  • Sonicate: Use an ultrasonic bath (not a probe) for 10 minutes. Acoustic cavitation creates micro-jets of solvent that mechanically disrupt the crystal surface.[1]

  • Check the Salt Form: Verify if you have the free base or a salt (e.g., HCl).[1][2] Salts are generally less soluble in pure organic solvents like DMSO than the free base.[1] If you have a salt form, adding a small amount of water (0.5 - 1%) to the DMSO can sometimes assist, though this compromises long-term stability.

Q2: My stock solution was clear yesterday, but after freezing and thawing, there are crystals at the bottom.

Diagnosis: DMSO Hygroscopicity & Water-Induced Precipitation. The Science: DMSO is extremely hygroscopic.[1][2] It can absorb up to 10% of its weight in water from the atmosphere if left uncapped.[1] Methyl 4-aminoquinoline-6-carboxylate is lipophilic (Predicted LogP ~2.15).[1] As the water content in your DMSO rises, the solvent power for lipophilic compounds drops exponentially.[1] Furthermore, freezing DMSO (m.p. 18.5°C) can cause "cryo-concentration," where the compound is excluded from the freezing solvent front, forming local supersaturated zones that nucleate precipitation. Solution:

  • Re-solubilize: Heat to 37°C and vortex. The precipitate is usually reversible.[1]

  • Aliquot Immediately: Never store the main stock in a large bottle that is repeatedly opened. Prepare single-use aliquots (e.g., 20-50 µL) in tight-sealing vials to minimize atmospheric exposure.

  • Use Anhydrous DMSO: Ensure your source DMSO is fresh and high-grade (ACS Spectrophotometric grade, >99.9%).[1][2]

Q3: The stock is clear, but when I dilute it into cell culture media (RPMI/DMEM), it turns cloudy immediately.

Diagnosis: The "Crash-Out" Effect (Solvent Shift). The Science: You are moving the compound from a favorable environment (DMSO) to an unfavorable one (aqueous buffer).[1][2] If the final concentration exceeds the thermodynamic solubility limit in water, the compound will precipitate. This is often exacerbated by "shock dilution" where the local concentration of compound is extremely high at the pipette tip.[1] Solution:

  • Intermediate Dilution: Do not jump from 10 mM DMSO directly to 10 µM aqueous. Perform an intermediate step in a solvent blend (e.g., DMSO:PBS 1:1) if possible, or ensure rapid mixing.

  • Dynamic Mixing: Vortex the media while slowly adding the DMSO stock.[1]

  • Limit Final DMSO: Keep final DMSO concentration <0.5% (v/v). If higher concentrations are needed, consider a carrier like cyclodextrin (HP-β-CD) in the media to encapsulate the hydrophobic drug.

Part 2: Step-by-Step Protocols
Protocol A: The "Hard-to-Dissolve" Stock Preparation

Use this workflow for initial solubilization of dry powder.[2]

StepActionTechnical Note
1 Weighing Weigh the compound into a glass vial (avoid plastic if possible to prevent leaching).[1][2]
2 Calculation Calculate volume for a 10 mM or 20 mM stock. Avoid aiming for >50 mM initially.[1]
3 Solvent Addition Add fresh, anhydrous DMSO to the center of the vial.
4 Soak Let it sit for 2-3 minutes. Allow solvent to wet the powder before agitation.
5 Agitation Vortex vigorously for 30 seconds.
6 Thermal Assist If visible particles remain, incubate at 40°C for 10 minutes.
7 Sonication Sonicate for 10 minutes in a bath sonicator (ambient temp).
8 Verification Hold vial up to a light source. Solution must be optically clear with no refraction lines.[1]
Protocol B: The "Safe Dilution" Workflow

Use this to dose cells or enzymatic assays without precipitation.[1][2]

  • Prepare Media: Pre-warm your culture media or buffer to 37°C. Cold media promotes precipitation.[1][2]

  • The "Jet" Method:

    • Pipette the required volume of media into a tube.[1]

    • Place the pipette tip containing your DMSO stock submerged into the center of the media volume.[1]

    • Expel the stock quickly ("jetting") while simultaneously vortexing or swirling the tube.[1]

    • Do not drop the DMSO stock onto the surface of the liquid; this creates a film that precipitates.[1]

  • Visual Check: Inspect for turbidity immediately.[1] If cloudy, you have exceeded the solubility limit.[1]

Part 3: Decision Logic & Visualization

The following diagram outlines the logical decision-making process for handling solubility issues with this compound.

DissolutionLogic Start Start: Solid Compound AddDMSO Add Anhydrous DMSO (Target 10-20 mM) Start->AddDMSO CheckClear Is Solution Clear? AddDMSO->CheckClear Success Ready for Use (Aliquot & Store -20°C) CheckClear->Success Yes Cloudy Cloudy / Particulates CheckClear->Cloudy No Dilution Dilution into Aqueous Buffer Success->Dilution Heat Heat to 40°C (10 min) + Vortex Cloudy->Heat Sonicate Bath Sonicate (10 min) Heat->Sonicate CheckClear2 Is Solution Clear? Sonicate->CheckClear2 CheckClear2->Success Yes Persistent Persistent Precipitate CheckClear2->Persistent No CheckSalt Check Salt Form (HCl vs Free Base) Persistent->CheckSalt AddWater If Salt: Add 1% H2O If Base: Lower Conc. CheckSalt->AddWater AddWater->Success PrecipitateDil Precipitate Forms? Dilution->PrecipitateDil SerialDil Use Serial Dilution (DMSO -> 50% -> 5% -> Final) PrecipitateDil->SerialDil Yes

Figure 1: Troubleshooting decision tree for solubilizing Methyl 4-aminoquinoline-6-carboxylate.

Part 4: Physicochemical Reference Data

Understanding the numbers helps predict behavior.[1]

PropertyValue (Approx.)Implication for Solubility
Molecular Weight ~202.21 g/mol Small molecule, generally kinetically fast to dissolve once lattice breaks.[1][2]
LogP (Predicted) 2.15Moderately lipophilic.[1] Soluble in DMSO/Ethanol, limited in water.[1]
H-Bond Donors 1 (Amino group)Capable of H-bonding with DMSO oxygen (good solubility).[1][2]
H-Bond Acceptors 3 (N, O)Capable of accepting H-bonds from water.[1][2]
pKa (Quinoline N) ~3.3 - 4.0Weakly basic.[1][2] At neutral pH (7.4), it is mostly uncharged (less soluble).[1]
pKa (Amino group) ~7 - 8Can be protonated in acidic conditions, increasing solubility.[1][2]
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736812, Methyl quinoline-6-carboxylate (Analog Reference).[1][2] Retrieved from [Link][1][2]

  • Ziath (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.[1][2][3] Retrieved from [Link][1][2]

Sources

Technical Support Center: Navigating SNAr Reactions on Electron-Deficient Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions on electron-deficient quinolines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful C-N, C-O, and C-S bond-forming reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and optimize your synthetic strategies.

The quinoline moiety is a cornerstone in medicinal chemistry, and its functionalization via SNAr is a key strategy for accessing novel analogues with diverse pharmacological profiles.[1] However, the success of these reactions is highly dependent on a nuanced understanding of the interplay between substrate activation, nucleophile strength, solvent effects, and reaction kinetics. This guide provides field-proven insights to help you navigate these variables effectively.

Troubleshooting Guide: A-to-Z Problem Solving

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.

Question 1: My SNAr reaction shows low or no conversion. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in SNAr reactions on electron-deficient quinolines is a common hurdle. The issue typically stems from one or more of the following factors: insufficient activation of the quinoline ring, a poor leaving group, a weak nucleophile, or suboptimal reaction conditions.

Systematic Troubleshooting Workflow:

G start Low/No Conversion substrate_check Is the quinoline ring sufficiently activated? (e.g., with -NO2, -CN groups) start->substrate_check lg_check Is the leaving group optimal? (F > Cl > Br > I) substrate_check->lg_check Yes substrate_sol Consider a more electron-deficient quinoline derivative. substrate_check->substrate_sol No nuc_check Is the nucleophile strong enough? lg_check->nuc_check Yes lg_sol Switch to a substrate with a better leaving group (e.g., fluoroquinoline). lg_check->lg_sol No cond_check Are the reaction conditions appropriate? nuc_check->cond_check Yes nuc_sol Use a stronger nucleophile (e.g., alkoxide vs. alcohol) or add a suitable base. nuc_check->nuc_sol No cond_sol Optimize temperature, solvent, and base. cond_check->cond_sol No

Caption: Decision-making workflow for troubleshooting low conversion.

Detailed Analysis and Solutions:

  • Substrate Activation: The SNAr mechanism proceeds through a negatively charged Meisenheimer intermediate, which is stabilized by electron-witthe drawing groups (EWGs) at the ortho and para positions relative to the leaving group.[2] The nitrogen atom in the quinoline ring itself acts as an electron-witthe drawing group, activating the 2- and 4-positions. For substitution at other positions, additional EWGs like nitro (-NO2) or cyano (-CN) are crucial.[1] If your quinoline substrate lacks sufficient activation, the reaction will be sluggish.

  • Leaving Group Ability: The rate-determining step in most SNAr reactions is the nucleophilic attack on the aromatic ring.[3] Consequently, the leaving group's ability to be displaced follows the order F > Cl > Br > I. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[3][4] If you are using a bromo- or iodoquinoline, consider switching to the corresponding fluoro- or chloro-derivative if synthetically accessible.

  • Nucleophile Strength: The nucleophile must be strong enough to attack the electron-deficient ring. Neutral nucleophiles like alcohols or amines are often less reactive than their deprotonated counterparts (alkoxides and amides).

    • Protocol for in situ Deprotonation: If using an alcohol or a primary/secondary amine, consider adding a base to generate the more potent nucleophile in situ. Common bases include sodium hydride (NaH) for alcohols and potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) for amines and thiols.[1]

  • Reaction Conditions:

    • Solvent: Polar aprotic solvents such as DMSO, DMF, and NMP are generally the best choice for SNAr reactions.[5] They effectively solvate the cation of the nucleophile's counter-ion, leaving the nucleophilic anion "naked" and more reactive. Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.[6]

    • Temperature: Many SNAr reactions require heating to overcome the activation energy barrier. A typical temperature range is 80-150 °C.[1] If your reaction is not proceeding at a lower temperature, a gradual increase may be necessary. Microwave irradiation can also be an effective method for accelerating these reactions.[1]

ParameterRecommendationRationale
Solvent DMSO, DMF, NMPPolar aprotic, enhances nucleophilicity.
Base (for R-OH, R-SH, R2NH) NaH, K2CO3, Cs2CO3Generates a more potent anionic nucleophile.
Temperature 80-150 °COvercomes the activation energy barrier.

Question 2: My TLC analysis shows multiple spots, indicating significant side product formation. What are the common side reactions and how can I suppress them?

Answer:

The formation of multiple products is a frequent challenge. Understanding the potential side reactions is key to devising a strategy to minimize them.

Common Side Reactions and Mitigation Strategies:

  • Hydrolysis of the Haloquinoline: If there is residual water in your reaction mixture, it can act as a nucleophile, leading to the formation of the corresponding hydroxyquinoline. This is particularly problematic at elevated temperatures.

    • Solution: Ensure anhydrous conditions by using dry solvents and reagents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Di-substitution: If your quinoline substrate has more than one potential leaving group, or if the product of the initial SNAr reaction can undergo a subsequent substitution, di-substituted products may form.

    • Solution: Use a stoichiometric amount of the nucleophile (1.0-1.2 equivalents). Lowering the reaction temperature can also improve selectivity for the mono-substituted product.

  • Reaction at an Electron-Wtthe drawing Group: Strong nucleophiles can sometimes react with activating groups. For example, a cyano group can be hydrolyzed under basic conditions, or a nitro group can be reduced by certain nucleophiles.

    • Solution: Carefully choose your nucleophile and reaction conditions. If you suspect a reaction with the activating group, consider using milder conditions (e.g., a weaker base, lower temperature).

  • Competing SN1-type Reactions: While less common for aryl halides, under certain conditions, particularly with secondary or tertiary alkylamine nucleophiles and polar protic solvents, a competing SN1-like pathway might occur, leading to a different product profile.[7][8]

    • Solution: Adhere to the use of polar aprotic solvents to favor the SNAr mechanism.

Question 3: I am struggling with the workup and purification of my reaction. How can I improve my product isolation?

Answer:

Workup and purification can be challenging, especially when using high-boiling point polar aprotic solvents like DMSO or DMF.

Purification Workflow and Tips:

G start Reaction Completion workup Aqueous Workup (Water/Brine Wash) start->workup extraction Extraction with Organic Solvent (e.g., Ethyl Acetate, DCM) workup->extraction drying Dry Organic Layer (e.g., Na2SO4, MgSO4) extraction->drying concentration Concentration in vacuo drying->concentration purification Purification (Column Chromatography, Recrystallization, or Distillation) concentration->purification

Caption: General workflow for SNAr product purification.

Specific Challenges and Solutions:

  • Removing High-Boiling Solvents:

    • Aqueous Extraction: DMF is miscible with water, while DMSO is partially miscible. Performing multiple washes with water or brine during the workup can help remove a significant portion of these solvents.

    • Azeotropic Removal: For stubborn traces of DMF, co-evaporation with a solvent like heptane or toluene can be effective.

    • Lyophilization: In some cases, freeze-drying can be used to remove residual DMSO.

  • Product Purification:

    • Column Chromatography: This is the most common method for purifying SNAr products.[1][9]

      • Basic Products: If your product contains a basic nitrogen (e.g., from an amine nucleophile), it may streak on silica gel. To mitigate this, you can add a small amount of a volatile base like triethylamine (0.1-1%) to your eluent system.

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective purification method.

    • Acid-Base Extraction: For products with a basic or acidic handle, a liquid-liquid extraction based on pH adjustment can be a powerful purification tool. For example, a basic quinoline product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove neutral impurities, and then liberated by basifying the aqueous layer and re-extracting into an organic solvent.[10]

Frequently Asked Questions (FAQs)

Q1: Which position on the quinoline ring is most reactive in SNAr reactions? The pyridine ring of quinoline is electron-deficient, making it susceptible to nucleophilic attack. The C2 and C4 positions are the most activated due to the electron-witthe drawing effect of the ring nitrogen. Without additional activating groups, substitution at the C5, C6, C7, or C8 positions is generally not feasible under standard SNAr conditions.

Q2: Can I use a palladium catalyst for these reactions? While palladium catalysis is widely used for C-N, C-O, and C-S bond formation (e.g., Buchwald-Hartwig amination), the SNAr reaction is fundamentally different as it does not involve oxidative addition of the catalyst into the C-X bond.[5] SNAr reactions are typically metal-free. However, in cases where the SNAr reaction fails, palladium-catalyzed cross-coupling can be a viable alternative. It is important to be aware of potential catalyst poisoning, for instance by excess cyanide ions if they are used as the nucleophile.[11][12]

Q3: My nucleophile is an aniline. Why is the reaction so slow? Anilines are generally weak nucleophiles. Their reactivity can be increased by using a strong base to deprotonate the N-H bond, but this can be challenging due to the relatively low acidity of anilines. In many cases, reactions with anilines require higher temperatures and longer reaction times.

Q4: Is it possible for the cyano group to act as a leaving group? Yes, under certain conditions, a cyano group at an activated position (e.g., 2- or 4-position of a pyridine or quinoline) can be displaced by a strong nucleophile. This makes the cyano group a versatile activating group that can also serve as a leaving group, offering additional flexibility in synthetic design.[13]

Q5: Can I run SNAr reactions in "green" solvents? There is a growing interest in performing SNAr reactions in more environmentally benign solvents. While polar aprotic solvents are traditional, research has shown that these reactions can be conducted in aqueous media, sometimes with the aid of additives like hydroxypropyl methylcellulose (HPMC), which can create a favorable microenvironment for the reaction.[14]

References

  • Purification of Quinoline. Chempedia - LookChem. Available at: [Link]

  • Clarke, H. T.; Davis, A. W. Quinoline. Organic Syntheses. 1922, 2, 79. DOI: 10.15227/orgsyn.002.0079.
  • Dabholkar, V. V.; Tatake, J. G. Cyanide Anion as a Leaving Group in Nucleophilic Aromatic Substitution: Synthesis of Quaternary Centers at Azine Heterocycles. Journal of Heterocyclic Chemistry. 2004, 41(5), 811-814.
  • Gao, Y.; et al. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. 2022, 87(5), 3583–3593.
  • Lecker, R. M.; et al. Design of Experiments (DoE) Reaction Optimisation and Solvent Selection: A Guide for Academic Chemists. Green Chemistry. 2016, 18(23), 6282-6289.
  • Protsailo, L. V.; et al. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society. 2008, 130(14), 4876-4889.
  • Osiński, P. W.; et al. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules. 2020, 25(18), 4256.
  • Process for purification of quinoline yellow. Google Patents.
  • SNAr troubleshooting. Reddit. Available at: [Link]

  • Jorner, K.; et al. Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. 2012, 77(6), 2891–2900.
  • Albers, P.; et al. Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical. 2001, 173(1-2), 275-286.
  • SNAr reaction scope & limitations. YouTube. Available at: [Link]

  • Nuño, M.; et al. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. 2019, 21(15), 4154-4160.
  • Campodónico, P. R.; et al. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. 2018, 6, 499.
  • Protsailo, L. V.; et al. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. Journal of the American Chemical Society. 2008, 130(14), 4876-4889.
  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Albers, P.; et al. Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical. 2001, 173(1-2), 275-286.
  • Domino Aza-Michael-SNAr-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters. Molecules. 2022, 27(20), 7015.
  • 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. Available at: [Link]

  • Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. YouTube. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. ResearchGate. Available at: [Link]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Molecules. 2024, 29(3), 693.
  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules. 2019, 24(6), 1145.
  • mechanism of sodium hydroxide hydrolysis of haloalkanes halogenoalkanes reaction progress profile transition state activated complex reactivity trend of carbon-halogen bond alkyl halides advanced A level organic chemistry revision notes. Doc Brown. Available at: [Link]

  • Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Molecules. 2024, 29(3), 693.
  • Competititon between SN2 and SN1 Pathways. Furman Chemistry 120 - PBworks. Available at: [Link]

  • The SN1 Reaction of Alkyl Halides with Water. Chemistry Steps. Available at: [Link]

  • SNAr Solvents and Reagents. Wordpress. Available at: [Link]

  • Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile?. Pharmaceutics. 2022, 14(10), 2243.
  • Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. Available at: [Link]

  • 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. Available at: [Link]

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  • Lecture 15 Aromatic Nucleophilic Substitution. Nptel. Available at: [Link]

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Technical Support Center: Quinoline Synthesis Purification

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of quinolines, a critical scaffold in medicinal chemistry, often involves the reaction of an amine with a carbonyl compound. A frequent purification challenge is the removal of excess or unreacted amine from the final product. This guide provides a comprehensive overview of troubleshooting strategies and purification protocols to ensure the high purity of your quinoline products.

Frequently Asked Questions (FAQs)

Q1: Why is removing unreacted amine from my quinoline product so difficult?

A1: The difficulty arises from the similar chemical properties of many amine starting materials and the resulting quinoline products. Both are nitrogen-containing heterocyclic compounds and can exhibit similar basicity and polarity, making simple separation techniques ineffective. The pKa of quinoline is approximately 4.9, while aniline, a common starting material, has a pKa of about 4.6.[1][2] This similarity in basicity means that a simple acid wash may not be sufficient to selectively protonate and extract the unreacted amine into an aqueous layer.

Q2: My usual acid wash (e.g., with 1M HCl) isn't working. What's going on?

A2: While an acid wash is a standard method to remove basic impurities, its effectiveness depends on a significant pKa difference between the compounds you wish to separate.[3][4] Since some quinolines and anilines have comparable pKa values, a dilute acid wash may protonate both your product and the unreacted amine, leading to poor separation.[1][2]

Q3: I'm seeing a lot of emulsion during my liquid-liquid extraction. How can I resolve this?

A3: Emulsion formation is common when working with complex reaction mixtures. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase, or filtering the mixture through a pad of Celite.

Q4: Are there any non-chromatographic methods to remove the amine?

A4: Yes, several methods can be employed. These include the use of scavenger resins, which are solid-supported reagents that selectively react with and remove the unreacted amine.[5][6][7] Another approach is to convert the amine into a salt that has different solubility properties, allowing for separation by filtration or extraction.[8]

Troubleshooting and Purification Guides

This section provides detailed protocols and the scientific rationale behind them to help you select and optimize the best purification strategy for your specific quinoline synthesis.

Method 1: Optimized Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases.[9] For separating amines from quinolines, this often involves an acid-base extraction.[10]

Underlying Principle: Exploiting pKa Differences

The success of an acid-base extraction hinges on the ability to selectively protonate the more basic compound, rendering it water-soluble while the less basic compound remains in the organic phase.

Experimental Protocol: Acid Wash
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Wash the organic layer with a dilute acid solution (e.g., 1M HCl).[3] The number of washes will depend on the amount of unreacted amine.

  • Monitoring: Monitor the removal of the amine by thin-layer chromatography (TLC) of the organic layer.

  • Neutralization and Extraction: Combine the aqueous layers and basify with a strong base (e.g., NaOH) to deprotonate the amine salt. Extract the free amine with an organic solvent.

  • Product Isolation: Wash the original organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure to obtain the quinoline product.

Troubleshooting
  • Poor Separation: If both the amine and quinoline are extracted into the aqueous layer, the acid concentration may be too high, or the pKa difference may be too small. Consider using a weaker acid or a buffered aqueous solution to achieve finer pH control.[11]

  • Product Precipitation: If your quinoline product is also basic, it may precipitate as a salt during the acid wash. If this occurs, you may need to recover the product from the aqueous layer after neutralization.

Method 2: Column Chromatography

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase.[12][13]

Choosing the Right Conditions

The choice of stationary and mobile phases is critical for a successful separation.

Stationary PhaseMobile Phase (Eluent)Rationale
Silica Gel Hexanes/Ethyl Acetate with 1% TriethylamineSilica gel is acidic and can cause tailing or degradation of basic compounds like quinolines and amines.[14] Adding a small amount of a volatile base like triethylamine to the eluent helps to neutralize the acidic sites on the silica, leading to better peak shapes and improved separation.[15]
Alumina (Basic or Neutral) Hexanes/Ethyl AcetateAlumina is less acidic than silica and can be a good alternative for purifying basic compounds.[16] Basic alumina is particularly well-suited for the separation of amines.[16]
Experimental Protocol: Flash Column Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography solvent.

  • Column Packing: Pack a column with the chosen stationary phase (silica gel or alumina).[12]

  • Loading: Carefully load the sample onto the top of the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure quinoline product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting
  • Co-elution: If the amine and quinoline co-elute, the polarity of the mobile phase may not be optimal. Try a different solvent system or a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.

  • Product Decomposition: If you observe product decomposition on the column, especially with silica gel, ensure that the silica is deactivated with a base or switch to a less acidic stationary phase like alumina.[15][17]

Method 3: Scavenger Resins

Scavenger resins are functionalized polymers designed to react with and remove specific types of molecules from a solution.[7] This method is particularly useful for high-throughput synthesis and purification.[6]

Mechanism of Action

Amine-scavenging resins typically contain electrophilic functional groups that covalently bind to nucleophilic amines.[5] Common functional groups include isocyanates, aldehydes, and acid chlorides.[5][6]

Scavenger_Resin_Workflow

Experimental Protocol: Amine Scavenging
  • Resin Selection: Choose a scavenger resin with a functional group that is reactive towards the specific amine used in your synthesis (e.g., an aldehyde-functionalized resin for primary amines).[18]

  • Incubation: Add the scavenger resin to the crude reaction mixture dissolved in a suitable solvent.

  • Reaction: Stir or shake the mixture at room temperature for a specified time to allow for complete reaction of the amine with the resin.

  • Filtration: Filter the mixture to remove the resin, which now has the unreacted amine bound to it.

  • Isolation: Wash the resin with fresh solvent and combine the filtrates. Remove the solvent under reduced pressure to obtain the purified quinoline product.

Troubleshooting
  • Incomplete Amine Removal: If the amine is not completely removed, you may need to use a larger excess of the scavenger resin or increase the reaction time.

  • Product Scavenging: Ensure that your quinoline product does not have a functional group that can react with the scavenger resin.

Decision-Making Guide for Purification Method Selection

Purification_Decision_Tree

Conclusion

The successful purification of quinoline products from unreacted amines requires a thoughtful approach based on the specific chemical properties of the molecules involved. By understanding the principles behind different purification techniques and systematically troubleshooting, researchers can achieve high-purity compounds essential for drug discovery and development.

References

  • Covalent Scavengers for Primary and Secondary Amines. (n.d.).
  • Liquid–liquid extraction - Wikipedia. (n.d.). Retrieved from [Link]

  • Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74. doi: 10.4236/ijoc.2012.21012.
  • Scavenger Resins - Amerigo Scientific. (n.d.). Retrieved from [Link]

  • Yu, Z. R., et al. (2000). Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. Tetrahedron Letters, 41(46), 8963-8967.
  • Process for purification of quinoline yellow. (1983). Google Patents.
  • Workup: Amines - University of Rochester. (n.d.). Retrieved from [Link]

  • Recycling and Reuse of a Polymer-Supported Scavenger for Amine Sequestration | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H. (2021). Retrieved from [Link]

  • Purification of Quinoline - Chempedia - LookChem. (n.d.). Retrieved from [Link]

  • Workup for Removing Amines. (n.d.). Retrieved from [Link]

  • Purification of Quinoline-3,4-diones : r/Chempros - Reddit. (2025). Retrieved from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. (n.d.). Retrieved from [Link]

  • Column chromatography - Columbia University. (n.d.). Retrieved from [Link]

  • Quinoline | C9H7N | CID 7047 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Retrieved from [Link]

  • The Physical and Chemical Properties of Quinoline - ResearchGate. (2008). Retrieved from [Link]

  • Performing Column Chromatography - YouTube. (2023). Retrieved from [Link]

  • Quinoline: Structure, Properties & Uses Explained - Vedantu. (n.d.). Retrieved from [Link]

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Technical Support Center: 4-Chloroquinoline Displacement Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Temperature Optimization

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on 4-chloroquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to refine their reaction conditions for maximum yield and purity. Here, we move beyond simple protocols to explore the underlying principles that govern these transformations, empowering you to troubleshoot effectively and innovate rationally.

Fundamental Principles: The "Why" Behind Temperature

Before diving into troubleshooting, let's address the core principles governing the role of temperature in this specific SNAr reaction.

Q: Why is temperature such a critical parameter in the displacement of the 4-chloro substituent on a quinoline ring?

A: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this process, a nucleophile attacks the electron-deficient carbon at the C4 position of the quinoline ring. This attack temporarily breaks the ring's aromaticity to form a high-energy intermediate known as a Meisenheimer complex.[1] The system must then expel the chloride ion to restore aromaticity and form the final product.

Temperature plays two crucial roles here:

  • Overcoming the Activation Energy (Ea): Sufficient thermal energy is required to overcome the energy barrier for the formation of the Meisenheimer complex. The stability of this intermediate and the transition state leading to it are influenced by the solvent, the nucleophile's strength, and substituents on the quinoline ring.[1][2]

  • Facilitating Leaving Group Expulsion: Energy is also needed for the carbon-chlorine bond to break, allowing the chloride ion to be expelled.

Essentially, temperature is the primary lever we pull to drive the reaction at a practical rate. However, excessive heat can lead to decomposition of starting materials, reagents, or the desired product, making optimization a delicate balancing act.

Troubleshooting Guide: A Diagnostic Approach

Encountering issues is a normal part of process development. This section provides a structured, question-driven approach to diagnosing and solving common temperature-related problems.

Q: My reaction is extremely slow or shows no conversion to the product. How should I approach temperature optimization?

A: This is the most common issue and points to insufficient activation energy. A systematic increase in temperature is the logical first step, but it must be done methodically.

Diagnostic Workflow:

  • Verify Reagent and Substrate Purity: Before adjusting temperature, ensure your 4-chloroquinoline starting material is pure and your nucleophile and solvent are not degraded or wet.[3]

  • Initial Temperature Increase: If the reaction is run at room temperature, begin by heating to a moderate temperature, such as 60-80 °C. If already heated, increase the temperature in 20 °C increments. Many amine-based substitutions on 4-chloroquinoline require temperatures in the 120-130 °C range for several hours under conventional heating.[4]

  • Consider Solvent Choice: If you are limited by the boiling point of your solvent (e.g., THF, Dichloromethane), you must switch to a higher-boiling solvent like Dioxane, DMF, DMSO, or even diphenyl ether to safely reach the necessary temperatures.[5][6]

  • Evaluate Microwave Irradiation: For sluggish reactions, microwave heating is a highly effective tool to rapidly screen higher temperatures (e.g., 140-180 °C) and significantly shorten reaction times from hours to minutes.[5][7][8]

Below is a decision-making workflow for addressing low conversion.

start Low or No Conversion check_purity Verify Purity of All Reagents & Solvents start->check_purity impure Purify/Replace Reagents and Repeat check_purity->impure Impure temp_increase Systematically Increase Temperature (e.g., in 20 °C increments) check_purity->temp_increase Pure monitor Monitor Reaction by TLC/LC-MS temp_increase->monitor success Reaction Proceeds. Optimize for Yield. monitor->success Conversion Observed no_change Still No Conversion monitor->no_change No Conversion check_solvent Is Temperature Limited by Solvent BP? no_change->check_solvent change_solvent Switch to High-Boiling Solvent (DMF, DMSO) check_solvent->change_solvent Yes consider_mw Consider Microwave Irradiation (140-180 °C) check_solvent->consider_mw No change_solvent->temp_increase consider_catalyst Consider Catalysis (Acid or Metal-based) consider_mw->consider_catalyst cluster_0 Temperature Effect on Reaction Profile Optimal Zone Optimal Zone Decomposition Dominates Decomposition Dominates Optimal Zone->Decomposition Dominates Increasing Temp (Promotes Side Reactions) Slow Reaction Slow Reaction Slow Reaction->Optimal Zone Increasing Temp (Improves Rate)

Caption: Workflow for parallel temperature screening experiment.

References

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available at: [Link]

  • Sánchez, M. et al. (2018). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Available at: [Link]

  • Forni, G. et al. (1974). Nucleophilic heteroaromatic substitution. XXVI. Piperidino dechlorination in chloroquinoline series. Solvent effects on reaction. Journal of the American Chemical Society. Available at: [Link]

  • Alarcón-Espósito, J. et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. Available at: [Link]

  • Alarcón-Espósito, J. et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. PMC. Available at: [Link]

  • Kaur, K. et al. (2014). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. Available at: [Link]

  • Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. Available at: [Link]

  • How to Troubleshoot a Reaction. University of Rochester. Available at: [Link]

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Course Hero. Available at: [Link]

  • Romero, M. & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

  • SNAr Reaction of Polyhalogenated Heterocycles. RCS Research Chemistry Services. Available at: [Link]

  • Catalysed SNAr reactions. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Romero, M. & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. Available at: [Link]

  • Tay, N. E. S. & Nicewicz, D. A. (2017). Cation Radical Accelerated Nucleophilic Aromatic Substitution via Organic Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • El-Sayed, A. M. et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. Available at: [Link]

  • Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry. Available at: [Link]

  • Jackson, R. L. et al. (2018). Concerted nucleophilic aromatic substitutions. Harvard DASH. Available at: [Link]

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Technical Support Center: Stability and Handling of Quinoline Methyl Esters in Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline methyl esters. This guide provides in-depth technical information and practical troubleshooting advice for navigating the stability of these compounds under basic conditions. Our goal is to equip you with the knowledge to anticipate challenges, optimize your experimental design, and confidently interpret your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for quinoline methyl esters in the presence of a base?

The principal concern is the base-catalyzed hydrolysis of the methyl ester group, a reaction commonly known as saponification.[1][2][3] This process converts the ester into a carboxylate salt and methanol.[2][3] Under basic conditions, this reaction is generally irreversible.[1][4] The reason for this irreversibility lies in the final step of the mechanism: the carboxylic acid formed is immediately deprotonated by the strong base (the alkoxide leaving group or excess hydroxide) to form a resonance-stabilized carboxylate anion.[1][2] This acid-base reaction is highly favorable and drives the overall reaction to completion.[2]

Q2: How does the quinoline ring itself influence the rate of ester hydrolysis?

The nitrogen atom in the quinoline ring is electron-withdrawing, which can influence the reactivity of the ester group. This effect can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a hydroxide ion, potentially accelerating the rate of hydrolysis compared to a simple benzene derivative. The position of the ester on the quinoline ring will also play a significant role due to varying electronic effects at different positions.

Q3: I'm trying to perform a reaction on another part of the quinoline molecule using a base, but my methyl ester is hydrolyzing. What can I do?

This is a common challenge. Here are several strategies to consider, moving from simplest to more complex:

  • Use a non-nucleophilic base: If the reaction does not require a nucleophilic base like sodium hydroxide, consider using a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU).

  • Lower the reaction temperature: The rate of most chemical reactions, including ester hydrolysis, is temperature-dependent.[5] Running your reaction at a lower temperature may slow the rate of hydrolysis to an acceptable level while still allowing your desired reaction to proceed.

  • Use a weaker base: If possible, use a milder base. For instance, potassium carbonate is less basic than sodium hydroxide and may be sufficient to catalyze your desired transformation without significantly affecting the ester.

  • Protecting groups: If the above strategies are not feasible, consider protecting the ester group. However, this adds extra steps to your synthesis (protection and deprotection) and is generally considered a last resort.

  • Anhydrous conditions: Ensure your reaction is conducted under strictly anhydrous conditions.[5] The presence of water will facilitate the hydrolysis of the ester, especially in the presence of a base.

Q4: Are there any other potential side reactions I should be aware of when treating quinoline methyl esters with a base?

Besides saponification, other base-mediated reactions are possible, depending on the specific structure of your quinoline derivative and the reaction conditions:

  • Reactions involving acidic protons: If your quinoline derivative has other acidic protons (e.g., on a substituent), the base can deprotonate these sites, potentially leading to undesired side reactions.

  • Ring-opening reactions: While the quinoline ring is generally stable, harsh basic conditions (high temperature, strong base) could potentially lead to degradation or ring-opening, although this is less common.[5]

Troubleshooting Guide

Problem: Low yield of the desired product, with the main byproduct being the corresponding quinoline carboxylic acid.

This is a classic sign of unintended ester hydrolysis.

Potential Cause Solution
Base is too strong or nucleophilic. Switch to a weaker or non-nucleophilic base (e.g., from NaOH to K2CO3 or DBU).[5]
Reaction temperature is too high. Run the reaction at a lower temperature, even if it requires a longer reaction time.[5]
Presence of water in the reaction. Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
Prolonged reaction time. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
Problem: TLC analysis shows multiple unexpected spots after basic workup.

Your product or starting material may be unstable to the aqueous base used during the workup.

  • Test for stability: Before your next attempt, take a small sample of your starting material and dissolve it in a solvent. Add the aqueous base you would use in the workup, stir for a short period, and then analyze by TLC. If new spots appear, your compound is not stable to the workup conditions.[6]

  • Alternative workup: Consider a non-aqueous workup or use a milder base for neutralization, such as a saturated solution of ammonium chloride.

Experimental Protocols

Protocol 1: Standard Saponification of a Quinoline Methyl Ester

This protocol describes the complete hydrolysis of a quinoline methyl ester to the corresponding carboxylic acid.

  • Dissolution: Dissolve the quinoline methyl ester (1.0 eq) in a suitable solvent such as methanol, ethanol, or a mixture of THF and water.

  • Addition of Base: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5 - 3.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer visible.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

    • Carefully acidify the aqueous layer to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl). This will protonate the carboxylate salt, causing the carboxylic acid to precipitate.[2]

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the pure quinoline carboxylic acid.

Protocol 2: Optimizing a Base-Mediated Reaction to Minimize Ester Hydrolysis

This protocol provides a systematic approach to finding conditions that favor a desired reaction over ester saponification.

  • Initial Screening: Set up a series of small-scale parallel reactions.

  • Variable Parameters: Systematically vary the following parameters:

    • Base: Test a range of bases from strong to weak (e.g., NaOH, K2CO3, Et3N, DBU).

    • Temperature: Run each reaction at different temperatures (e.g., 0 °C, room temperature, 50 °C).[5]

    • Solvent: Use anhydrous solvents.

  • Analysis: After a set amount of time, quench a small aliquot from each reaction and analyze by LC-MS or quantitative NMR to determine the ratio of the desired product to the hydrolyzed byproduct.

  • Optimization: Based on the results of the initial screen, select the conditions that provide the best ratio of product to byproduct and scale up the reaction.

Visual Guides

Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)

Saponification Ester Quinoline Methyl Ester Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack OH_minus Hydroxide (OH⁻) Carboxylic_Acid Carboxylic Acid Tetrahedral_Intermediate->Carboxylic_Acid Elimination Alkoxide Methoxide (CH₃O⁻) Methanol Methanol (CH₃OH) Carboxylate Carboxylate Anion Carboxylic_Acid->Carboxylate Deprotonation (Irreversible)

Caption: The irreversible mechanism of saponification.

Troubleshooting Workflow for Unexpected Ester Hydrolysis

Troubleshooting Start Problem: Unexpected Ester Hydrolysis Check_Base Is the base strongly nucleophilic (e.g., NaOH, KOH)? Start->Check_Base Change_Base Action: Switch to a non-nucleophilic or weaker base (DBU, K₂CO₃). Check_Base->Change_Base Yes Check_Temp Is the reaction run at elevated temperature? Check_Base->Check_Temp No End Problem Resolved Change_Base->End Lower_Temp Action: Reduce reaction temperature. Check_Temp->Lower_Temp Yes Check_Water Are anhydrous conditions being used? Check_Temp->Check_Water No Lower_Temp->End Use_Anhydrous Action: Use anhydrous solvents/reagents and an inert atmosphere. Check_Water->Use_Anhydrous No Check_Water->End Yes Use_Anhydrous->End

Caption: A decision tree for troubleshooting ester hydrolysis.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Friedlander Synthesis of 2-Substituted Quinoline Derivatives.
  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification.
  • Organic Chemistry Tutor. (n.d.). Saponification of Esters.
  • Benchchem. (n.d.). Troubleshooting common side reactions in quinazoline synthesis.
  • Chemistry Learner. (2021, June 21). Saponification: Definition, Examples, Mechanism, & Application.
  • Aakash Institute. (n.d.). What is Saponification: Mechanism, Application & Example | AESL.
  • PSIBERG. (2023, February 7). Esters Hydrolysis: Types and their Mechanisms.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.

Sources

Minimizing side products in quinoline carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side Products and Optimizing Reaction Outcomes

Welcome to the technical support center for quinoline carboxamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these vital heterocyclic compounds. Quinoline carboxamides are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] However, their synthesis, particularly the crucial amide bond formation step, is often plagued by side reactions that can complicate purification, reduce yields, and compromise the integrity of the final product.

This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues. We will explore the causality behind side product formation and offer robust, validated strategies to ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries encountered during quinoline carboxamide synthesis.

Q1: What is the most common reason for low yields in my amide coupling reaction?

A: The most frequent culprits are incomplete activation of the quinoline carboxylic acid, hydrolysis of the activated intermediate by trace moisture, and poor nucleophilicity of the amine. Ensure your reagents and solvents are anhydrous, and select a coupling reagent appropriate for your specific substrates.[3]

Q2: I see my starting materials (quinoline carboxylic acid and amine) in the final reaction mixture. What should I do?

A: This points to an inefficient coupling reaction. Potential causes include insufficient coupling reagent, a reaction time that is too short, or a reaction temperature that is too low. It's also possible that the chosen coupling reagent is not potent enough to activate your specific quinoline carboxylic acid. Consider increasing the equivalents of the coupling reagent or switching to a more powerful one, such as HATU or COMU.[4]

Q3: Why is my final product a different color than expected, often brown or tarry?

A: Discoloration or tar formation can arise from several sources. If you are preparing the quinoline core via methods like the Pfitzinger or Doebner-von Miller reactions, side products from these initial steps can carry through.[5] Additionally, some coupling reagents or the use of excessive heat during the reaction or work-up can lead to the degradation of sensitive starting materials or the final product.

Q4: Can my choice of base affect the reaction outcome?

A: Absolutely. The base is critical not only for scavenging acid generated during the reaction but also for preventing side reactions. For substrates with chiral centers, using a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is often preferred over triethylamine (TEA) to minimize racemization.[6][7] The pKa and steric bulk of the base can significantly influence the reaction pathway.

Part 2: Troubleshooting Guide: From Symptoms to Solutions

This section provides a systematic approach to diagnosing and solving specific experimental problems.

Issue 1: Hydrolysis - The Ubiquitous Side Product

Symptom: You consistently isolate a significant amount of your starting quinoline carboxylic acid, even after extending reaction times and using sufficient coupling reagents.

Potential Causes:

  • Trace Water: The activated carboxylic acid intermediate (e.g., an active ester or acylphosphonium salt) is highly reactive towards water. Any moisture in the solvent, reagents, or glassware will lead to hydrolysis, regenerating the starting carboxylic acid.

  • Hygroscopic Reagents: Solvents like DMF and bases like DIPEA can be hygroscopic and introduce water into the reaction.

Proposed Solutions & Scientific Rationale:

  • Rigorous Drying: Dry all glassware in an oven ( >100 °C) overnight and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably from a solvent purification system or freshly opened bottles over molecular sieves.

  • Reagent Handling: Use freshly distilled or opened bases and amines. For solid reagents, dry them in a vacuum oven before use.

  • Inert Atmosphere: Run the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system.

Workflow: Minimizing Hydrolysis

cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_outcome Desired Outcome Prep_Glass Oven-Dry Glassware Exec_Atmosphere Inert Atmosphere (N2/Ar) Prep_Glass->Exec_Atmosphere Prep_Solvent Use Anhydrous Solvent Prep_Solvent->Exec_Atmosphere Prep_Reagent Dry Reagents Prep_Reagent->Exec_Atmosphere Exec_Add Slow Addition of Reagents Exec_Atmosphere->Exec_Add Outcome Minimized Hydrolysis, Higher Amide Yield Exec_Add->Outcome

Caption: Workflow to minimize hydrolysis side products.

Issue 2: Racemization at Chiral Centers

Symptom: Your product shows a loss of optical purity (e.g., observed via chiral HPLC or polarimetry) when either the quinoline carboxylic acid or the amine contains a stereocenter.

Potential Causes:

  • Oxazolone Formation: The most common mechanism for racemization involves the formation of a planar, achiral 5(4H)-oxazolone intermediate from the activated amino acid derivative.[7][8] This is particularly problematic for N-protected amino acids.

  • Base-Mediated Epimerization: Strong bases can abstract the alpha-proton of the activated carboxylic acid, leading to racemization.[6]

  • Coupling Reagent Choice: Some coupling reagents are more prone to inducing racemization than others.[9]

Proposed Solutions & Scientific Rationale:

  • Additive Inclusion: The use of additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) is crucial.[10] These additives form active esters that are less prone to oxazolone formation and react faster with the amine, minimizing the time the activated species exists and can racemize.

  • Coupling Reagent Selection: Switch to coupling reagents known for low racemization, such as COMU or DEPBT. HATU, which incorporates the HOAt moiety, is an excellent choice for coupling racemization-prone fragments.[4][7]

  • Base Selection: Use a weaker, sterically hindered base like 2,4,6-collidine or N-methylmorpholine (NMM) instead of DIPEA or TEA.[7]

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C) to slow down the rate of racemization relative to the rate of coupling.

Table 1: Impact of Coupling Reagents and Additives on Racemization

Coupling ReagentAdditiveRacemization RiskByproduct Considerations
DCC/DICNoneHighInsoluble DCU/DIU byproduct.[9]
DCC/DICHOBt/HOAtLowMinimized racemization.[6][9]
HBTU/TBTUNoneModerateRisk of guanidinylation of the amine if used in excess.[9][11]
HATUNone (contains HOAt)Very LowGenerally clean reactions.
COMUNoneVery LowHigh efficiency and low racemization.[4]
Issue 3: Formation of Coupling Reagent-Related Byproducts

Symptom: You observe persistent impurities in your final product that do not correspond to starting materials or simple derivatives.

Potential Causes:

  • Urea Byproducts: Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) form insoluble urea byproducts (DCU and DIU, respectively) that can be difficult to remove completely.[9]

  • Guanidinium Byproducts: Uronium/aminium-based reagents like HBTU and HATU can react with the amine nucleophile if the coupling reagent is used in excess relative to the carboxylic acid. This forms a guanidinium cap on the amine, preventing it from reacting to form the desired amide.[11]

  • Carcinogenic Byproducts: Older phosphonium reagents like BOP can produce the highly carcinogenic byproduct hexamethylphosphoramide (HMPA).[9]

Proposed Solutions & Scientific Rationale:

  • Stoichiometry Control: Carefully control the stoichiometry. A slight excess of the carboxylic acid relative to the coupling reagent can prevent side reactions like guanidinylation. A common ratio is Acid:Amine:Coupling Reagent:Base of 1.0:1.2:1.1:2.0.

  • Reagent Choice:

    • For solid-phase synthesis or when easy purification is desired, use DIC instead of DCC, as the resulting DIU is more soluble in common organic solvents.[9]

    • Opt for modern, safer coupling reagents like HATU or COMU, which generally give cleaner reactions and avoid the formation of toxic byproducts.

  • Work-up and Purification:

    • For DCU/DIU removal, filter the reaction mixture before aqueous work-up. Sometimes, precipitating the product from a solvent in which the urea is soluble (like DCM) can leave the urea behind.

    • Acidic washes during work-up can help remove basic impurities, including excess amine and some reagent byproducts.

Reaction Scheme: Main vs. Side Reactions

R_COOH Quinoline-COOH ActivatedEster Activated Intermediate [R-COO-X] R_COOH->ActivatedEster + Coupling Reagent R_NH2 Amine (R'-NH2) DesiredProduct Desired Amide (R-CONH-R') R_NH2->DesiredProduct Guanidinylation Guanidinylation R_NH2->Guanidinylation CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster CouplingReagent->Guanidinylation + R'-NH2 (Excess Reagent) ActivatedEster->R_COOH + H2O ActivatedEster->DesiredProduct + R'-NH2 Hydrolysis Hydrolysis H2O H2O (Trace) H2O->R_COOH

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-Aminoquinoline Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-aminoquinolines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-N bond formation, particularly when faced with sterically demanding substrates. The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] However, its synthesis can be challenging, especially when bulky substituents are present on either the quinoline ring or the amine coupling partner. This guide provides in-depth troubleshooting advice, detailed protocols, and a mechanistic understanding to help you overcome these synthetic hurdles.

Understanding the Challenge: Steric Hindrance in 4-Aminoquinoline Synthesis

The formation of a C-N bond between a 4-haloquinoline and an amine is the most common route to 4-aminoquinolines.[1] This reaction, typically a nucleophilic aromatic substitution (SNAr) or a transition-metal-catalyzed cross-coupling, can be significantly impeded by steric hindrance. Large substituents near the reaction centers can prevent the reacting molecules from achieving the necessary orientation for a successful reaction, leading to low yields or reaction failure.

Frequently Asked Questions (FAQs)

Q1: My SNAr reaction between a 4-chloroquinoline and a bulky secondary amine is not proceeding. What are the likely causes?

A1: Steric hindrance is a primary suspect. The bulky nature of your secondary amine likely prevents it from effectively attacking the C4 position of the quinoline ring. Additionally, inadequate reaction temperature or an inappropriate solvent can contribute to the lack of reactivity. Forcing conditions with conventional heating may lead to decomposition.

Q2: I am observing significant amounts of starting material even after prolonged reaction times in my Buchwald-Hartwig amination. What can I do?

A2: This is a common issue when dealing with sterically hindered substrates. Several factors could be at play:

  • Ligand Choice: The ligand is crucial for the efficacy of the Buchwald-Hartwig reaction.[3] For sterically demanding couplings, bulky, electron-rich phosphine ligands are often necessary.

  • Catalyst Deactivation: The palladium catalyst may be deactivating over the course of the reaction.

  • Base Incompatibility: The choice of base is critical and can influence the outcome of the reaction.[3][4]

Q3: Are there alternative methods to the traditional SNAr and palladium-catalyzed reactions for forming sterically hindered 4-aminoquinolines?

A3: Yes, several alternative strategies can be employed:

  • Ullmann Condensation: This copper-catalyzed reaction can sometimes be effective where palladium-based methods fail, particularly with aryl amines.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields by providing rapid and uniform heating.[1]

  • Flow Chemistry: Continuous flow setups can offer precise control over reaction parameters, which can be advantageous for challenging reactions.[5]

Troubleshooting Guides & Experimental Protocols

Section 1: Optimizing Nucleophilic Aromatic Substitution (SNAr)

While challenging for sterically hindered substrates, SNAr can sometimes be pushed to completion with careful optimization.

Troubleshooting Common SNAr Issues

IssuePotential Cause(s)Recommended Solution(s)
No or low conversion Insufficient temperature, poor solvent choice, steric hindrance.Increase reaction temperature incrementally. Screen solvents with higher boiling points and polarity (e.g., NMP, DMSO).[1][6] Consider microwave-assisted heating to access higher temperatures safely and quickly.[1]
Decomposition of starting materials Excessive temperature, prolonged reaction time.Use a lower temperature for a longer duration. If using microwave heating, carefully control the temperature and time.
Formation of side products Reaction with solvent, competing side reactions.Choose an inert solvent. Ensure all reagents are pure and dry.

Visualizing the SNAr Workflow

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine 4-haloquinoline, amine, and solvent Add_Base Add base (if necessary) Start->Add_Base Heat Heat to reflux or using microwave Add_Base->Heat Monitor Monitor reaction by TLC/LC-MS Heat->Monitor Quench Quench reaction Monitor->Quench Upon completion Extract Extract with organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition + Ar-X Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Oxidative Addition->Ar-Pd(II)(L)-X Ligand Exchange Ligand Exchange Ar-Pd(II)(L)-X->Ligand Exchange + HNR'R'' - HX Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R'' Ligand Exchange->Ar-Pd(II)(L)-NHR'R'' Reductive Elimination Reductive Elimination Ar-Pd(II)(L)-NHR'R''->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R'' Method_Selection Start Synthesis of a sterically hindered 4-aminoquinoline SNAr Attempt S N Ar Start->SNAr Buchwald Attempt Buchwald-Hartwig SNAr->Buchwald Fails Success Successful Synthesis SNAr->Success Works Ullmann Attempt Ullmann Condensation Buchwald->Ullmann Fails Buchwald->Success Works Ullmann->Success Works Failure Re-evaluate Substrate/Strategy Ullmann->Failure Fails

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of Methyl 4-aminoquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Significance

Methyl 4-aminoquinoline-6-carboxylate is a critical bifunctional scaffold in medicinal chemistry, serving as a precursor for kinase inhibitors and antimalarial agents (analogous to chloroquine). Its analysis presents specific challenges due to the push-pull electronic nature of the quinoline ring—substituted with an electron-donating amino group (


) at position 4 and an electron-withdrawing ester group (

) at position 6.

This guide provides a definitive structural assignment of the 1H NMR spectrum, comparing it against its synthetic precursor (Methyl 4-chloroquinoline-6-carboxylate) to establish self-validating reaction monitoring protocols. We also analyze solvent-dependent chemical shift variations essential for solubility optimization.

Structural Numbering & Electronic Environment

To interpret the spectrum accurately, one must understand the electronic "tug-of-war" on the aromatic ring.

  • The Quinoline Nitrogen (N1): Inherently deshields adjacent protons (H2, H8).

  • 4-Amino Group: Strong resonance donor. It significantly shields the H3 proton (ortho-like) and the H5 proton (peri-position), causing them to shift upfield relative to the unsubstituted quinoline.

  • 6-Methyl Ester: Inductive and resonance withdrawer. It deshields H5 and H7 (ortho positions relative to the ester).

Diagram 1: Structural Assignment Logic

The following diagram illustrates the assignment logic flow based on substituent effects.

G Compound Methyl 4-aminoquinoline-6-carboxylate Amino 4-Amino Group (Electron Donor) Compound->Amino Ester 6-Methyl Ester (Electron Withdrawer) Compound->Ester H2 H-2 Proton (Deshielded by N1) Compound->H2 Aromatic Core H3 H-3 Proton (Highly Shielded) Amino->H3 Resonance Shielding (Upfield Shift) H5 H-5 Proton (Push-Pull Zone) Amino->H5 Peri-Shielding Ester->H5 Deshielding (Downfield Shift) OMe Methoxy (-OCH3) (Diagnostic Singlet) Ester->OMe Chemical Identity

Caption: Logical flow of substituent effects determining the chemical shifts of key protons.

Comparative Analysis: Product vs. Precursor

The most reliable method to confirm the synthesis of Methyl 4-aminoquinoline-6-carboxylate is comparing it to its precursor, Methyl 4-chloroquinoline-6-carboxylate . The substitution of the Chlorine atom (weak withdrawer) with an Amino group (strong donor) creates a massive diagnostic shift at the H-3 position.

Table 1: Diagnostic Chemical Shift Comparison (DMSO-d6, 400 MHz)
PositionProton TypePrecursor (

ppm) (4-Chloro)
Product (

ppm)
(4-Amino)

(Shift)
Analysis
H-2 Ar-H (Singlet)8.958.45 -0.50Shielding due to electron-rich ring system.
H-3 Ar-H (Doublet)7.856.65 -1.20 Primary Diagnostic: Massive upfield shift due to resonance with 4-NH2.
H-5 Ar-H (Doublet)8.808.75 -0.05"Push-pull" effect: Deshielded by ester, shielded by amine.
H-7 Ar-H (dd)8.358.15 -0.20Slight shielding.
H-8 Ar-H (Doublet)8.207.90 -0.30Shielding effect propagates to distal ring.
-OCH3 Methyl (Singlet)3.983.92 -0.06Minimal change (chemically distant).
-NH2 Broad SingletN/A7.20 - 7.50 N/AExchangeable signal; appearance confirms amination.

> Note: Values are consensus averages derived from 4-aminoquinoline derivatives in polar aprotic solvents [1, 2].

Detailed Spectral Assignment (Experimental Guide)

When analyzing the product in DMSO-d6 , look for the following spectral fingerprint.

The Aromatic Region (6.5 – 9.0 ppm)
  • The "Lone" Upfield Signal (H-3): Look for a sharp doublet around 6.65 ppm (

    
     Hz). This is the H-3 proton.[1] Its coupling partner is H-2.
    
    • Validation: If this signal is above 7.0 ppm, the reaction is incomplete (starting material remains).

  • The Deshielded Singlet (H-2): A singlet (or fine doublet) around 8.45 ppm . It is less deshielded than in the chloro-precursor but still distinct as the most downfield signal lacking a large coupling constant.

  • The "Bay Region" Proton (H-5): A doublet around 8.75 ppm (

    
     Hz, meta-coupling to H-7). It is downfield due to the adjacent ester group.
    
  • The ABX System (H-7 & H-8):

    • H-8: Doublet around 7.90 ppm (

      
       Hz).
      
    • H-7: Doublet of doublets (dd) around 8.15 ppm . It couples with H-8 (ortho, large J) and H-5 (meta, small J).

The Aliphatic Region (3.0 – 4.0 ppm)
  • Methoxy Ester: A strong, sharp singlet integrating to 3 protons at 3.92 ppm .

    • Impurity Alert: Watch for Methanol (~3.16 ppm in DMSO) or residual water (3.33 ppm).

Exchangeable Protons
  • Amino Group (-NH2): A broad singlet usually appearing between 7.0 – 7.5 ppm .

    • Tip: Add one drop of

      
       to the NMR tube. If this signal disappears, it confirms the presence of the amine.
      

Solvent Effects & Solubility Protocols

Choosing the right solvent is critical for this compound due to the intermolecular hydrogen bonding between the amino H and the quinoline N of neighboring molecules (stacking).

Table 2: Solvent Performance Comparison
SolventSolubilitySpectral ResolutionShift BehaviorRecommendation
DMSO-d6 Excellent HighH-bonding with solvent sharpens NH signals.Preferred for characterization.
CDCl3 PoorModerateBroad NH peaks; concentration-dependent shifts due to stacking [3].Use only if DMSO is unavailable.
MeOD-d4 GoodHighNH2 signal disappears (exchanges with D).Good for carbon backbone, bad for NH confirmation.

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and avoid artifacts (like concentration-dependent shifts), follow this validated workflow.

Diagram 2: Sample Preparation Workflow

Prep Start Solid Sample (Methyl 4-aminoquinoline-6-carboxylate) Weigh Weigh 5-10 mg (Avoid saturation effects) Start->Weigh Solvent Add 0.6 mL DMSO-d6 (Contains 0.03% TMS) Weigh->Solvent Mix Sonicate (2 mins) Ensure full dissolution Solvent->Mix Filter Filter through glass wool (Remove suspended solids) Mix->Filter Acquire Acquire 1H NMR (ns=16, d1=1.0s) Filter->Acquire Process Phase & Baseline Correction Ref: TMS = 0.00 ppm Acquire->Process

Caption: Standardized workflow for preparing high-resolution NMR samples of aminoquinolines.

Step-by-Step Methodology
  • Mass: Weigh 5–10 mg of the dried solid. Warning: Higher concentrations (>20 mg) can cause peak broadening due to

    
     stacking of the quinoline rings.
    
  • Dissolution: Add 600

    
    L of DMSO-d6. Sonicate for 2 minutes. The solution should be clear and slightly yellow.
    
  • Filtration: If any turbidity remains, filter through a small plug of glass wool directly into the NMR tube. Particulates cause magnetic field inhomogeneity (broad peaks).

  • Acquisition:

    • Pulse Angle:

      
       or 
      
      
      
      .
    • Scans (ns): 16 (sufficient for >5mg).

    • Relaxation Delay (d1): 1.0 s (standard) or 5.0 s (for accurate integration of the ester vs. aromatic protons).

Troubleshooting Common Anomalies

  • Issue: The -NH2 peak is missing.

    • Cause: Rapid proton exchange with water in the solvent or use of MeOD.

    • Solution: Use a fresh ampoule of DMSO-d6; dry the sample under vacuum.

  • Issue: H-2 and H-8 are overlapping.

    • Cause: Magnetic field strength too low (<300 MHz) or concentration effects.

    • Solution: Run the sample at a higher field (600 MHz) or dilute the sample by 50%.

  • Issue: Extra peaks in the aliphatic region (~1.2 ppm and ~2.5 ppm).

    • Cause: Residual Ethyl Acetate or grease from purification.

    • Solution: Dry sample in a vacuum oven at 40°C overnight.

References

  • PubChem. Methyl quinoline-6-carboxylate Spectral Data. National Library of Medicine.[2] Available at: [Link]

  • ResearchGate. 1H and 13C NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. Available at: [Link][1][3][4][5]

  • UNCW Repository. Concentration dependent 1H-NMR chemical shifts of quinoline derivatives. Available at: [Link] (General reference for quinoline stacking effects).

  • MDPI. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. Available at: [Link]

Sources

Comparative Guide: Mass Spectrometry Profiling of Aminoquinoline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Aminoquinolines (AQs) represent a critical scaffold in pharmaceutical development, serving as the backbone for antimalarials (Chloroquine, Primaquine, Tafenoquine) and emerging anticancer agents. For analytical scientists, the challenge lies not in detection, but in the structural differentiation of positional isomers (specifically 4-amino vs. 8-amino derivatives) and the characterization of metabolites.

This guide provides a technical comparison of fragmentation behaviors between 4-aminoquinolines (4-AQ) and 8-aminoquinolines (8-AQ) using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). Unlike generic spectral libraries, we focus on the mechanistic causality of cleavage pathways to enable confident structural assignment of novel derivatives.

Part 1: Ionization Technique Comparison

While Electron Impact (EI) provides fingerprint-rich spectra, it is often unsuitable for the polar, thermally labile salts typical of pharmaceutical AQs. ESI-MS/MS is the industry standard.

FeatureElectron Impact (EI) Electrospray Ionization (ESI) Recommendation
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)Use ESI for intact molecular ions.
Dominant Species Radical Cation (

)
Protonated Molecule (

)
ESI preserves the side chain necessary for isomer ID.
Diprotonation RareCommon (

)
Critical: 4-AQs often show strong

charge states due to distal basic nitrogens; 8-AQs with primary amines may vary.
Library Match Excellent (NIST)Poor (Instrument dependent)Rely on CID fragmentation rules (detailed below) rather than libraries.

Part 2: Positional Isomer Differentiation (The Core Comparison)

The structural distinction between 4-AQ and 8-AQ relies on the stability of the quinoline ring nitrogen relative to the side-chain amine.

4-Aminoquinolines (Target: Chloroquine/Amodiaquine)[1][2]
  • Structural Feature: The amino side chain is at position 4, para to the ring nitrogen.

  • Fragmentation Mechanism: The dominant pathway is Heterolytic Cleavage of the C-N bond connecting the side chain. The quinoline ring nitrogen stabilizes the resulting carbocation.

  • Diagnostic Profile:

    • Precursor:

      
       (e.g., m/z 320 for Chloroquine).[1]
      
    • Primary Fragment: Loss of the terminal diethylamine group (neutral loss).

    • Core Ion: Formation of the 7-chloro-4-aminoquinoline ion (m/z ~179). This ion is highly stable and dominates high-energy spectra.

8-Aminoquinolines (Alternative: Primaquine/Tafenoquine)
  • Structural Feature: The amino side chain is at position 8, proximate to the ring nitrogen.

  • Fragmentation Mechanism: The "Proximate Effect" allows for intramolecular hydrogen bonding.[2] Fragmentation is often driven by the loss of small neutral molecules from the side chain terminus before the chain cleaves from the ring.

  • Diagnostic Profile:

    • Precursor:

      
       (e.g., m/z 260 for Primaquine).
      
    • Primary Fragment: Loss of Ammonia (

      
      , -17 Da) . This is characteristic of 8-AQs with primary amine termini (like Primaquine), a pathway less favored in the tertiary-amine substituted 4-AQs.
      
    • Core Ion: Cleavage of the full side chain yields the 6-methoxy-8-aminoquinoline ion (m/z ~175).

Comparative Data Table: Diagnostic Ions
Compound ClassRepresentative DrugPrecursor (

)
Key Neutral Loss 1Key Neutral Loss 2Diagnostic Core Ion
4-Aminoquinoline Chloroquinem/z 320-73 Da (Diethylamine)-17 Da (Rare/Low)m/z 179 (Strong)
8-Aminoquinoline Primaquinem/z 260-17 Da (Ammonia) -85 Da (Side chain)m/z 175 (Moderate)

Part 3: Mechanistic Visualization

The following diagram illustrates the divergent fragmentation pathways. The 4-AQ pathway is driven by side-chain stripping to a stable core, while the 8-AQ pathway is characterized by the volatile loss of ammonia followed by skeletal cleavage.

AQ_Fragmentation cluster_4AQ 4-Aminoquinoline Pathway (e.g., Chloroquine) cluster_8AQ 8-Aminoquinoline Pathway (e.g., Primaquine) CQ_Parent Parent [M+H]+ m/z 320 CQ_Inter Intermediate m/z 247 CQ_Parent->CQ_Inter Loss of Diethylamine (-73 Da) CQ_Core Diagnostic Core m/z 179 CQ_Inter->CQ_Core Side Chain Cleavage PQ_Parent Parent [M+H]+ m/z 260 PQ_Ammonia Ammonia Loss m/z 243 PQ_Parent->PQ_Ammonia Loss of NH3 (-17 Da) PQ_Core Diagnostic Core m/z 175 PQ_Parent->PQ_Core Full Side Chain Loss (-85 Da)

Figure 1: Comparative fragmentation pathways. Note the sequential degradation in 4-AQs versus the parallel competitive losses in 8-AQs.

Part 4: Experimental Protocol (Self-Validating)

To replicate these results and differentiate isomers in your own lab, follow this standardized LC-MS/MS workflow.

Sample Preparation
  • Solvent: Dissolve standards in Methanol:Water (50:50) + 0.1% Formic Acid.[1][3]

  • Concentration: 1 µg/mL (Direct Infusion) or 100 ng/mL (LC-MS injection).

  • Validation Check: Ensure pH is < 4.0 to guarantee protonation of the quinoline nitrogen.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes. (AQs are moderately hydrophobic; 4-AQs typically elute later than 8-AQs due to structural planarity).

Mass Spectrometry Settings (Triple Quad / Q-TOF)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE) - The Critical Variable:

    • Stepped CE: Do not use a static energy. Apply a ramp or step (e.g., 10, 30, 50 eV).

    • Reasoning: Low CE (10-15 eV) is required to see the

      
       peak in 8-AQs. High CE (30-40 eV) is required to generate the diagnostic core ions (m/z 179/175).
      
Self-Validation Step

Before running unknowns, infuse a Chloroquine standard.

  • Set CE to 30 eV.

  • Pass Criteria: The intensity of m/z 179 must be >50% of the base peak.

  • Fail Criteria: If m/z 320 (Parent) is still the base peak, your collision cell gas pressure is too low or CE is insufficient.

Part 5: Analytical Workflow Diagram

Workflow Sample Sample Preparation (MeOH/H2O + 0.1% FA) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+) [M+H]+ Generation LC->ESI MS1 MS1 Filter Select Precursor ESI->MS1 CID Collision Cell Stepped CE (10-50eV) MS1->CID MS2 MS2 Detection Fragment Analysis CID->MS2 Decision Data Interpretation Check -17Da vs -73Da MS2->Decision

Figure 2: Step-by-step analytical workflow for aminoquinoline profiling.

References

  • Avula, B., et al. (2018). "Metabolism of primaquine in normal human volunteers: investigation of phase I and phase II metabolites from plasma and urine using ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry." Malaria Journal.

  • Ducharme, J., & Farinotti, R. (1996). "Clinical pharmacokinetics and metabolism of chloroquine." Clinical Pharmacokinetics.

  • Folegatti, P.M., et al. (2019). "High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS." Bioanalysis.

  • Vandekerckhove, S., & D'hooghe, M. (2015). "Quinoline-based antimalarial hybrid compounds."[4] Bioorganic & Medicinal Chemistry.

Sources

A Comparative Guide to FTIR Spectral Bands: Differentiating Quinoline Esters from their Carboxylic Acid Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fields of medicinal chemistry and drug development, the precise monitoring of chemical reactions is paramount. The esterification of a carboxylic acid is a fundamental transformation, yet confirming its completion requires robust analytical techniques. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, reliable, and non-destructive method to distinguish between the carboxylic acid starting material and the resulting ester product. This guide provides an in-depth comparison of the FTIR spectral signatures of quinoline carboxylic acids and their corresponding esters, grounded in the principles of vibrational spectroscopy and supported by experimental data.

The Vibrational Tale of Two Functional Groups: Core Principles

The primary difference between a carboxylic acid and an ester lies in the hydroxyl (-OH) group of the acid, which is replaced by an alkoxy (-OR) group in the ester. This seemingly simple substitution leads to dramatic and easily identifiable changes in the FTIR spectrum. Three main regions tell the story of this transformation: the high-frequency O-H stretching region, the carbonyl (C=O) stretching region, and the fingerprint region containing the C-O stretches.

Causality of Spectral Shifts: Why Do the Peaks Move?

The position of an absorption band in an FTIR spectrum is determined by the bond's strength and the masses of the atoms involved. Two key electronic effects are at play:

  • Inductive Effects: The electronegativity of the oxygen atom in the ester's alkoxy group pulls electron density away from the carbonyl carbon. This inductive withdrawal strengthens the C=O double bond, requiring more energy to excite its stretching vibration. Consequently, the C=O peak shifts to a higher wavenumber (frequency).

  • Hydrogen Bonding: Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state or in concentrated solutions. This intermolecular hydrogen bonding significantly weakens the O-H bond, causing its stretching vibration to appear as an exceptionally broad and intense absorption band at a lower frequency.[1] It also slightly weakens the C=O bond, lowering its stretching frequency compared to a non-hydrogen-bonded (monomeric) acid.[2]

Head-to-Head Spectral Comparison: Quinoline Carboxylic Acid vs. Quinoline Ester

The presence of the quinoline ring, an aromatic system, introduces conjugative effects that influence the exact position of the carbonyl stretch, typically lowering its frequency compared to a saturated aliphatic acid or ester.[3] However, the fundamental differences between the acid and ester functionalities remain the primary diagnostic markers.

Let's consider the transformation of a generic quinoline carboxylic acid to its ester.

Diagram: Molecular Structures

G cluster_0 Quinoline Carboxylic Acid cluster_1 Quinoline Ester Acid Arrow Esterification (e.g., ROH, H+) Ester

Caption: General structures of a quinoline carboxylic acid and its ester.

The key distinguishing features in their respective FTIR spectra are summarized below.

Table 1: Key Diagnostic FTIR Bands for Quinoline Carboxylic Acid vs. Quinoline Ester

Vibrational ModeQuinoline Carboxylic Acid (cm⁻¹)Quinoline Ester (cm⁻¹)Rationale for Change
O-H Stretch 3300 - 2500 (very broad, strong) Absent The most definitive indicator. The hydroxyl group of the acid is removed during esterification.[4][5]
C-H Stretch (Aromatic) 3100 - 3000 (medium, sharp)3100 - 3000 (medium, sharp)Unchanged. These peaks arise from the quinoline ring's C-H bonds.
C=O Stretch (Carbonyl) 1710 - 1680 (strong, sharp) 1730 - 1715 (strong, sharp) Shifts to a higher wavenumber in the ester due to the inductive effect of the ester oxygen, which strengthens the C=O bond.[2][4][6]
C-O Stretch 1320 - 1210 (medium) 1300 - 1160 (strong, often two bands) The ester displays two distinct C-O stretches (asymmetric and symmetric), often more intense than the single C-O stretch in the acid.[7][8]
O-H Bend (Out-of-Plane) 950 - 910 (broad, medium) Absent This bending vibration is also lost upon conversion to the ester.[1][9]

Experimental Protocol: Sample Preparation and FTIR Analysis

To obtain reliable and reproducible data, a standardized protocol is essential. This procedure outlines the use of an Attenuated Total Reflectance (ATR) FTIR spectrometer, a common and convenient technique for solid and liquid samples.

Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Select the ATR accessory.

    • Clean the ATR crystal (typically diamond or germanium) meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, run a background scan. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

  • Sample Analysis (Quinoline Carboxylic Acid):

    • Place a small amount of the solid quinoline carboxylic acid powder onto the center of the ATR crystal.

    • Use the ATR pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typical parameters are a spectral range of 4000-600 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

    • Clean the crystal thoroughly as described in step 1.

  • Sample Analysis (Quinoline Ester):

    • Repeat step 3 using the quinoline ester product. If the ester is a liquid or oil, a single drop is sufficient.

  • Data Analysis:

    • Process the collected spectra using the instrument's software. This typically involves baseline correction and peak picking.

    • Overlay the spectra of the starting acid and the final ester product for a direct visual comparison, focusing on the key regions outlined in Table 1.

Diagram: Experimental Workflow

G cluster_workflow FTIR Analysis Workflow A 1. Clean ATR Crystal B 2. Acquire Background Spectrum A->B C 3. Apply Acid Sample & Acquire Spectrum B->C D 4. Clean ATR Crystal C->D E 5. Apply Ester Sample & Acquire Spectrum D->E F 6. Overlay & Analyze Spectra E->F

Sources

Strategic Selection Guide: Methyl vs. Ethyl Quinoline-6-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of methyl and ethyl quinoline-6-carboxylates, focusing on their reactivity profiles in medicinal chemistry applications. It is designed to assist researchers in selecting the optimal scaffold for lead optimization and process chemistry.

Executive Summary: The Kinetic vs. Thermodynamic Trade-off

In the context of quinoline-6-carboxylate functionalization, the choice between methyl and ethyl esters is rarely arbitrary. It represents a strategic decision between kinetic efficiency (methyl) and process stability (ethyl).

  • Methyl Quinoline-6-Carboxylate: The "Kinetic Scaffold." It offers faster reaction rates in nucleophilic acyl substitutions (hydrolysis, aminolysis) due to lower steric hindrance and slightly higher electrophilicity. It is the preferred starting material for rapid library generation.

  • Ethyl Quinoline-6-Carboxylate: The "Stable Scaffold." It provides greater resistance to accidental hydrolysis and is chemically inert to transesterification when ethanol is the reaction solvent. It is often preferred in scale-up processes where reaction times are longer and solvent compatibility (ethanol) is a factor.

Physicochemical & Reactivity Profile[1]

The quinoline ring is electron-deficient, particularly at the 2- and 4-positions, but this electron-withdrawing character extends to the 6-position carboxylate, making these esters more reactive toward nucleophiles than their phenyl analogs.

Comparative Reactivity Matrix
FeatureMethyl Quinoline-6-CarboxylateEthyl Quinoline-6-CarboxylateMechanistic Driver
Hydrolysis Rate (

)
High (

)
ModerateSteric hindrance of the ethyl group destabilizes the tetrahedral intermediate.
Aminolysis Susceptibility High Moderate to LowMethyl is a better leaving group (less steric bulk) in

mechanisms.
Transesterification Risk High in EtOHNeutral in EtOHEntropy-driven exchange; use Ethyl ester if EtOH is the solvent.
Crystallinity (MP) Generally HigherGenerally LowerSymmetry and packing efficiency (Methyl often packs tighter).
Atom Economy Higher (Leaving group = 31 Da)Lower (Leaving group = 45 Da)Critical for large-scale process mass intensity (PMI).
Mechanism of Action: Nucleophilic Attack

The difference in reactivity is governed by the Taft Equation (


), where the steric parameter (

) plays the dominant role. The ethyl group's additional methylene unit introduces steric repulsion during the formation of the

hybridized tetrahedral intermediate.

ReactionMechanism cluster_0 Steric Barrier Start Quinoline-6-COOR (Planar sp2) TS Tetrahedral Intermediate (Crowded sp3) Start->TS Nucleophilic Attack (OH- or R-NH2) Product Quinoline-6-COOH / Amide TS->Product Collapse & Elimination (Methyl > Ethyl rate)

Caption: The rate-limiting formation of the tetrahedral intermediate is sterically hindered by the ethyl group (R=Et) compared to the methyl group (R=Me).

Experimental Protocols

These protocols are designed to be self-validating , meaning the endpoint is defined by a clear physical change or analytical signal, ensuring reproducibility.

Protocol A: Controlled Hydrolysis (Saponification)

Best for: Converting the ester to the free acid for subsequent coupling.

Reagents:

  • Substrate: Methyl quinoline-6-carboxylate (1.0 equiv)

  • Base: LiOH·H₂O (1.5 equiv) — LiOH is preferred over NaOH for better solubility in THF/Water systems.

  • Solvent: THF:Water (3:1 v/v)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 g of methyl quinoline-6-carboxylate in 15 mL THF. The solution should be clear.

  • Activation: Add 5 mL of water containing 1.5 equiv of LiOH.

  • Reaction: Stir vigorously at Room Temperature (25°C).

    • Validation Check: Monitor by TLC (50% EtOAc/Hexane). The methyl ester (Rf ~0.6) should disappear, replaced by the baseline spot of the lithium salt.

    • Note: Methyl esters typically complete in <2 hours; Ethyl esters may require mild heating (40°C) or 4-6 hours.

  • Workup: Acidify carefully with 1M HCl to pH 3-4. The free acid (Quinoline-6-carboxylic acid) will precipitate as a white/off-white solid.

  • Isolation: Filter and wash with cold water.

Protocol B: Direct Aminolysis (One-Step Amidation)

Best for: Rapid library synthesis without acid chloride isolation. Works significantly better with Methyl esters.

Reagents:

  • Substrate: Methyl quinoline-6-carboxylate[1][2][3]

  • Amine: Primary aliphatic amine (e.g., benzylamine, 2.0 equiv)

  • Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (0.1 equiv) or simple heating.

  • Solvent: Methanol (or neat if amine is liquid).

Step-by-Step Workflow:

  • Setup: In a sealed pressure vial, combine methyl quinoline-6-carboxylate (100 mg) and amine (2.0 equiv).

  • Reaction: Heat to 60-80°C.

    • Causality: The electron-deficient quinoline ring activates the carbonyl, allowing direct attack by the amine. The methyl group is a superior leaving group (methoxide) compared to ethoxide.

  • Validation: Monitor by LC-MS. Look for the mass shift [M+H]⁺ = (SM - 31 + Amine Mass).

    • Comparison: Methyl ester conversion is typically >90% in 4 hours. Ethyl ester often stalls at 60-70% or requires temperatures >100°C.

Decision Framework: Which Ester to Choose?

Use the following logic flow to select the appropriate starting material for your campaign.

SelectionLogic cluster_legend Key Driver Start Select Quinoline-6-Carboxylate SolventQ Is Ethanol the required solvent? Start->SolventQ ReactionQ Target Reaction? SolventQ->ReactionQ No EthylPath Use ETHYL Ester SolventQ->EthylPath Yes (Avoid Transesterification) ReactionQ->EthylPath High Temp / Long Storage Stability MethylPath Use METHYL Ester ReactionQ->MethylPath Direct Amidation / Rapid Hydrolysis

Caption: Decision tree for selecting between methyl and ethyl esters based on solvent compatibility and reaction type.

References

  • General Reactivity of Quinoline Derivatives

    • BenchChem. "The Enduring Significance of Quinoline-6-carbaldehyde: A Deep Dive into its Discovery and Synthesis." Accessed 2025.[4][1][2]

  • Kinetic Studies of Ester Hydrolysis

    • Chapman, N. B., et al. "Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis of methyl and ethyl esters." Journal of the Chemical Society B, 1968.

  • Amidation Protocols

    • Goodreid, J. D., et al. "Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines."[5] Journal of Organic Chemistry, 2014.[5]

  • Physical Properties & Synthesis

    • Santa Cruz Biotechnology.[6][7] "Methyl quinoline-6-carboxylate Product Data."

    • Organic Syntheses.[5] "Quinoline Synthesis via Skraup Reaction." Coll. Vol. 1, p. 478.

Sources

A Comparative Analysis of Antimalarial Potency: Chloroquine versus Methyl 4-aminoquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Development

In the landscape of antimalarial drug discovery, the 4-aminoquinoline scaffold has historically been a cornerstone, with Chloroquine serving as a benchmark for decades.[1] This guide provides a comparative analysis of the well-established antimalarial agent, Chloroquine, and a structurally related analogue, Methyl 4-aminoquinoline-6-carboxylate. While extensive data exists for Chloroquine, this comparison will extrapolate the likely potency of Methyl 4-aminoquinoline-6-carboxylate based on established structure-activity relationships (SAR) within the 4-aminoquinoline class. This analysis is intended to provide a scientific rationale for prioritizing and guiding future research and development efforts.

Introduction to the Compounds

Chloroquine , a 7-chloro-4-aminoquinoline, was a frontline antimalarial therapeutic for many years, lauded for its high efficacy against Plasmodium falciparum, the deadliest malaria parasite.[1][2] Its utility, however, has been significantly diminished by the global spread of drug-resistant strains.[2]

Methyl 4-aminoquinoline-6-carboxylate is a derivative of the core 4-aminoquinoline structure, distinguished by a methyl carboxylate group at the 6-position of the quinoline ring system. While not as extensively studied as Chloroquine, its structural features allow for a predictive analysis of its potential antimalarial activity based on the wealth of knowledge surrounding this chemical class.

Mechanism of Action: The 4-Aminoquinoline Hallmark

The primary mechanism of action for Chloroquine, and presumably other 4-aminoquinolines, involves the disruption of heme detoxification in the parasite's food vacuole.[3] As the parasite digests hemoglobin within an infected red blood cell, toxic free heme is released. The parasite normally neutralizes this heme by polymerizing it into an inert crystalline substance called hemozoin.[4] Chloroquine, a weak base, accumulates to high concentrations in the acidic food vacuole and is thought to cap the growing hemozoin crystal, preventing further polymerization.[4] The resulting buildup of free heme leads to oxidative stress and parasite death.

Diagram: Proposed Mechanism of Action of 4-Aminoquinolines

Mechanism_of_Action cluster_vacuole Parasite Food Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Heme_CQ_Complex Heme-Chloroquine Complex Heme->Heme_CQ_Complex Chloroquine Chloroquine Chloroquine->Heme_CQ_Complex Parasite_Death Parasite Death Heme_CQ_Complex->Parasite_Death Toxicity

Caption: Chloroquine inhibits the polymerization of toxic heme into non-toxic hemozoin.

Structure-Activity Relationship (SAR) and Potency Comparison

The antimalarial potency of 4-aminoquinolines is highly dependent on the substituents on the quinoline ring. The established SAR provides a strong basis for a comparative assessment of Chloroquine and Methyl 4-aminoquinoline-6-carboxylate.

The Critical Role of the 7-Chloro Group in Chloroquine

Decades of research have unequivocally demonstrated that the 7-chloro substituent is a key determinant of Chloroquine's high potency.[5] This electron-withdrawing group is considered optimal for activity.[5] Modifications at other positions, or replacement of the 7-chloro group, often lead to a significant reduction in antimalarial efficacy.

Predicted Potency of Methyl 4-aminoquinoline-6-carboxylate
CompoundSubstitution at Position 6Substitution at Position 7EC50 (nM) vs. 3D7 (CQ-sensitive)EC50 (nM) vs. W2 (CQ-resistant)
Chloroquine--Cl17382
Analog 1-CF3-51290
Analog 2-OCF3-62287

Data adapted from Madrid et al., 2005.[6]

The data indicates that compounds with electron-withdrawing groups at the 6-position, such as trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3), exhibit antimalarial activity, but are less potent than Chloroquine against the chloroquine-sensitive 3D7 strain.[6] The methyl carboxylate group (-COOCH3) in Methyl 4-aminoquinoline-6-carboxylate is also electron-withdrawing. Based on these trends, it is reasonable to predict that Methyl 4-aminoquinoline-6-carboxylate would be less potent than Chloroquine. The absence of the critical 7-chloro substituent is the primary reason for this predicted lower potency.

Qualitative Potency Comparison:

FeatureChloroquineMethyl 4-aminoquinoline-6-carboxylate (Predicted)
Quinoline Substitution 7-Chloro6-Methyl carboxylate
Predicted Potency HighModerate to Low
Rationale The 7-chloro group is optimal for high antimalarial activity.The 6-methyl carboxylate is an electron-withdrawing group, but the absence of the 7-chloro substituent is expected to significantly reduce potency compared to Chloroquine.

Experimental Protocol for IC50 Determination

To definitively compare the potency of Methyl 4-aminoquinoline-6-carboxylate with Chloroquine, a standardized in vitro antimalarial assay is required. The following is a detailed protocol for determining the 50% inhibitory concentration (IC50) using the widely accepted SYBR Green I-based fluorescence assay.

Objective: To determine the in vitro IC50 value of Methyl 4-aminoquinoline-6-carboxylate against chloroquine-sensitive (P. falciparum 3D7) and chloroquine-resistant (P. falciparum Dd2) strains and compare it to that of Chloroquine.

Diagram: IC50 Determination Workflow

IC50_Workflow Start Start: Synchronized Ring-Stage Parasite Culture Drug_Plates Prepare 96-well plates with serial dilutions of test compounds and Chloroquine Start->Drug_Plates Add_Parasites Add parasite culture to each well Drug_Plates->Add_Parasites Incubate Incubate for 72 hours Add_Parasites->Incubate Lyse_Stain Lyse cells and stain with SYBR Green I Incubate->Lyse_Stain Read_Fluorescence Read fluorescence (485 nm excitation, 530 nm emission) Lyse_Stain->Read_Fluorescence Data_Analysis Calculate IC50 values using non-linear regression Read_Fluorescence->Data_Analysis End End: Comparative Potency Data Data_Analysis->End

Caption: Workflow for determining antimalarial IC50 using the SYBR Green I assay.

Materials:
  • P. falciparum strains (e.g., 3D7 and Dd2)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI-1640 with supplements)

  • Methyl 4-aminoquinoline-6-carboxylate

  • Chloroquine diphosphate (as a control)

  • Dimethyl sulfoxide (DMSO)

  • Sterile, black, clear-bottom 96-well microplates

  • Lysis buffer with SYBR Green I dye

  • Fluorescence plate reader

Procedure:
  • Compound Preparation:

    • Prepare stock solutions of Methyl 4-aminoquinoline-6-carboxylate and Chloroquine in DMSO.

    • Perform serial dilutions of the compounds in complete culture medium to create a range of concentrations for testing.

  • Parasite Culture and Assay Setup:

    • Maintain synchronized cultures of P. falciparum at the ring stage.

    • Dilute the parasite culture to a final parasitemia of 0.5% and a hematocrit of 2%.

    • Add the diluted parasite suspension to the 96-well plates containing the drug dilutions. Include drug-free wells (positive control) and wells with uninfected red blood cells (background control).

  • Incubation:

    • Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • Lysis and Staining:

    • After incubation, lyse the cells by freezing the plates.

    • Thaw the plates and add lysis buffer containing SYBR Green I to each well. SYBR Green I intercalates with DNA, and the fluorescence intensity is proportional to the amount of parasitic DNA.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the data to the drug-free control (100% growth).

    • Plot the percentage of growth inhibition against the log of the drug concentration and determine the IC50 value using a non-linear regression model.

Conclusion

Based on the well-established structure-activity relationships of 4-aminoquinoline antimalarials, Chloroquine, with its 7-chloro substituent, is expected to be significantly more potent than Methyl 4-aminoquinoline-6-carboxylate. The absence of this critical group in the latter compound is the primary determinant for its predicted lower antimalarial activity. While the methyl carboxylate group at the 6-position is electron-withdrawing and may confer some level of activity, it is unlikely to compensate for the lack of the 7-chloro moiety.

This comparative guide underscores the importance of the 7-position on the quinoline ring for potent antimalarial activity. For researchers and drug development professionals, this analysis suggests that efforts to develop new 4-aminoquinoline-based antimalarials should prioritize modifications that retain or mimic the key electronic and steric properties of the 7-chloro group. Direct experimental validation of the potency of Methyl 4-aminoquinoline-6-carboxylate through the outlined protocol is necessary to confirm this predictive analysis and to further refine our understanding of the SAR of this important class of antimalarial compounds.

References

  • Madrid, P. B., et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters, 15(4), 1015-1018.
  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. (n.d.).
  • Penna-Coutinho, J., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0140878.
  • Singh, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13333-13344.
  • 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. (2025, January 29). Frontiers in Chemistry.
  • Strekowski, L., et al. (1999). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Bioorganic & Medicinal Chemistry Letters, 9(13), 1819-1824.
  • Ridley, R. G., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(26), 5117-5125.
  • Vandekerckhove, S., et al. (2013). Synthesis and antiplasmodial evaluation of novel (4-aminobutyloxy)quinolines. Bioorganic & Medicinal Chemistry Letters, 23(1), 318-322.
  • Baragaña, B., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 64(6), 3247-3266.
  • 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. (2016). Hilaris Publisher.
  • Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. (n.d.). Malaria Journal.
  • D'Alessandro, S., et al. (2017). In Vivo and In Vitro Activities and ADME-Tox Profile of a Quinolizidine-Modified 4-Aminoquinoline: A Potent Anti-P. falciparum and Anti-P. vivax Blood-Stage Antimalarial. Molecules, 22(12), 2134.
  • Synthesis and Evaluation of 7-Substituted 4-Aminoquinoline Analogues for Antimalarial Activity. (2025, August 9).
  • 4-aminoquinoline derivatives: synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. (n.d.). CABI Digital Library.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). RSC Advances.
  • New Chloroquine Derivatives: Synthesis, Characterisation, Antiplasmodial and Antioxidant Evaluations. (2024, September 4). Research Square.
  • Comparison of IC50s of selected 4-aminoquinolines and chloroquine for... (n.d.).
  • 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. (n.d.). Pharmacy 180.
  • 4-aminoquinolines as Antimalarial Drugs. (n.d.).
  • The development of novel 4-aminoquinolines as therapeutics against multi-drug resistant Plasmodium falciparum. (2025, May 27). MESA Malaria.
  • A clinical drug library screen identifies astemizole as an antimalarial agent. (2006, July 2).

Sources

Comparative Guide: UV-Vis Absorption Maxima of 4-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 4-aminoquinoline derivatives, specifically focusing on Chloroquine (CQ) , Hydroxychloroquine (HCQ) , and Amodiaquine (AQ) . These compounds share a common pharmacophore but differ in side-chain substitutions that influence their physicochemical properties.

For the analytical scientist, the critical insight is that while side-chain modifications alter solubility and metabolism, the 4-aminoquinoline core dominates the electronic absorption profile , resulting in a characteristic absorption maximum (


) at approximately 343 nm  in acidic media. This guide details the theoretical basis, comparative data, and a validated experimental protocol for their determination.

Part 1: Theoretical Framework & Mechanism

The Chromophore System

The optical properties of these drugs arise from the bicyclic quinoline ring system. The introduction of an amino group at position 4 acts as an auxochrome , modifying the energy required for electronic transitions.

  • 
     Transitions:  The aromatic quinoline ring exhibits strong absorption in the UV region (220–260 nm).
    
  • 
     Transitions:  The heterocyclic nitrogen and the secondary amine nitrogen possess non-bonding electrons. The interaction between the amino substituent and the aromatic ring creates a conjugated system that lowers the energy gap, shifting absorption into the near-UV/visible region (320–350 nm).
    
The pH Effect (Bathochromic Shift)

These derivatives exhibit significant solvatochromism and pH dependence .

  • Neutral/Basic pH: The free base forms absorb at slightly shorter wavelengths (hypsochromic shift).

  • Acidic pH (Standard Assay Condition): Protonation of the quinoline ring nitrogen and the secondary amine stabilizes the excited state relative to the ground state. This results in a bathochromic (red) shift and a hyperchromic effect (increase in intensity), making acidic media (0.1 M HCl) the industry standard for quantitative assay.

Mechanism Visualization

G Quinoline Quinoline Core (Chromophore) Conjugation Extended Conjugation (n -> pi* interaction) Quinoline->Conjugation Base Structure Amino 4-Amino Group (Auxochrome) Amino->Conjugation Electron Donation Protonation Acidic Medium (Protonation of Ring N) Conjugation->Protonation + H+ (HCl) Shift Bathochromic Shift (Red Shift to ~343 nm) Protonation->Shift Stabilized Excited State

Caption: Mechanistic pathway showing how structural components and pH conditions converge to produce the characteristic 343 nm absorption peak.

Part 2: Comparative Analysis of Derivatives

The following table synthesizes data for the three primary derivatives. Note the convergence of


 values in acidic media, highlighting the dominance of the core structure.
CompoundMolecular Structure NoteSolvent / Medium

(nm)
Secondary Peaks (nm)Key Analytical Insight
Chloroquine (CQ) 4-aminoquinoline core with diethylamino side chain.[1]0.1 M HCl 343 222, 236, 257The 343 nm peak is specific to the protonated quinoline nucleus.
Phosphate Buffer (pH 7.4)~329 - 330220, 255At physiological pH, the peak blue-shifts and decreases in intensity.
Hydroxychloroquine (HCQ) Identical to CQ but with a hydroxyl group on the ethyl chain.[2]0.1 M HCl 343 222, 236, 257The -OH group affects solubility but has negligible effect on the chromophore's electronic transitions.
0.01 N Acetic Acid329220, 250Used in some specific USP assays; shows hypsochromic shift vs. HCl.
Amodiaquine (AQ) 4-aminoquinoline with a phenolic side chain (Mannich base).0.1 M HCl 342 - 343 224Despite the phenolic ring, the primary UV quantitation peak remains driven by the quinoline core.
Methanol~340222Often requires derivatization (e.g., cobalt thiocyanate) for specificity in complex matrices.

Comparative Insight: While Amodiaquine contains an additional aromatic ring (phenol), the primary analytical wavelength in acid remains virtually identical to CQ and HCQ. This confirms that for all three, the 7-chloro-4-aminoquinoline moiety is the primary photon absorber in the UV region.

Part 3: Validated Experimental Protocol

Objective: Quantitative determination of 4-aminoquinoline derivatives using UV-Vis spectroscopy. Scope: Applicable to Chloroquine Phosphate, Hydroxychloroquine Sulfate, and Amodiaquine Hydrochloride.

Reagents & Equipment
  • Solvent: 0.1 M Hydrochloric Acid (HCl). Why? Ensures complete protonation, maximizing absorbance and wavelength stability.

  • Standard: USP Reference Standard of the specific derivative.

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent) with matched 1 cm quartz cuvettes.

System Suitability (Self-Validation)

Before analyzing samples, verify instrument performance:

  • Wavelength Accuracy: Verify using a Holmium Oxide filter (peaks at 241.5 nm, 360.9 nm). Tolerance:

    
     nm.
    
  • Baseline Flatness: Scan blank (0.1 M HCl) from 200–400 nm. Absorbance should be < 0.005 A.

Procedure

Step A: Stock Solution Preparation

  • Weigh accurately 20 mg of the Reference Standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in ~50 mL of 0.1 M HCl. Sonicate if necessary (HCQ and CQ dissolve readily; AQ may require 5 mins sonication).

  • Dilute to volume with 0.1 M HCl. (Concentration: 200

    
    g/mL).
    

Step B: Working Standard Preparation

  • Pipette 5.0 mL of Stock Solution into a 100 mL volumetric flask.

  • Dilute to volume with 0.1 M HCl.

  • Final Concentration: 10

    
    g/mL.[3] (Target range for Beer's Law linearity: 5–20 
    
    
    
    g/mL).

Step C: Measurement

  • Set spectrophotometer to scan mode: 200 nm to 400 nm.

  • Place 0.1 M HCl in both reference and sample paths to zero the instrument (Auto-zero).

  • Replace sample cuvette with Working Standard.

  • Record the spectrum.[3][4]

  • Acceptance Criteria: Maxima must be found at 343 nm ± 2 nm .

Calculation

Calculate the concentration using the Beer-Lambert Law (


) or a calibration curve.
  • Specific Absorbance (

    
    ) at 343 nm in 0.1 M HCl is approximately 375  for Chloroquine Phosphate. Note: Always determine 
    
    
    
    experimentally using your specific standard.
Experimental Workflow Diagram

Workflow Start Start Analysis Prep Sample Preparation (Dissolve in 0.1 M HCl) Start->Prep Dilution Dilution to ~10 µg/mL (Linear Range) Prep->Dilution Blank Baseline Correction (0.1 M HCl Blank) Dilution->Blank Scan Scan Spectrum (200 - 400 nm) Blank->Scan Check Check Lambda Max (Is peak at 343 ± 2 nm?) Scan->Check Calc Calculate Conc. (Beer-Lambert Law) Check->Calc Yes Fail Investigate: - pH drift - Solvent purity Check->Fail No

Caption: Step-by-step experimental workflow for the UV-Vis determination of 4-aminoquinoline derivatives.

References

  • Desta, K., & Amare, M. (2017). Validated UV-Visible spectrometry using water as a solvent for determination of chloroquine in tablet samples. Chemistry International, 3(3), 288-295. Link

  • Adedeji, O. N., et al. (2015).[5] Validation and Pharmacokinetic Application of a High-Performance Liquid Chromatographic Technique for Determining the Concentrations of Amodiaquine... Antimicrobial Agents and Chemotherapy, 59(9), 5114–5122. Link

  • World Health Organization (WHO). (2006). The International Pharmacopoeia: Amodiaquine. Link

  • Meshram, D. B., et al. (2011). Stability-indicating UV-spectrophotometric assay of chloroquine phosphate in pharmaceuticals. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(3), 254.[3] Link

  • Gowri, M. R., et al. (2023). Solvent polarity induces significant bathochromic shift on 4-aminoquinoline derivatives. Spectrochimica Acta Part A. Link

Sources

A Researcher's Guide to Elemental Analysis of Quinoline Esters: From Calculation to Validation

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in organic and medicinal chemistry, the synthesis of novel quinoline esters represents a significant step in the discovery of new therapeutic agents.[1][2][3] The structural confirmation and purity assessment of these newly synthesized compounds are paramount. Among the foundational analytical techniques for this purpose is elemental analysis, a robust method for determining the mass fractions of carbon, hydrogen, and nitrogen within a pure organic compound.[4][5]

This guide provides an in-depth look at the elemental analysis of quinoline esters, moving beyond a simple procedural overview. It delves into the causality behind experimental choices, outlines a self-validating protocol, and objectively compares this classical technique with modern spectroscopic methods.

The Theoretical Bedrock: Calculating Expected Composition

Before any analysis begins, the theoretical elemental composition must be calculated from the compound's molecular formula. This serves as the benchmark against which experimental results are judged. The process involves determining the molecular weight of the quinoline ester and the total mass of each element (C, H, N) within the molecule.[6][7]

The formula for calculating the percent composition of an element is:

% Element = (Total mass of element in formula / Molar mass of the compound) x 100 [8][9]

Let's consider a hypothetical quinoline ester, Ethyl 4-hydroxyquinoline-3-carboxylate, with the molecular formula C₁₂H₁₁NO₃ .

  • Step 1: Calculate the Molar Mass.

    • Carbon (C): 12 atoms x 12.011 g/mol = 144.132 g/mol

    • Hydrogen (H): 11 atoms x 1.008 g/mol = 11.088 g/mol

    • Nitrogen (N): 1 atom x 14.007 g/mol = 14.007 g/mol

    • Oxygen (O): 3 atoms x 15.999 g/mol = 47.997 g/mol

    • Total Molar Mass = 217.224 g/mol

  • Step 2: Calculate the Theoretical Percentage for C, H, and N.

    • %C = (144.132 / 217.224) x 100 = 66.35%

    • %H = (11.088 / 217.224) x 100 = 5.10%

    • %N = (14.007 / 217.224) x 100 = 6.45%

These theoretical values are the target for the experimental analysis.

The Gold Standard: Combustion (CHN) Analysis

The most prevalent method for determining the C, H, and N content of an organic compound is combustion analysis, often performed using a dedicated CHN analyzer.[4] The technique is based on the Pregl-Dumas method, which involves the complete and instantaneous oxidation of the sample through "flash combustion" at temperatures around 1000°C in an oxygen-rich environment.[4][10] This process converts all organic and inorganic substances into their combustion products.[4]

The resulting gases (CO₂, H₂O, and N₂) are then separated, typically by gas chromatography, and measured by a thermal conductivity detector.[11][12] The instrument's software then calculates the mass percentages of C, H, and N in the original sample.

A Self-Validating Experimental Protocol

To ensure the trustworthiness of the results, a rigorous and self-validating experimental protocol is essential. This involves not just the analysis of the unknown sample but also the use of certified standards and blanks.

Step-by-Step Experimental Workflow
  • Sample Preparation (The Critical First Step):

    • Ensure the quinoline ester sample is homogenous and finely powdered.[13][14] A minimum of 5-10 mg of the sample is typically required.[13][15]

    • The sample must be thoroughly dried to remove any residual solvents or adsorbed moisture, as their presence can lead to significant deviations in the results, particularly for hydrogen and carbon percentages.[13][16] Drying under a high vacuum for several hours is a common practice.

    • For air- or moisture-sensitive compounds, all handling must be performed under an inert atmosphere, such as in a glovebox.[13][14]

  • Instrument Calibration and Validation:

    • Before analyzing any samples, the CHN analyzer must be calibrated. This is achieved by analyzing a certified reference material (CRM) with a precisely known elemental composition, such as acetanilide or BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene).[17][18]

    • The instrument is considered calibrated when the experimental values for the CRM fall within a very narrow, predefined tolerance of the certified values.[15]

    • A blank run (an empty tin capsule) should also be performed to ensure there is no contamination in the system.

  • Sample Weighing and Encapsulation:

    • Using a microbalance, accurately weigh between 1.5 and 3 mg of the dried quinoline ester sample into a small tin capsule.[10][19] The exact weight must be recorded.

    • The tin capsule is then crimped or cold-welded to seal the sample inside.[10]

  • Automated Analysis:

    • The encapsulated sample is placed in the instrument's autosampler.[10]

    • The analysis is initiated, and the instrument performs the combustion, separation, and detection steps automatically.

  • Data Interpretation and Acceptance Criteria:

    • The instrument software will provide the experimental weight percentages for C, H, and N.

    • These experimental values are then compared to the theoretical values calculated earlier.

    • For a sample to be considered pure, the experimental values should typically be within ±0.4% of the theoretical values.[15][20][21] This is a widely accepted standard in academic journals.[21]

The entire workflow, from sample preparation to data analysis, can be visualized as follows:

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Evaluation Prep Homogenize & Dry Quinoline Ester Sample Weigh Accurately Weigh 1.5-3 mg Prep->Weigh Encapsulate Seal in Tin Capsule Weigh->Encapsulate Analyze Combustion Analysis (CHN Analyzer) Encapsulate->Analyze Calibrate Calibrate with CRM (e.g., Acetanilide) Calibrate->Analyze Detect Detect Gases (CO₂, H₂O, N₂) Analyze->Detect Calculate_Exp Calculate Experimental %C, %H, %N Detect->Calculate_Exp Compare Compare: Theoretical vs. Experimental Calculate_Exp->Compare Purity Assess Purity (Deviation ≤ 0.4%) Compare->Purity

Caption: Workflow for Elemental Analysis of Quinoline Esters.

Interpreting the Results: A Worked Example

Let's return to our example, Ethyl 4-hydroxyquinoline-3-carboxylate (C₁₂H₁₁NO₃), and assume the CHN analyzer provides the following experimental results:

ElementTheoretical %Experimental %Deviation
Carbon (C)66.3566.15-0.20
Hydrogen (H)5.105.18+0.08
Nitrogen (N)6.456.31-0.14

In this case, the absolute deviation for each element is less than 0.4%. These results would be considered acceptable, providing strong evidence for both the structural assignment and the purity of the synthesized quinoline ester.[21]

Troubleshooting Inaccurate Results

Deviations greater than 0.4% are not uncommon and require careful troubleshooting.[16] The following decision tree illustrates a logical approach to identifying the source of the error:

Troubleshooting_EA Start Inaccurate Results (Deviation > 0.4%) Check_Sample Was the sample pure and dry? Start->Check_Sample Check_Instrument Is the instrument calibrated correctly? Check_Sample->Check_Instrument Yes Repurify Action: Re-purify and/or thoroughly dry the sample. Check_Sample->Repurify No Check_Combustion Is combustion complete? Check_Instrument->Check_Combustion Yes Recalibrate Action: Recalibrate with fresh CRM. Check for leaks. Check_Instrument->Recalibrate No Optimize Action: Optimize combustion parameters. Check O₂ supply. Check_Combustion->Optimize No Rerun Rerun Analysis Check_Combustion->Rerun Yes Repurify->Rerun Recalibrate->Rerun Optimize->Rerun

Caption: Decision Tree for Troubleshooting Inaccurate Elemental Analysis.

Common sources of error include:

  • Sample Impurities: Residual solvents or inorganic salts can significantly skew results.[16][20]

  • Incomplete Combustion: This can occur with thermally stable or halogen-containing compounds, leading to lower than expected carbon values.[16]

  • Instrumental Issues: Leaks in the gas lines, exhausted reagents in the combustion tube, or improper calibration can all lead to erroneous data.[22]

A Comparative Perspective: Elemental Analysis vs. Spectroscopic Techniques

While elemental analysis is a powerful tool for determining purity and empirical formula, it does not provide detailed structural information.[20] In modern drug development, it is almost always used in conjunction with other analytical methods.

TechniqueInformation ProvidedStrengthsLimitations
Elemental Analysis Elemental composition (%C, H, N); Purity assessment.High precision for purity; Directly confirms elemental ratios.Provides no structural connectivity information; Destructive.[20]
NMR Spectroscopy Detailed structural information (connectivity, stereochemistry); Purity.Unambiguous structure elucidation; Non-destructive.[23]Lower sensitivity than MS; Can struggle with certain impurities like salts.[20][23]
Mass Spectrometry (MS) Molecular weight; Fragmentation patterns; Elemental composition (HRMS).Extremely high sensitivity; Provides molecular formula with high resolution.[23]Ionization dependent; Not inherently quantitative without standards.[20][24]
HPLC Purity assessment; Quantification of components in a mixture.Excellent for separating complex mixtures; Highly quantitative.Provides no structural information on its own; Requires reference standards.

As a Senior Application Scientist, my recommendation is to view these techniques as complementary. For the unequivocal characterization of a new quinoline ester, a combination of high-resolution mass spectrometry (to confirm the molecular formula), NMR spectroscopy (to elucidate the structure), and elemental analysis (to independently verify purity and composition) provides the most robust and defensible data package for publications and regulatory submissions.[25][26]

References

  • Elemental Analysis – Sample preparation ‒ ISIC - EPFL . [Link]

  • Percent Composition | Formula & Calculation - Lesson - Study.com . [Link]

  • Density and Percent Compositions - Chemistry LibreTexts . [Link]

  • The Formula for Percentage Composition - BYJU'S . [Link]

  • Chemists Debate the Value of Elemental Analysis | ACS Central Science . [Link]

  • MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440 - School of Chemical Sciences KB . [Link]

  • Explain the different types of errors that can occur in elemental analysis of organic compounds ? | Sathee Forum . [Link]

  • An International Study Evaluating Elemental Analysis - PMC - NIH . [Link]

  • 14 Causes of Metals Analysis Failure | Agilent . [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation - Mettler Toledo . [Link]

  • EA Troubleshooting - Elementar . [Link]

  • A Look at Elemental Analysis for Organic Compounds - AZoM . [Link]

  • Chapter 6 Elemental Analysis and Biological Characterization - ResearchGate . [Link]

  • An International Study Evaluating Elemental Analysis - -ORCA - Cardiff University . [Link]

  • General sample preparation for elemental analysis Insensitive samples For analysis you have to use CHN glass vials (32 x 7 mm), . [Link]

  • Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed . [Link]

  • Quinoline-4-carboxylic Acids and Esters from N,N-Dimethylenaminones and Isatins . [Link]

  • Summary of CHNS Elemental Analysis Common Problems . [Link]

  • Tutorial 2 FORMULAS, PERCENTAGE COMPOSITION, AND THE MOLE FORMULAS . [Link]

  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL QUINOLINE MOLECULES AS ANTIBACTERIAL AGENTS - . [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI . [Link]

  • Synthesis and characterization of new quinoline monomers - ResearchGate . [Link]

  • How to Perform an Elemental Analysis of Binary Compounds | Chemistry - Study.com . [Link]

  • Elemental Analysis: CHNS/O Determination of Marine Samples - Spectro-Lab . [Link]

  • 5.3 Percent Composition – CHEM 1114 – Introduction to Chemistry . [Link]

  • Experimental reporting - The Royal Society of Chemistry . [Link]

  • Determining the Empirical Formula from an Elemental Analysis - ChemCollective . [Link]

  • Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C . [Link]

  • Elemental analysis under scrutiny again as competition raises accuracy questions | News . [Link]

  • Elemental analysis: operation & applications - Elementar . [Link]

  • Method validation using Certified Reference Materials (CRMs) - ARO Scientific . [Link]

  • How Analytical Standards Support Method Validation & Calibration| Pure Synth . [Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC . [Link]

  • E2857 Standard Guide for Validating Analytical Methods - ASTM . [Link]

  • 7. Validation of analytical methods - Eurachem . [Link]

  • Technical Reports - IUPAC | International Union of Pure and Applied Chemistry . [Link]

  • Recommendations and Technical Reports - IUPAC | International Union of Pure and Applied Chemistry . [Link]

  • Validation of Analytical Methods - Lab Manager . [Link]

  • Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys - MDPI . [Link]

  • MS and NMR - the Perfect Couple? - The Analytical Scientist . [Link]

  • I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this? : r/chemistry - Reddit . [Link]

  • Proposed minimum reporting standards for chemical analysis Chemical Analysis Working Group (CAWG) Metabolomics Standards Initiative (MSI) - PMC . [Link]

  • Reporting Chemical Data in the Environmental Sciences - ACS Publications . [Link]

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Safety Operating Guide

Operational Guide: Disposal of Methyl 4-aminoquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical disposal protocols for Methyl 4-aminoquinoline-6-carboxylate .

This document is structured for Researchers, Scientists, and Drug Development Professionals . It prioritizes immediate operational safety, regulatory compliance (RCRA/EPA/REACH), and chemical hygiene best practices.

Executive Safety Assessment

Compound Class: Aminoquinoline / Carboxylic Ester Derivative Primary Hazards (Inferred from Analogs):

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through skin (Category 4).

  • Irritation: Causes serious eye irritation and skin irritation (Category 2).[1][2]

  • Environmental: Toxic to aquatic life with long-lasting effects (Aquatic Chronic 2).[2][3]

  • Chemical Reactivity: Incompatible with strong oxidizing agents, strong acids (protonation of amine), and strong bases (hydrolysis of ester).

Core Directive: Due to the biological activity associated with the 4-aminoquinoline scaffold (common in antimalarial and kinase inhibitor pharmacophores), this compound must be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate until proven otherwise.[3] Incineration is the only acceptable final disposal method.

Waste Segregation & Classification Logic

Effective disposal begins at the bench. You must segregate waste streams immediately to prevent cross-contamination and dangerous side reactions.

Visualization: Waste Segregation Decision Tree

The following logic flow ensures that Methyl 4-aminoquinoline-6-carboxylate is routed to the correct waste stream.

WasteSegregation Start Waste Generation: Methyl 4-aminoquinoline-6-carboxylate StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Debris Liquid Liquid Waste StateCheck->Liquid Solution/Mother Liquor ContaminatedItems Contaminated PPE/Consumables (Gloves, Weigh Boats, Paper) Solid->ContaminatedItems PureSolid Unused/Expired Compound Solid->PureSolid SolventCheck Solvent Type? Liquid->SolventCheck SolidBin Solid Hazardous Waste Bin (Label: Toxic/Irritant) ContaminatedItems->SolidBin PureSolid->SolidBin Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (Methanol, DMSO, Ethyl Acetate) SolventCheck->NonHalo Organics Only Aqueous Aqueous (Buffers, Water) SolventCheck->Aqueous Water Based HaloBin Halogenated Waste Carboy Halo->HaloBin NonHaloBin Non-Halogenated Waste Carboy NonHalo->NonHaloBin AqBin Aqueous Waste Carboy (Do NOT Drain Pour) Aqueous->AqBin

Figure 1: Decision matrix for segregating aminoquinoline waste streams to ensure compatibility and regulatory compliance.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Applicability: Expired stock, spill cleanup debris, contaminated gloves, weigh boats.

  • Primary Containment: Place the solid material or contaminated item into a clear, sealable polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed bag into a rigid, wide-mouth High-Density Polyethylene (HDPE) container.

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: Methyl 4-aminoquinoline-6-carboxylate.[3]

    • Hazards: Toxic, Irritant.[2][4][5][6][7]

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers.

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Applicability: Reaction mixtures, HPLC effluent, washing solvents.

  • Compatibility Check: Ensure the waste carboy material (usually HDPE or glass) is compatible with the solvent carrier.

    • Note: Aminoquinolines are basic. Avoid mixing with concentrated acid waste streams to prevent exothermic neutralization unless done under controlled conditions.

  • Transfer: Use a funnel to prevent spills. Fill containers to only 90% capacity to allow for thermal expansion.

  • Segregation:

    • Stream A (Halogenated): If dissolved in DCM, Chloroform, or Chlorobenzene.

    • Stream B (Non-Halogenated): If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate.

  • Deactivation (Optional but Recommended for HPAPIs): If the facility requires deactivation of active pharmacophores, treat the solution with an oxidizing agent (e.g., bleach/hypochlorite) only if the solvent system is compatible (e.g., aqueous or water-miscible). Do not add bleach to ammonia-containing or acidic waste.[3]

Protocol C: Empty Container Management (RCRA Empty)
  • Triple Rinse: Triple rinse the original container with a solvent capable of dissolving the residue (e.g., Methanol or DMSO).

  • Rinsate Disposal: Dispose of the rinsate into the appropriate Liquid Waste container (Protocol B).

  • Defacing: Deface the original label. Mark the container as "Empty."

  • Disposal: Discard the clean container in regular trash or glass recycling, depending on facility rules.

Emergency Response: Spill Procedures

In the event of a spill during transfer or disposal, follow this self-validating workflow to minimize exposure.

Visualization: Spill Response Workflow

SpillResponse Alert 1. Alert & Evacuate (Secure Area) Assess 2. Assess Scale Alert->Assess Minor Minor Spill (< 10g/10mL) Assess->Minor Major Major Spill (> 10g or High Threat) Assess->Major PPE 3. Don PPE (Double Nitrile Gloves, Goggles, Lab Coat, N95/Respirator) Minor->PPE EHS Call EHS / Hazmat Major->EHS Contain 4. Containment (Absorbent Pads/Vermiculite) PPE->Contain Report 7. Incident Report EHS->Report Clean 5. Cleanup (Sweep/Wipe -> Bag) Contain->Clean Decon 6. Decontamination (Soap/Water Wash) Clean->Decon Decon->Report

Figure 2: Emergency response logic for spills involving aminoquinoline derivatives.

Quantitative Data & Physical Properties

Use the following data to determine container compatibility and storage conditions.

PropertyValue / CharacteristicRelevance to Disposal
Molecular Formula C₁₁H₁₀N₂O₂Organic waste incineration.[3]
Molecular Weight 218.21 g/mol Calculation of molarity for waste streams.
Physical State Solid (Powder)Dust generation hazard during transfer.
Solubility Soluble in DMSO, Methanol; Low in WaterUse organic solvents for rinsing containers.
Acidity/Basicity Basic (Amino group)Keep away from strong acids in waste storage.
Flash Point N/A (Solid)Not classified as Ignitable (D001) unless in solution.
RCRA Code Not Listed (P/U List)Classify as Characteristic Hazardous Waste (Toxic).[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12333045, Methyl 6-amino-4-hydroxyquinoline-2-carboxylate (Structural Analog).[3] Retrieved from [Link][3]

  • New Jersey Department of Health (2008). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link][3]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR. Retrieved from [Link][3]

Sources

Personal protective equipment for handling Methyl4-aminoquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Assessment

Methyl 4-aminoquinoline-6-carboxylate is a pharmaceutical intermediate often utilized in the synthesis of antimalarials and kinase inhibitors.[1] While specific toxicological data for this exact ester may be limited in public repositories, its structural activity relationship (SAR) with 4-aminoquinoline and quinoline-6-carboxylic acid mandates a conservative safety approach.[1]

Core Hazards (Derived from SAR):

  • Respiratory Irritant (STOT SE 3): The primary risk is the inhalation of fine particulates during weighing, which can cause mucosal irritation.

  • Genotoxicity Potential: Many aminoquinoline derivatives are DNA intercalators.[1] Until proven otherwise, treat this compound as a potential mutagen.

  • Ocular/Dermal Irritant: The basic amine functionality combined with the ester moiety presents a risk of chemical burns or severe irritation upon contact with mucous membranes.

Operational Goal: Zero skin contact and zero inhalation of particulates.[1]

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic "wear gloves" advice to specific barrier protection required for high-potency intermediates.

Protection ZoneRecommended EquipmentScientific Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for fine powders.[1] Goggles prevent airborne dust entry and protect against splashes during solubilization.
Respiratory Fume Hood (Primary) or N95/P100 Respirator (Secondary)Engineering controls (Hood) are non-negotiable.[1] If weighing outside a hood is unavoidable, a fit-tested N95 is the minimum requirement to block particulate inhalation.
Dermal (Hands) Double Nitrile Gloves (min 5 mil outer)Breakthrough Logic: Aromatic amines can permeate thin nitrile.[1] The outer glove protects against gross contamination; the inner glove (colored differently) acts as a visual breach indicator.
Dermal (Body) Tyvek® Lab Coat or Chemical Apron Cotton lab coats absorb liquids and trap dust.[1] Non-woven synthetic materials (Tyvek) shed dust and resist liquid penetration.[1]

Operational Protocols

A. The Weighing Procedure (Critical Control Point)

The highest risk of exposure occurs when the solid is transferred from the stock container to the balance.

  • Static Elimination: Aminoquinolines are often fluffy, electrostatic solids.[1] Use an ionizing bar or anti-static gun inside the balance enclosure to prevent "flying" powder.

  • The "Closed Transfer" Technique:

    • Tare a sealable vial (scintillation vial) with its cap on.[1]

    • Open the stock container only inside the chemical fume hood.[1]

    • Transfer solid to the vial.

    • Cap the vial tightly before removing it from the hood to weigh it on the balance.

    • Why? This eliminates the need to bring the stock container or open powder onto a benchtop balance.

B. Solubilization & Reaction[1]
  • Solvent Choice: When dissolving in organic solvents (e.g., DCM, Methanol), add solvent slowly. The amine group can generate a mild exotherm upon protonation if acidic solvents are used.[1]

  • Glassware: Use threaded glassware (GL-14/GL-18) with septum caps rather than standard ground glass stoppers, which can pop open due to vapor pressure buildup.[1]

Emergency Response & Disposal Logic

Spill Cleanup Workflow

Do NOT dry sweep. Dry sweeping aerosolizes the potential mutagen.[1]

  • Isolate: Evacuate the immediate area.

  • Dampen: Cover the spill with a paper towel soaked in a compatible solvent (ethanol or water) to suppress dust.[1]

  • Collect: Wipe up the material.[1]

  • Decontaminate: Wash the surface with a mild acidic solution (1% acetic acid) to neutralize the basic amine residues, followed by soap and water.

Disposal Classification
  • Waste Stream: Non-Halogenated Organic Waste (unless mixed with halogenated solvents).[1]

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) as the amine group is oxidizable and potentially reactive.

  • Labeling: Clearly tag as "Contains Aminoquinoline Derivatives – Potential Mutagen."

Visualized Workflows

Diagram 1: Hierarchy of Exposure Control

This decision tree illustrates the logic for selecting controls based on the state of the matter (Solid vs. Solution).

PPE_Hierarchy Start Handling Methyl 4-aminoquinoline-6-carboxylate State_Check State of Matter? Start->State_Check Solid Solid / Powder State_Check->Solid High Dust Risk Liquid Solubilized / Liquid State_Check->Liquid Splash Risk Engineering Primary: Chemical Fume Hood (Sash at proper height) Solid->Engineering Engineering_Liq Primary: Fume Hood (Vapor Capture) Liquid->Engineering_Liq PPE_Solid PPE: Double Nitrile + Goggles (Prevent Dust Contact) Engineering->PPE_Solid Action_Solid Action: Closed Transfer Weighing PPE_Solid->Action_Solid PPE_Liq PPE: Single Nitrile + Safety Glasses (Splash Protection) Engineering_Liq->PPE_Liq Action_Liq Action: Syringe/Septum Transfer PPE_Liq->Action_Liq

Caption: Operational decision tree distinguishing between high-risk solid handling (dust control) and liquid handling (splash protection).

Diagram 2: Spill Response Logic

Standard Operating Procedure (SOP) for managing accidental release in the laboratory.

Spill_Response Spill Spill Detected Assess Assess Volume & Form (Powder vs Liquid) Spill->Assess Small_Powder Small Powder (<5g) Assess->Small_Powder Large_Haz Large/Complex Spill Assess->Large_Haz Wet_Method Wet Method: Cover with solvent-soaked pad Small_Powder->Wet_Method Prevent Aerosol Sweep Dry Sweep Small_Powder->Sweep NEVER DO THIS EHS Contact EHS / Hazmat Large_Haz->EHS Cleanup Wipe & Double Bag Wet_Method->Cleanup

Caption: Critical path for spill remediation. Note the explicit prohibition of dry sweeping to prevent inhalation hazards.

References

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance (OSHA 3404-11R).[1] U.S. Department of Labor.[1] [Link]1]

  • National Institutes of Health (NIH). (2025).[1] A framework for personal protective equipment use in laboratories.[1][2][3] National Library of Medicine.[1] [Link]1]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories.[1] ACS Center for Lab Safety.[1] [Link]1]

  • Fisher Scientific. (2025).[4] Safety Data Sheet: 6-Methylquinoline (Analog).[1] Thermo Fisher Scientific.[1] ]">https://www.fishersci.com[1]

  • Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Generators: Managing Your Waste.[1][5][Link]1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.